2\'-Deoxy-2\'-fluorouridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13FN2O5 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3H2,(H,11,14,16) |
InChI Key |
WGPOVDZEGVBLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2'-Deoxy-2'-fluorouridine: A Technical Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, characterization, and antiviral applications of 2'-Deoxy-2'-fluorouridine (B118953), a promising nucleoside analog in antiviral research. The document provides structured data, detailed experimental protocols, and visualizations of synthetic and biological pathways to support researchers in the fields of medicinal chemistry and virology.
Introduction
2'-Deoxy-2'-fluorouridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest for its potential as an antiviral agent. The strategic placement of a fluorine atom at the 2'-position of the deoxyribose sugar moiety imparts unique chemical and biological properties. This modification can enhance the metabolic stability of the nucleoside and alter its conformational preferences, making it a potent inhibitor of viral polymerases. This guide outlines a common and effective method for the synthesis of 2'-Deoxy-2'-fluorouridine, starting from the readily available precursor, 2,2'-anhydrouridine (B559692).
Chemical Synthesis Workflow
The synthesis of 2'-Deoxy-2'-fluorouridine is a multi-step process that involves protection of hydroxyl groups, fluorination, and subsequent deprotection. The following diagram illustrates a typical synthetic route.
Experimental Protocols
Synthesis of 3',5'-Di-O-acetyl-2,2'-anhydrouridine
A suspension of 2,2'-anhydrouridine in anhydrous pyridine is cooled in an ice bath. Acetic anhydride is added dropwise, and the mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the di-O-acetylated product.
Synthesis of 1-(3,5-Di-O-acetyl-β-D-arabinofuranosyl)uracil
The 3',5'-Di-O-acetyl-2,2'-anhydrouridine is dissolved in a mixture of dioxane and water. The solution is heated to reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting crude product is purified by recrystallization or column chromatography.
Synthesis of 1-(3,5-Di-O-acetyl-2-O-triflyl-β-D-arabinofuranosyl)uracil
1-(3,5-Di-O-acetyl-β-D-arabinofuranosyl)uracil is dissolved in anhydrous dichloromethane (B109758) and cooled. Anhydrous pyridine is added, followed by the dropwise addition of trifluoromethanesulfonic (triflic) anhydride. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is used in the next step without further purification.
Synthesis of 3',5'-Di-O-acetyl-2'-deoxy-2'-fluorouridine
The crude triflate intermediate is dissolved in anhydrous tetrahydrofuran (B95107) (THF). A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is purified by column chromatography to afford the fluorinated intermediate.
Synthesis of 2'-Deoxy-2'-fluorouridine
3',5'-Di-O-acetyl-2'-deoxy-2'-fluorouridine is dissolved in methanolic ammonia and stirred at room temperature. The deprotection is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure 2'-Deoxy-2'-fluorouridine.[1]
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O₅ | [2] |
| Molecular Weight | 246.19 g/mol | [2] |
| Melting Point | 151 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity (HPLC) | >97.0% | |
| Specific Rotation [α]D | +50.0° to +56.0° (c=0.3, H₂O) | |
| ¹H NMR (DMSO-d₆, δ) | 11.4 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 5.75 (d, J=18.8 Hz, 1H), 5.64 (m, 2H), 5.26 (s, 1H), 3.82 (m, 3H), 3.62 (m, 1H) | [4] |
| ¹³C NMR | Data for the final product is not readily available in the searched literature. Data for similar compounds suggests characteristic shifts for the furanose ring carbons and the uracil (B121893) base. |
Note: The provided ¹H NMR data is for a closely related compound, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, and serves as a reference.[4]
Antiviral Activity
The antiviral activity of 2'-deoxy-2'-fluorouridine and its analogs is typically evaluated in cell-based assays against a panel of viruses. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined to assess potency and selectivity.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 | [5] |
| Azvudine (B1666521) (FNC) | HIV-1 | Various | 0.000063 - 0.0069 | - | - | [6] |
| Azvudine (FNC) | HCV | Huh-7.5 | 0.024 | >10 | >417 | [6] |
| 7-deaza-adenine nucleoside analog | HIV-1 | Various | 0.71 ± 0.25 | >100 | >140 | [7][8] |
Mechanism of Antiviral Action
2'-Deoxy-2'-fluorouridine exerts its antiviral effect by inhibiting viral replication. The proposed mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor and a chain terminator for viral RNA-dependent RNA polymerase (RdRp).
The incorporation of the 2'-deoxy-2'-fluorouridine triphosphate into the growing viral RNA chain leads to premature termination of transcription, as the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. This effectively halts the replication of the viral genome.
Conclusion
The synthesis of 2'-Deoxy-2'-fluorouridine represents a key strategy in the development of novel antiviral therapeutics. The methods outlined in this guide provide a robust framework for its preparation and characterization. The potent inhibitory activity against viral polymerases, coupled with favorable metabolic stability, underscores the potential of this and other 2'-fluorinated nucleoside analogs in combating a range of viral infections. Further research and development in this area are crucial for expanding the arsenal (B13267) of antiviral drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. 2\'-Deoxy-2\'-fluorouridine | C9H13FN2O5 | CID 73186230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Deoxy-2'-fluorouridine | 784-71-4 | ND06544 | Biosynth [biosynth.com]
- 4. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of 2'-Deoxy-2'-fluorouridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluorouridine (FdUrd) is a synthetic pyrimidine (B1678525) nucleoside analog with significant potential in antiviral and anticancer therapies. Its structural similarity to the natural nucleoside 2'-deoxyuridine (B118206) allows it to be metabolized by cellular enzymes and incorporated into nucleic acids, thereby disrupting their normal function. This technical guide provides a comprehensive overview of the biochemical properties of 2'-Deoxy-2'-fluorouridine, including its mechanism of action, metabolism, and the pathways it influences. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Introduction
2'-Deoxy-2'-fluorouridine is a derivative of the pyrimidine nucleoside uridine, characterized by the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar. This modification enhances the compound's stability and alters its biological activity, making it a subject of interest for therapeutic applications. As a nucleoside analog, FdUrd can interfere with the synthesis and function of DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 246.19 g/mol | --INVALID-LINK-- |
| Appearance | White or almost white crystalline powder | |
| Melting Point | 151 °C | |
| XLogP3-AA | -1.4 | --INVALID-LINK-- |
Mechanism of Action
The primary mechanism of action of 2'-Deoxy-2'-fluorouridine involves its intracellular conversion to the active triphosphate form, 2'-deoxy-2'-fluorouridine-5'-triphosphate (B1207582) (FdUTP). As an analog of deoxyuridine triphosphate (dUTP), FdUTP can be recognized by viral RNA-dependent RNA polymerases and incorporated into newly synthesized viral RNA. This incorporation leads to chain termination or functional disruption of the viral genome, thereby inhibiting viral replication.
Additionally, the monophosphate form, 2'-deoxy-2'-fluorouridine-5'-monophosphate (FdUMP), is a known inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines required for DNA synthesis.
Metabolism
2'-Deoxy-2'-fluorouridine is a prodrug that requires intracellular phosphorylation to become active. The metabolic activation pathway is as follows:
Quantitative Data
Enzyme Inhibition
| Compound | Enzyme | Inhibition Constant (Ki) |
| 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate | Thymidylate Synthetase | 0.13 mM (competitive with deoxyuridylate)[2] |
Cellular Activity
The antiviral and cytotoxic activities of 2'-Deoxy-2'-fluorouridine and its related compounds have been evaluated in various cell-based assays.
| Compound | Virus/Cell Line | Assay | EC₅₀/IC₅₀/CC₅₀ |
| 2'-deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) Replicon | Replicon Assay | EC₉₀ = 5.0 µM[1] |
| 2'-deoxy-2'-fluorocytidine | Huh-7 cells | Cytotoxicity Assay | CC₅₀ > 100 µM[1] |
| PSI-7851 (prodrug of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-monophosphate) | HCV Genotype 1b Replicon | Replicon Assay | EC₅₀ = 0.075 ± 0.050 µM[3] |
| 5'-deoxy-5-fluorouridine | 47-DN Breast Carcinoma | Clonogenic Assay | LD₅₀ = 32 µM[4] |
| 5'-deoxy-5-fluorouridine | MCF-7 Breast Carcinoma | Clonogenic Assay | LD₅₀ = 35 µM[4] |
| 5'-deoxy-5-fluorouridine | MG-63 Osteosarcoma | Clonogenic Assay | LD₅₀ = 41 µM[4] |
| 5'-deoxy-5-fluorouridine | HCT-8 Colon Tumor | Clonogenic Assay | LD₅₀ = 200 µM[4] |
| 5'-deoxy-5-fluorouridine | Colo-357 Pancreatic Tumor | Clonogenic Assay | LD₅₀ = 150 µM[4] |
| 5'-deoxy-5-fluorouridine | HL-60 Promyelocytic Leukemia | Clonogenic Assay | LD₅₀ = 470 µM[4] |
| 5'-deoxy-5-fluorouridine | Human Bone Marrow Stem Cells | Clonogenic Assay | LD₅₀ = 580 µM[4] |
Pharmacokinetic Parameters
Pharmacokinetic data for 2'-Deoxy-2'-fluorouridine is limited. However, studies on the closely related compound 5-fluoro-2'-deoxycytidine (B1672315) in cynomolgus monkeys provide valuable insights.
| Compound | Species | Dose | Route | T₁/₂ | Clearance | Bioavailability |
| 5-fluoro-2'-deoxycytidine | Cynomolgus Monkey | 4, 8, or 16 mg/kg with 30 mg/kg THU | IV | 22 - 56 min | ~15 mL/min/kg | - |
| 5-fluoro-2'-deoxycytidine | Cynomolgus Monkey | 0.1, 1, or 10 mg/kg with 500 mg/kg THU | PO | - | - | 9 - 25% |
| 5-fluoro-2'-deoxycytidine | Human (pilot study) | - | PO | - | - | 10% |
| Doxifluridine (5'-deoxy-5-fluorouridine) | Human | 3.75 to 20 g/m² per 120 h | Infusion | - | Renal: 108.9 ± 53.6 ml/min/m², Non-renal: 728 ± 181 ml/min/m² | - |
Signaling Pathway Modulation
Induction of Apoptosis
2'-Deoxy-2'-fluorouridine and related fluoropyrimidines can induce apoptosis, or programmed cell death, in cancer cells. This process is primarily mediated through the intrinsic (mitochondrial) pathway. The compound's interference with DNA synthesis leads to cellular stress, which in turn activates pro-apoptotic proteins like Bax and Bak. These proteins disrupt the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute cell death.
Potential Effects on NF-κB and MAPK Signaling
While direct evidence is limited, the cellular stress induced by 2'-Deoxy-2'-fluorouridine may modulate key signaling pathways like NF-κB and MAPK, which are central to inflammation, cell survival, and proliferation.
NF-κB Signaling:
MAPK/ERK Signaling:
Experimental Protocols
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH₂H₄folate).[5]
Materials:
-
Purified human thymidylate synthase
-
2'-deoxyuridine-5'-monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
2'-Deoxy-2'-fluorouridine-5'-monophosphate (FdUMP) or other inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 25 mM MgCl₂, 6.5 mM formaldehyde, 50 mM 2-mercaptoethanol)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dUMP, and CH₂H₄folate at desired concentrations.
-
Add varying concentrations of the inhibitor (FdUMP) to the wells or cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified thymidylate synthase enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is known.
HCV Replicon Assay for EC₅₀ Determination
This cell-based assay is used to determine the potency of antiviral compounds against Hepatitis C Virus replication. It utilizes a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon containing a reporter gene, such as luciferase.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selective antibiotic like G418)
-
2'-Deoxy-2'-fluorouridine or other test compounds
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Cell Viability (MTT) Assay for CC₅₀ Determination
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration of a compound.
Materials:
-
Human cancer cell line (e.g., Huh-7, A549, CEM)
-
Cell culture medium
-
2'-Deoxy-2'-fluorouridine or other test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubate the plates for a period that corresponds to the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.
Conclusion
2'-Deoxy-2'-fluorouridine is a promising nucleoside analog with demonstrated potential as an antiviral and anticancer agent. Its mechanism of action, centered on the disruption of nucleic acid synthesis and function, provides a strong rationale for its therapeutic development. This technical guide has summarized the key biochemical properties of FdUrd, presenting available quantitative data and detailed experimental protocols to facilitate further investigation. The elucidation of its effects on critical cellular signaling pathways, such as apoptosis, NF-κB, and MAPK, offers additional avenues for understanding its complete biological profile and for the design of novel therapeutic strategies. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy and safety.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Dawn of a Fluorinated Nucleoside: An In-depth Technical Guide to the Early Discovery and Development of 2'-Deoxy-2'-fluorouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine (2'-FdU) is a synthetic pyrimidine (B1678525) nucleoside analog that emerged from early explorations into the impact of fluorine substitution on the biological activity of natural nucleosides. Its structural similarity to deoxyuridine, a key precursor in DNA synthesis, positions it as a molecule of interest for antiviral and anticancer research. This technical guide delves into the core aspects of the early discovery and development of 2'-FdU, providing a detailed look at its initial synthesis, preclinical evaluation, and the foundational understanding of its mechanism of action.
Early Synthesis of 2'-Deoxy-2'-fluorouridine
The first synthesis of 2'-Deoxy-2'-fluorouridine was reported by Codington, Doerr, and Fox in 1964. The key to their approach was the cleavage of a 2,2'-anhydrouridine (B559692) precursor with hydrogen fluoride (B91410). This innovative method provided a direct route to the 2'-fluoro-substituted nucleoside.
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluorouridine[1][2]
A detailed protocol based on the seminal work is outlined below:
Starting Material: 2,2'-Anhydrouridine
Reagents: Anhydrous hydrogen fluoride (HF), Dioxane
Procedure:
-
A solution of 2,2'-anhydrouridine in anhydrous dioxane is prepared in a vessel suitable for handling anhydrous hydrogen fluoride.
-
Anhydrous hydrogen fluoride is carefully added to the solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the cleavage of the anhydro bond and the introduction of the fluorine atom at the 2' position.
-
Upon completion of the reaction, the excess hydrogen fluoride and dioxane are removed under reduced pressure.
-
The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield crystalline 2'-Deoxy-2'-fluorouridine.
Figure 1: Synthetic pathway for 2'-Deoxy-2'-fluorouridine.
Preclinical Evaluation: Early In Vitro and In Vivo Studies
Following its synthesis, 2'-Deoxy-2'-fluorouridine and its related compounds were subjected to a series of in vitro and in vivo studies to assess their potential as therapeutic agents. Early investigations focused on its antiviral and anticancer activities.
Antiviral Activity
Early antiviral testing of fluorinated nucleosides often involved plaque reduction assays to determine the concentration required to inhibit viral replication. While specific early quantitative data for 2'-FdU is sparse in the readily available literature, studies on related compounds provide context for its expected activity. For instance, the related compound 2'-Deoxy-2'-fluorocytidine (2'-FdC) was shown to have broad-spectrum antiviral properties.
Anticancer Activity
The cytotoxic effects of 2'-FdU and its derivatives against various cancer cell lines were a primary focus of early research. The mechanism of action was hypothesized to be similar to that of 5-fluorouracil (B62378) (5-FU), involving the inhibition of essential enzymes in DNA synthesis.
Table 1: Early In Vitro Anticancer Activity of a Related Compound (2'-Deoxy-5-fluorouridine)
| Compound | Cell Line | Assay | IC50 |
| 2'-Deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.51 nM |
In Vivo Studies
Early in vivo studies in animal models were crucial for understanding the pharmacokinetic profile and potential toxicity of 2'-FdU. These studies often involved administering the compound to rodents and measuring its distribution and effects.
Table 2: Early In Vivo Administration of 2'-Deoxy-2'-fluorouridine in Animal Models
| Animal Model | Dosage | Route of Administration | Duration |
| Rat | 0-500 mg/kg/day | Intravenous | 90 days |
| Woodchuck | 0-7.5 mg/kg/day | Intravenous | 90 days |
These early in vivo studies demonstrated that 2'-Deoxy-2'-fluorouridine is incorporated into the DNA of various tissues in a dose-dependent manner.
Mechanism of Action
The biological activity of 2'-Deoxy-2'-fluorouridine stems from its ability to act as a fraudulent nucleoside. Upon cellular uptake, it undergoes a series of phosphorylation steps to its active triphosphate form, 2'-Deoxy-2'-fluorouridine triphosphate (2'-FdUTP).
Cellular Uptake and Phosphorylation
Figure 2: Cellular uptake and phosphorylation of 2'-Deoxy-2'-fluorouridine.
Inhibition of Key Cellular Processes
The active triphosphate form, 2'-FdUTP, can interfere with nucleic acid synthesis through several mechanisms:
-
Inhibition of DNA Polymerase: 2'-FdUTP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyuridine triphosphate (dUTP). Its incorporation into a growing DNA strand can lead to chain termination.
-
Inhibition of RNA Polymerase: In the context of viral replication, particularly for RNA viruses, 2'-FdUTP can inhibit the viral RNA-dependent RNA polymerase (RdRp), thereby halting the synthesis of new viral RNA.
-
Inhibition of Thymidylate Synthase: The monophosphate form, 2'-FdUMP, is a known inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis. This inhibition leads to a depletion of the dTMP pool, further disrupting DNA replication.
Figure 3: Proposed mechanism of action of 2'-Deoxy-2'-fluorouridine.
Conclusion
The early discovery and development of 2'-Deoxy-2'-fluorouridine laid the groundwork for a deeper understanding of the therapeutic potential of fluorinated nucleoside analogs. The initial synthesis by Codington, Fox, and their colleagues opened the door to preclinical investigations that, while not always providing a complete quantitative picture in the earliest stages, established its role as a potent inhibitor of nucleic acid synthesis. The elucidation of its mechanism of action, involving cellular uptake, phosphorylation, and subsequent inhibition of key enzymes, has provided a rational basis for the continued exploration of this and related compounds in the fields of virology and oncology. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the critical early steps in the journey of this important synthetic nucleoside.
The Antiviral Spectrum of 2'-Deoxy-2'-fluorouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluorouridine (2'-FdU) and its related 2'-fluoro-substituted nucleoside analogs represent a class of potent antiviral agents with a broad spectrum of activity against numerous RNA and DNA viruses. This technical guide provides an in-depth overview of the antiviral properties of 2'-Deoxy-2'-fluorouridine, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Key aspects covered include its metabolic activation to the active triphosphate form, subsequent inhibition of viral polymerases via chain termination, and its interaction with host innate immune pathways. Detailed experimental protocols for common antiviral assays are provided, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this promising antiviral compound.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy. By mimicking natural nucleosides, these molecules can be incorporated into growing viral nucleic acid chains, leading to the termination of replication. The introduction of a fluorine atom at the 2' position of the ribose sugar moiety has been a particularly successful strategy in the development of potent antiviral agents. This modification can enhance the metabolic stability of the nucleoside and alter its conformational properties, leading to efficient incorporation by viral polymerases and subsequent chain termination. 2'-Deoxy-2'-fluorouridine is a pyrimidine (B1678525) nucleoside analog that has demonstrated a wide range of antiviral activity. This document serves as a technical resource, consolidating the current knowledge on its antiviral spectrum and mechanism of action.
Mechanism of Action
The primary antiviral mechanism of 2'-Deoxy-2'-fluorouridine is the inhibition of viral nucleic acid synthesis. This is achieved through a multi-step intracellular process:
-
Metabolic Activation: 2'-Deoxy-2'-fluorouridine, in its prodrug form, enters the host cell. Here, it is sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form (2'-FdU-TP). The initial phosphorylation is a critical rate-limiting step. For the related compound, 2'-deoxy-2'-fluorocytidine (B130037), it is understood that it can be converted to its monophosphate and then deaminated to the uridine (B1682114) monophosphate, which is then further phosphorylated.[1]
-
Viral Polymerase Inhibition: The resulting 2'-FdU-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Due to its structural similarity to the natural uridine triphosphate, it is incorporated into the nascent viral RNA or DNA strand.
-
Chain Termination: The presence of the 2'-fluoro group on the sugar ring sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide. This effectively terminates the elongation of the nucleic acid chain, halting viral replication.[2][3] The efficiency of incorporation and the subsequent chain termination can vary between different viral polymerases. For instance, while effective against the polymerases of many viruses, the triphosphate form of the related 2'-deoxy-2'-β-fluoro-4'-azidocytidine is a poor substrate for the SARS-CoV-2 RdRp.[3][4]
Interaction with Innate Immune Signaling
Interestingly, RNA strands that incorporate 2'-fluoro-modified nucleosides have been shown to interact with the host's innate immune system. Specifically, these modified RNAs can bind to the viral RNA sensor RIG-I (Retinoic acid-inducible gene I). However, this binding does not trigger the conformational changes necessary for the activation of the downstream signaling cascade that leads to the production of type I interferons. This suggests that while not activating the immune response, the presence of these modified RNAs could potentially act as competitive inhibitors of RIG-I signaling.
Quantitative Antiviral Activity
The antiviral potency of 2'-Deoxy-2'-fluorouridine and its derivatives is typically quantified by determining the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Bunyaviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | Reporter Assay | 0.061 ± 0.018 | > 50 | > 820 | [5] |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 2.2 - 9.7 | > 100 | > 10.3 - 45.5 | [6] |
| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Virus Yield Reduction | 3.7 | > 100 | > 27 | [6] |
| Bunyaviridae | Heartland Virus | Vero | Virus Yield Reduction | 0.9 | > 100 | > 111 | [6] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | - | 3.2 | > 100 | > 31.3 | [7] |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | - | 0.59 | > 100 | > 169.5 | [7] |
| Orthomyxoviridae | Influenza A (H5N1) | MDCK | - | 1.4 | > 100 | > 71.4 | [7] |
| Orthomyxoviridae | Influenza B | MDCK | - | 1.9 | > 100 | > 52.6 | [7] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Rabbit Kidney | - | 0.1 - 0.5 | - | - | [8] |
| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Rabbit Kidney | - | 0.5 - 0.6 | - | - | [8] |
Table 2: Antiviral Activity of Other 2'-Deoxy-2'-fluoro Nucleoside Analogs
| Compound | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (FPV/Rostock/34) | Chicken Embryo | - | 1.44 | [9] |
| 2'-Deoxy-2'-fluoroguanosine | Herpes Simplex Virus-1 (HSV-1) | Chicken Embryo | - | 0.093 | [9] |
| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) | PS | CPE Reduction | 1.6 - 2.2 | [10] |
| 5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU) | Herpes Simplex Virus-1 (HSV-1) | - | - | Potent | [11] |
| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | Herpes Simplex Virus-1 (HSV-1) & 2 (HSV-2) | - | - | Potent | [11] |
Experimental Protocols
The in vitro antiviral activity of 2'-Deoxy-2'-fluorouridine is commonly assessed using the following standard virological assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in a 96-well microtiter plate.
-
Compound Preparation: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in cell culture medium.
-
Treatment: Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 18-24 hours). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Infection: Infect the cells with a viral dose known to cause 100% CPE within a specific timeframe (e.g., 40-56 hours).
-
Incubation: Incubate the plates until complete CPE is observed in the virus control wells.
-
Staining: Fix the remaining viable cells with a fixative (e.g., 10% formaldehyde) and stain with a dye such as crystal violet or neutral red.
-
Quantification: Elute the dye and measure the absorbance using a microplate reader. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
Methodology:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Infection: Infect the cells with a diluted virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow for a 1-hour adsorption period.
-
Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing various concentrations of 2'-Deoxy-2'-fluorouridine.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fixation and Staining: Fix the cells (e.g., with 4% formaldehyde) and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a stained background of viable cells.
-
Analysis: Count the number of plaques in each well. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% relative to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
Methodology:
-
Infection and Treatment: Infect a confluent monolayer of cells with the virus at a known multiplicity of infection (MOI) in the presence of serial dilutions of 2'-Deoxy-2'-fluorouridine.
-
Incubation: Incubate the cultures for a full viral replication cycle.
-
Harvesting: Collect the cell culture supernatant (and/or cell lysate) containing the progeny virus.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay on a fresh monolayer of cells.
-
Analysis: The reduction in viral titer in the presence of the compound is used to determine its inhibitory activity.
Visualizations: Pathways and Workflows
Metabolic Activation and Polymerase Inhibition
Caption: Metabolic activation of 2'-Deoxy-2'-fluorouridine and inhibition of viral polymerase.
RIG-I Signaling Pathway and Effect of 2'-Fluoro-Modified RNA
Caption: Inhibition of RIG-I signaling by 2'-fluoro-modified RNA.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay.
Conclusion
2'-Deoxy-2'-fluorouridine and its analogs are potent, broad-spectrum antiviral agents that primarily act by inhibiting viral nucleic acid replication. Their efficacy is dependent on intracellular phosphorylation to the active triphosphate form, which then serves as a chain-terminating substrate for viral polymerases. The data presented in this guide highlight the significant potential of this class of compounds against a variety of clinically relevant viruses. Further research is warranted to fully elucidate the antiviral spectrum, optimize the therapeutic index, and explore the potential for combination therapies. The detailed experimental protocols and visual workflows provided herein are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Activity of 1-(2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine against herpes simplex virus in cell cultures and rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents [mdpi.com]
- 10. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Deoxy-2'-fluorouridine: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine (FdUrd), also known as Floxuridine, is a fluorinated pyrimidine (B1678525) analog of the nucleoside deoxyuridine. It has been a subject of interest in cancer research for its cytotoxic effects on various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of FdUrd, its effects on cancer cells, and detailed protocols for its study in a research setting.
Mechanism of Action
2'-Deoxy-2'-fluorouridine primarily exerts its cytotoxic effects by inhibiting the de novo synthesis of thymidine, a crucial component of DNA. As a prodrug, FdUrd is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).
FdUMP acts as a potent inhibitor of thymidylate synthase (TS), a key enzyme in the pyrimidine synthesis pathway. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. This leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. The resulting "thymineless death" is a primary mechanism of FdUrd-induced cytotoxicity.
Beyond thymidylate synthase inhibition, the incorporation of FdUrd metabolites into DNA and RNA can also contribute to its anticancer effects, leading to DNA damage and disruption of RNA function.
Signaling Pathways
The cellular response to 2'-Deoxy-2'-fluorouridine involves the activation of DNA damage response (DDR) pathways, primarily due to the stress of DNA replication in the absence of sufficient dTTP.
Figure 1: Metabolic activation and thymidylate synthase inhibition by FdUrd.
The depletion of dTTP and incorporation of fluorinated nucleotides into DNA triggers replication stress, leading to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). This signaling cascade can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, it can trigger apoptosis, often through a p53-dependent mechanism.
Figure 2: FdUrd-induced DNA damage response signaling.
Data Presentation
The following tables summarize the quantitative data on the effects of 2'-Deoxy-2'-fluorouridine on various cancer cell lines.
Table 1: IC50 Values of 2'-Deoxy-2'-fluorouridine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | ~4 | [1] |
| 47-DN | Breast Carcinoma | 32 | |
| MCF-7 | Breast Carcinoma | 35 | |
| MG-63 | Osteosarcoma | 41 | |
| HCT-8 | Colon Tumor | 200 | |
| Colo-357 | Pancreatic Tumor | 150 | |
| HL-60 | Promyelocytic Leukemia | 470 |
Table 2: Effect of 2'-Deoxy-2'-fluorouridine on Cell Cycle Distribution in PC-3 Cells
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Citation |
| Control | - | 36% | - | [1] |
| FdUrd | Decreased | 63% | Decreased | [1] |
Table 3: Apoptosis Induction by 2'-Deoxy-2'-fluorouridine
| Cell Line | Cancer Type | Observation | Citation |
| PC-3 | Prostate Cancer | 6- to 8-fold increase in Apo2.7 binding; 9- to 11-fold increase in caspase-3 activity.[1] | [1] |
| CCRF-CEM.f2 | T-cell Leukemia | Morphological changes characteristic of apoptosis. | |
| FM3A (F28-7-A) | Mouse Mammary Tumor | Induction of apoptosis.[2] | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of 2'-Deoxy-2'-fluorouridine in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of FdUrd on cancer cells.
Figure 3: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in complete cell culture medium. Remove the existing medium from the wells and replace it with the FdUrd-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve FdUrd, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of FdUrd that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following FdUrd treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of FdUrd (e.g., IC50 concentration) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of FdUrd on cell cycle distribution.
-
Cell Treatment: Seed cells and treat with FdUrd as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by FdUrd.
-
Protein Extraction: Treat cells with FdUrd, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ATR, phospho-Chk1, p53, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
2'-Deoxy-2'-fluorouridine remains a valuable tool in cancer research. Its well-defined primary mechanism of action, the inhibition of thymidylate synthase, provides a clear starting point for investigations into its cytotoxic effects. This guide provides a comprehensive framework for researchers to design and execute studies on FdUrd in cancer cell lines, from understanding its molecular interactions to applying robust experimental protocols. The provided data and methodologies should facilitate further exploration of its therapeutic potential and the signaling pathways that govern its efficacy.
References
- 1. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis [mdpi.com]
The Pivotal Role of Fluorine in 2'-Deoxy-2'-fluorouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine (B118953) (2'-FdU) is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research.[1] Its structure mimics the natural nucleoside 2'-deoxyuridine, with the key distinction of a fluorine atom at the 2'-position of the deoxyribose sugar. This seemingly minor substitution has profound effects on the molecule's stereoelectronic properties, conformational preferences, and ultimately, its biological activity.[2] This technical guide provides an in-depth exploration of the role of the 2'-fluorine substitution in 2'-FdU, detailing its impact on the molecule's mechanism of action, therapeutic potential, and the experimental methodologies used in its evaluation.
The Role of the 2'-Fluorine Substitution: A Game-Changer in Nucleoside Chemistry
The introduction of a fluorine atom at the 2'-position of the sugar moiety is a cornerstone of modern medicinal chemistry, imparting a range of advantageous properties to nucleoside analogs.[2]
Conformational Control and Stability: The highly electronegative fluorine atom significantly influences the pucker of the sugar ring. In 2'-FdU, the fluorine substitution favors a C3'-endo (North) conformation, which is characteristic of RNA rather than the C2'-endo (South) conformation typically found in DNA.[3] This pre-organization of the sugar conformation can enhance binding affinity to target enzymes. Furthermore, the strong carbon-fluorine bond contributes to the stability of the glycosidic bond, rendering the nucleoside more resistant to degradation by nucleases.[2] This increased stability is a critical factor for enhancing the in vivo half-life of oligonucleotide therapeutics incorporating this modification.[4][5]
Mimicry and Enhanced Binding: The fluorine atom acts as a bioisostere of the hydroxyl group, having a similar size and the ability to act as a hydrogen bond acceptor.[2][4] This allows 2'-FdU to be recognized and processed by various cellular and viral enzymes. The electronic withdrawing nature of fluorine can also modulate the charge distribution of the sugar-phosphate backbone, potentially leading to stronger interactions with the active sites of target enzymes.
Mechanism of Action
The biological activity of 2'-FdU is multifaceted and stems from its ability to be metabolized into its 5'-mono-, di-, and triphosphate forms by cellular kinases. These phosphorylated metabolites can then interfere with nucleic acid synthesis and function through several mechanisms.
1. Inhibition of Viral RNA-Dependent RNA Polymerase: The triphosphate form of 2'-FdU (2'-FdU-TP) can act as a substrate for viral RNA-dependent RNA polymerases (RdRps).[6] Following incorporation into the nascent viral RNA chain, the presence of the 2'-fluorine can lead to chain termination or disrupt the proper functioning of the viral replication machinery.
2. Incorporation into DNA and RNA: 2'-FdU can be incorporated into both DNA and RNA.[7] Its incorporation into viral RNA can inhibit replication.[8] When incorporated into cellular DNA, it can induce DNA damage and trigger apoptosis, which is a key mechanism of its anticancer activity.
3. Inhibition of Thymidylate Synthase: While the primary mechanism for many fluoropyrimidines is the inhibition of thymidylate synthase (TS) by their monophosphate metabolite, the role of 2'-FdU-monophosphate as a direct TS inhibitor is also a consideration in its overall cytotoxic effect.[9] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and pharmacokinetic properties of 2'-Deoxy-2'-fluorouridine and related compounds.
Table 1: Antiviral and Cytotoxic Activity of 2'-Deoxy-2'-fluoropyrimidine Analogs
| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| 2'-Deoxy-2'-fluorocytidine | SARS-CoV-2 (Vero CCL-81) | 175.2 | > 300 | [10][11] |
| Gemcitabine (2',2'-difluoro-2'-deoxycytidine) | SARS-CoV-2 (Vero CCL-81) | 1.2 | > 300 | [10][11] |
| Remdesivir | SARS-CoV-2 (Vero CCL-81) | 35.4 | > 300 | [10][11] |
| 2'-Deoxy-2'-fluorocytidine | Bunyaviruses (various) | 2.2 - 9.7 | - | [12] |
| d-FDOC | HIV-1 (human lymphocytes) | 0.04 | - | [13] |
Table 2: Kinetic Parameters of 2'-Fluoro-substituted Nucleoside Triphosphates with Polymerases
| Substrate | Polymerase | Km (µM) | Reference |
| 2'-Fluoro-2'-deoxycytidine triphosphate (dCflTP) | Xenopus laevis DNA polymerase alpha | 7000 | [14] |
| dCTP | Xenopus laevis DNA polymerase alpha | 0.6 | [14] |
| 2'-Fluoro-2'-deoxycytidine triphosphate (dCflTP) | AMV reverse transcriptase | 7 | [14] |
| dCTP | AMV reverse transcriptase | 0.14 | [14] |
Table 3: Pharmacokinetic Parameters of 5'-deoxy-5-fluorouridine (dFUrd) in Cancer Patients (Oral Administration)
| Parameter | 600 mg/m² | 800 mg/m² | 1000 mg/m² | Reference |
| tlag (min) | 10 - 30 | < 25 | < 25 | [7][15] |
| tmax (min) | 60 (median) | 60 (median) | 60 (median) | [7][15] |
| t1/2, z (min) | 32 - 45 | 32 - 45 | 32 - 45 | [7][15] |
| Bioavailability (%) | 47 | 34 | 37 | [7][15] |
Signaling and Metabolic Pathways
The metabolic activation of 2'-Deoxy-2'-fluorouridine is a critical prerequisite for its biological activity. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of 2'-Deoxy-2'-fluorouridine and its analogs.
Synthesis of 2'-Deoxy-2'-fluorouridine:
A common synthetic route to 2'-deoxy-2'-fluorouridine involves the fluorination of a suitably protected uridine (B1682114) precursor. A detailed, multi-step process is often employed, starting from 1-β-D-arabinofuranosyluracil.[16]
-
Step 1: Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 1-β-D-arabinofuranosyluracil are protected, for example, as acetyl esters.
-
Step 2: Trifluoromethanesulfonylation: The protected arabinofuranosyluracil (B3032727) is reacted with a trifluoromethanesulfonylating agent in the presence of an organic base to convert the 2'-hydroxyl group into a triflate, a good leaving group.
-
Step 3: Fluorination: The 2'-triflate intermediate is then reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to introduce the fluorine atom at the 2'-position via an SN2 reaction.
-
Step 4: Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield 2'-deoxy-2'-fluorouridine.
-
Step 5: Purification: The final product is purified, often through recrystallization, to obtain high-purity 2'-deoxy-2'-fluorouridine.[16]
Viral Polymerase Inhibition Assay:
This assay determines the inhibitory activity of the triphosphate form of 2'-FdU against a viral polymerase.
-
Materials: Purified viral polymerase, appropriate primer/template nucleic acid, radiolabeled dNTP for detection, unlabeled dNTPs, and the triphosphate of 2'-Deoxy-2'-fluorouridine (2'-FdU-TP).
-
Procedure:
-
Reaction mixtures are prepared containing the viral polymerase, primer/template, a mix of dNTPs including a radiolabeled one, and varying concentrations of 2'-FdU-TP or dUTP (as a control).[17]
-
The reactions are initiated and incubated at the optimal temperature for the polymerase.
-
The reactions are stopped after a defined time period.
-
The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The amount of product formed is quantified by autoradiography or phosphorimaging.
-
Kinetic parameters such as Km, Vmax, and Ki are determined from the quantitative data to assess the inhibitory potency of 2'-FdU-TP.[18]
-
Conclusion
The 2'-fluorine substitution in 2'-Deoxy-2'-fluorouridine is a critical determinant of its biological activity. By influencing the sugar conformation, enhancing nuclease resistance, and enabling its recognition by key cellular and viral enzymes, this modification transforms a simple nucleoside into a potent antiviral and anticancer agent. A thorough understanding of the structure-activity relationships and mechanisms of action, supported by robust experimental methodologies, is crucial for the continued development and optimization of 2'-fluoro-modified nucleosides as therapeutic agents. This guide provides a foundational overview for researchers dedicated to advancing the field of nucleoside-based drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2'-Deoxy-2'-fluorouridine-5'-triphosphates: a possible substrate for E. coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1612213B1 - Process for producing 2'-deoxy-2'-fluorouridine - Google Patents [patents.google.com]
- 17. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxy-2'-fluorouridine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine (B118953) is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmacology for its potent antiviral and anticancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical Structure and Identification
2'-Deoxy-2'-fluorouridine is structurally similar to the natural nucleoside deoxyuridine, with the key modification being the substitution of a hydroxyl group with a fluorine atom at the 2' position of the ribose sugar. This modification significantly influences its biological activity and metabolic stability.
Table 1: Chemical Identification of 2'-Deoxy-2'-fluorouridine
| Identifier | Value |
| IUPAC Name | 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 784-71-4 |
| Molecular Formula | C₉H₁₁FN₂O₅[1] |
| Molecular Weight | 246.19 g/mol [1] |
| SMILES | C1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@HF |
| InChI Key | UIYWFOZZIZEEKJ-AYZDMWBASA-N |
Physicochemical Properties
The physicochemical properties of 2'-Deoxy-2'-fluorouridine are crucial for its formulation, delivery, and biological activity.
Table 2: Physicochemical Properties of 2'-Deoxy-2'-fluorouridine
| Property | Value | Reference |
| Melting Point | 149-150 °C | |
| pKa | 9.39 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water and methanol. | [2][3] |
| Appearance | White to off-white powder. | [2] |
| Storage | Store at -20°C.[1] |
Biological Activity and Mechanism of Action
2'-Deoxy-2'-fluorouridine exhibits a dual mechanism of action, underpinning its utility as both an antiviral and an anticancer agent. Its biological activity is dependent on intracellular metabolic activation.
Antiviral Activity
As an antiviral agent, 2'-Deoxy-2'-fluorouridine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, 2'-deoxy-2'-fluorouridine 5'-triphosphate (F-dUTP). This process is catalyzed by host cell kinases. F-dUTP then acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.
Diagram 1: Antiviral Mechanism of Action
Caption: Metabolic activation of 2'-Deoxy-2'-fluorouridine and its inhibition of viral replication.
Anticancer Activity
The anticancer activity of 2'-Deoxy-2'-fluorouridine is primarily attributed to its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and apoptotic cell death in rapidly dividing cancer cells.
Diagram 2: Anticancer Mechanism of Action
Caption: Inhibition of thymidylate synthase by the active metabolite of 2'-Deoxy-2'-fluorouridine.
Table 3: Biological Activity of 2'-Deoxy-2'-fluorouridine and Related Compounds
| Compound | Target | Assay | IC₅₀/EC₅₀ | Cell Line/Enzyme | Reference |
| 2'-Deoxy-5-fluorouridine | Cytotoxicity | [³H]deoxyuridine incorporation | 0.51 nM | Murine Ly-2.1+ve thymoma | [4] |
| 2'-Deoxy-5-fluorouridine-anti-Ly-2.1 | Cytotoxicity | [³H]deoxyuridine incorporation | 6 nM | Murine Ly-2.1+ve thymoma | [4] |
| 2'-deoxy-2'-fluorocytidine | Crimean-Congo hemorrhagic fever virus | Reporter virus assay | 61 ± 18 nM | Huh7 | [5] |
| 2'-deoxy-2'-fluorocytidine | Crimean-Congo hemorrhagic fever virus | High-content imaging | 95 nM | SW13 | [5] |
Experimental Protocols
Synthesis of 2'-Deoxy-2'-fluorouridine
A common synthetic route involves the fluorination of a protected arabinofuranosyluracil (B3032727) precursor. The following is a generalized protocol based on published methods.[6][7]
Diagram 3: General Synthesis Workflow
Caption: A multi-step workflow for the synthesis and purification of 2'-Deoxy-2'-fluorouridine.
Methodology:
-
Protection: The 3' and 5' hydroxyl groups of 1-β-D-arabinofuranosyluracil are protected, for example, as acetyl esters.
-
Trifluoromethanesulfonylation: The protected arabinofuranosyluracil is reacted with a trifluoromethanesulfonylating agent in the presence of an organic base to convert the 2'-hydroxyl group into a triflate, a good leaving group.[6]
-
Fluorination: The 2'-triflate intermediate is then reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to introduce the fluorine atom at the 2' position.[6]
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed, typically using an acid catalyst in an alcohol solvent.[6]
-
Purification via Acetylation and Recrystallization: For high purity, the crude 2'-deoxy-2'-fluorouridine can be converted to its 3',5'-diacetyl form, which is more easily crystallized. This diacetylated compound is then purified by recrystallization from a suitable solvent.[6]
-
Final Deacetylation: The purified diacetylated compound is then deacetylated to yield high-purity 2'-deoxy-2'-fluorouridine.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is a common mobile phase system. For charged species, an ion-pairing agent may be added.
-
Detection: UV detection at approximately 260 nm is suitable for the uracil (B121893) chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the chemical structure.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.
Biological Assays
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in cell culture medium.
-
Infection: Infect the cell monolayers with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Treatment: After a short adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature and CO₂ conditions for viral replication.
-
Assessment of Cytopathic Effect (CPE): After a defined incubation period (e.g., 48-72 hours), visually assess the extent of virus-induced cell death (CPE) under a microscope. Alternatively, use a cell viability assay (e.g., MTT, MTS) to quantify the number of viable cells.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2'-Deoxy-2'-fluorouridine.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
2'-Deoxy-2'-fluorouridine is a versatile nucleoside analog with well-defined antiviral and anticancer activities. Its mechanisms of action, centered on the inhibition of key enzymes in viral replication and DNA synthesis, make it a valuable lead compound for drug development. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore and optimize the therapeutic potential of this and related fluorinated nucleosides.
References
- 1. 2'-Deoxy-2'-fluorouridine, 784-71-4 | BroadPharm [broadpharm.com]
- 2. 2'-Fluoro-2'-deoxyuridine CAS#: 784-71-4 [m.chemicalbook.com]
- 3. 5-氟-2′-脱氧尿嘧啶核苷 thymidylate synthase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. EP1612213B1 - Process for producing 2'-deoxy-2'-fluorouridine - Google Patents [patents.google.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Preliminary Investigation of 2'-Deoxy-2'-fluorouridine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of 2'-Deoxy-2'-fluorouridine (FdUrd), a nucleoside analog with established anticancer properties. This document details the compound's mechanism of action, summarizes its cytotoxic effects across various cancer cell lines, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the underlying signaling pathways, experimental workflows, and logical frameworks for cytotoxicity assessment to support researchers and drug development professionals in their exploration of FdUrd and related compounds.
Introduction
2'-Deoxy-2'-fluorouridine (also known as Floxuridine) is a fluorinated pyrimidine (B1678525) analog of deoxyuridine. As a prodrug, it undergoes intracellular conversion to its active metabolite, 5-fluorouracil (B62378) (5-FU), which is a potent antimetabolite used in cancer chemotherapy. The primary mechanism of action of FdUrd involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine (B127349), a necessary precursor for DNA replication. This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide serves as a technical resource for understanding and investigating the cytotoxic properties of 2'-Deoxy-2'-fluorouridine in a preclinical research setting.
Mechanism of Action
Upon cellular uptake, 2'-Deoxy-2'-fluorouridine is metabolized to 5-fluorouracil (5-FU). 5-FU then exerts its cytotoxic effects through multiple mechanisms. The primary pathway involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" induces DNA damage, cell cycle arrest, and ultimately apoptosis. Additionally, metabolites of 5-FU can be incorporated into both DNA and RNA, leading to further cellular dysfunction.
Quantitative Cytotoxicity Data
The cytotoxic activity of 2'-Deoxy-2'-fluorouridine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes reported IC50 values for FdUrd in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 143B | Human Osteosarcoma | 14.1 | [1] |
| HCT-116 | Colorectal Carcinoma | Varies with co-treatment | |
| HT-29 | Colorectal Carcinoma | Varies with co-treatment | |
| PANC-1 | Pancreatic Cancer | Varies with co-treatment | |
| EKVX | Lung Cancer | Varies with co-treatment | |
| CCRF-CEM | Leukemia | Varies with co-treatment | [1] |
| A549 | Lung Cancer | Varies with co-treatment | [1] |
Note: IC50 values can vary depending on the assay conditions, exposure time, and the specific characteristics of the cell line.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
2'-Deoxy-2'-fluorouridine (FdUrd)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of FdUrd in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve FdUrd, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of FdUrd and determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay allows for the quantification of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with FdUrd at the desired concentrations for the specified time. Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Washing: Wash the collected cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of FdUrd-Induced Apoptosis
The following diagram illustrates the key steps in the intrinsic apoptotic pathway initiated by 2'-Deoxy-2'-fluorouridine.
Caption: FdUrd-induced intrinsic apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
The diagram below outlines a typical workflow for assessing the cytotoxicity of a novel compound.[1][2]
Caption: General workflow for in vitro cytotoxicity assessment.
Logical Relationship: Decision Tree for Cytotoxicity Assessment
This decision tree illustrates a logical approach to interpreting the results of a preliminary cytotoxicity investigation.
Caption: Decision tree for assessing cytotoxicity results.
Conclusion
This technical guide provides a foundational understanding of the cytotoxic properties of 2'-Deoxy-2'-fluorouridine. The data and protocols presented herein are intended to facilitate further research into its therapeutic potential. The provided visualizations of the apoptotic signaling pathway, experimental workflow, and a logical decision-making framework offer valuable tools for researchers in the field of oncology drug discovery and development. Future investigations should focus on expanding the cytotoxicity profiling to a broader range of cancer models and exploring potential synergistic combinations with other anticancer agents.
References
Methodological & Application
Application Notes and Protocols for Utilizing 2'-Deoxy-2'-fluorouridine in SELEX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, often referred to as "chemical antibodies," are single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, enabling them to bind to a wide array of target molecules with high affinity and specificity.[1] However, the therapeutic application of unmodified RNA aptamers is significantly hampered by their rapid degradation by nucleases present in biological fluids.[1] To overcome this limitation, chemical modifications are introduced into the aptamer structure. One of the most effective and widely adopted strategies is the substitution of the 2'-hydroxyl (2'-OH) group of pyrimidine (B1678525) nucleosides (uridine and cytidine) with a 2'-fluoro (2'-F) group, using 2'-Deoxy-2'-fluorouridine triphosphate (2'-F-dUTP) and 2'-Deoxy-2'-fluorocytidine triphosphate (2'-F-dCTP) during the SELEX (Systematic Evolution of Ligands by EXponential enrichment) process.[1]
This modification sterically hinders nuclease attack, dramatically increasing the aptamer's stability in serum.[1] Furthermore, the electronegative fluorine atom locks the ribose sugar in a C3'-endo conformation, which can pre-organize the phosphodiester backbone and enhance binding affinity for the target molecule.[1][2] This document provides detailed application notes and protocols for the generation and characterization of nuclease-resistant 2'-fluoro-modified RNA aptamers.
Data Presentation: Performance Enhancement with 2'-Fluoro Modification
The incorporation of 2'-fluoropyrimidines into RNA aptamers leads to significant improvements in both stability and, in many cases, binding affinity. The following tables summarize quantitative data highlighting these enhancements.
| Aptamer Type | Target | Half-Life (t½) in Serum | Fold Increase in Stability (approx.) | Reference |
| Unmodified RNA | Thrombin | < 1 minute | 1x | [1] |
| 2'-Fluoro-pyrimidine RNA | Thrombin | ~81 hours | >4800x | [1] |
| DNA | Thrombin | ~60 minutes | 60x | [1] |
| Unmodified RNA | - | Seconds to minutes | 1x | [3] |
| 2'-Fluoro-pyrimidine RNA | Various | 5 to 15 hours | 300-900x | [3] |
| Aptamer | Target | Modification | Change in Binding Affinity (Kd) | Reference |
| Thrombin Aptamers (PG13 & PG14) | Thrombin | 2'-Fluoro-pyrimidine | ~4-fold increased affinity vs. unmodified | [4] |
| HIV-1 Integrase Aptamer | HIV-1 Integrase | 2'-Fluoro-arabinonucleic acid (FANA) | >100-fold stronger affinity vs. unmodified DNA/RNA | [5] |
Experimental Protocols
Protocol 1: SELEX for 2'-Fluoro Modified RNA Aptamers
This protocol outlines a general procedure for the in vitro selection of 2'-fluoro-modified RNA aptamers. Optimization of buffer conditions, incubation times, and washing stringency is crucial for each specific target.
Materials:
-
ssDNA Library: A synthetic single-stranded DNA library containing a central randomized region (e.g., N30-N40) flanked by constant primer binding sites.
-
PCR Primers: Forward and Reverse primers complementary to the constant regions of the ssDNA library.
-
dNTP Mix: Equimolar solution of dATP, dGTP, dCTP, and dTTP.
-
Taq DNA Polymerase and Buffer
-
Mutant T7 RNA Polymerase (Y639F): This mutant polymerase is essential for the efficient incorporation of 2'-fluoro-modified nucleotides.[1]
-
Transcription Buffer: e.g., 40 mM Tris-HCl (pH 7.9), 15 mM MgCl₂, 5 mM DTT.[1]
-
2'-Fluoro Ribonucleotide Mix: 2.5 mM ATP, 2.5 mM GTP, 2.5 mM 2'-F-dUTP, 2.5 mM 2'-F-dCTP.[1]
-
DNase I (RNase-free)
-
Reverse Transcriptase and Buffer
-
Target Molecule: Immobilized on a solid support (e.g., magnetic beads, agarose (B213101) resin) or suitable for partitioning by other methods (e.g., filter binding).
-
Selection Buffer: e.g., Phosphate-Buffered Saline (PBS) with 5 mM MgCl₂.
-
Wash Buffer: Typically the same as the selection buffer.
-
Elution Buffer: Dependent on the target and immobilization method (e.g., high salt, high pH, urea, or a competitive binder).
-
Nuclease-free water, tubes, and tips.
Procedure:
-
Initial dsDNA Template Preparation:
-
Synthesize the initial ssDNA library.
-
Amplify the library using PCR with the forward and reverse primers to generate a sufficient quantity of double-stranded DNA (dsDNA) template.
-
Purify the dsDNA product using a PCR purification kit or gel electrophoresis.
-
-
In Vitro Transcription of 2'-Fluoro-Modified RNA Pool:
-
Set up the transcription reaction:
-
~1 µg of purified dsDNA template
-
Transcription Buffer
-
2'-Fluoro Ribonucleotide Mix
-
Y639F T7 RNA Polymerase
-
-
Incubate at 37°C for 4-6 hours, or overnight for higher yield.[1]
-
Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purify the resulting 2'-fluoro-modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or a suitable RNA purification kit.[6]
-
-
Selection Step:
-
Fold the purified RNA pool by heating to 65-95°C for 5 minutes and then cooling on ice or at room temperature for 10-15 minutes in the selection buffer.
-
Incubate the folded RNA pool with the immobilized target molecule at the desired temperature (e.g., 4°C, room temperature, or 37°C) for 30-60 minutes with gentle agitation.
-
-
Partitioning and Washing:
-
Remove the unbound RNA sequences by washing the solid support several times with the wash buffer.
-
The stringency of the washing can be increased in later rounds of SELEX by increasing the number of washes, the volume of wash buffer, or the incubation time of the washes.
-
-
Elution:
-
Elute the bound RNA aptamers from the target using the appropriate elution buffer. For example, heat at 80-95°C for 5 minutes in nuclease-free water or a low-salt buffer.[7]
-
-
Reverse Transcription:
-
Reverse transcribe the eluted RNA into complementary DNA (cDNA) using the reverse primer and a reverse transcriptase.
-
-
PCR Amplification:
-
Amplify the cDNA using PCR with both the forward and reverse primers to generate the enriched dsDNA pool for the next round of selection. The number of PCR cycles should be minimized to avoid amplification bias.[8]
-
Monitor the amplification using qPCR or by running a small aliquot on an agarose gel.
-
-
Iterative Rounds:
-
Repeat steps 2-7 for 8-12 rounds, progressively increasing the selection stringency to enrich for high-affinity aptamers.
-
-
Sequencing and Analysis:
-
After the final round, the enriched dsDNA pool is cloned and sequenced (Sanger or Next-Generation Sequencing) to identify individual aptamer candidates.
-
Analyze the sequences to identify conserved motifs and potential secondary structures.
-
Protocol 2: Nuclease Resistance (Serum Stability) Assay
This protocol is used to determine the half-life of the selected 2'-fluoro-modified aptamers in serum.
Materials:
-
5'-radiolabeled or fluorescently labeled aptamer (both unmodified and 2'-fluoro-modified for comparison).
-
Human or Fetal Bovine Serum (FBS).
-
Incubation Buffer (e.g., PBS).
-
Quenching/Loading Buffer (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing Polyacrylamide Gel (e.g., 12-20%).
-
TBE Buffer.
-
Phosphorimager or fluorescence gel scanner.
Procedure:
-
Incubate a known amount of the labeled aptamer in a buffer containing a high percentage of serum (e.g., 50-90%) at 37°C.
-
At various time points (e.g., 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs), take an aliquot of the reaction and immediately mix it with the quenching/loading buffer to stop nuclease activity.
-
Store the quenched samples on ice or at -20°C until all time points are collected.
-
Separate the samples on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the full-length aptamer band at each time point.
-
Plot the percentage of intact aptamer versus time and calculate the half-life (t½).
Mandatory Visualizations
Caption: The iterative SELEX workflow for generating 2'-fluoro-modified RNA aptamers.
Caption: Inhibition of the VEGF signaling pathway by a 2'-fluoro-modified anti-VEGF aptamer.
Caption: Inhibition of the EGFR signaling pathway by a 2'-fluoro-modified anti-EGFR aptamer.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Therapeutic Potential of Aptamer–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pegaptanib sodium for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Epidermal Growth Factor Receptor Targeting Oligonucleotide as a Potential Molecule for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Macugen for Age-Related Macular Degeneration | Ento Key [entokey.com]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols for the Incorporation of 2'-Deoxy-2'-fluorouridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 2'-Deoxy-2'-fluorouridine (2'-FU), a synthetic analog of uridine, offers significant advantages over its natural counterpart. The substitution of a fluorine atom at the 2' position of the ribose sugar ring imparts desirable properties to oligonucleotides, including enhanced nuclease resistance, increased thermal stability of duplexes, and a preference for an A-form helical structure, which is advantageous for targeting RNA.[1][2] These characteristics make 2'-FU-modified oligonucleotides valuable tools for applications such as antisense therapy, siRNA, and aptamers.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of 2'-Deoxy-2'-fluorouridine into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry.
Key Properties of 2'-FU Modified Oligonucleotides
The introduction of 2'-FU into an oligonucleotide chain confers several beneficial properties:
-
Increased Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance, rendering the phosphodiester backbone less susceptible to cleavage by nucleases.[1][4]
-
Enhanced Thermal Stability: 2'-FU modifications increase the melting temperature (Tm) of oligonucleotide duplexes. The stabilization is additive, with an approximate increase of 2°C per 2'-F-RNA residue when hybridized to an RNA target.[2] This compares favorably to 2'-O-Me-RNA (~1.5°C increase) and natural RNA (~1.1°C increase).[2] Oligonucleotide N3'→P5' phosphoramidates containing 2'-fluoro modifications have shown a Tm increase of approximately 4-5°C per modification when duplexed with DNA or RNA.[5]
-
A-form Helix Preference: 2'-Deoxy-2'-fluoro-nucleosides tend to adopt an RNA-type (A-form) sugar conformation.[1][2] This pre-organization can lead to higher binding affinity for complementary RNA strands.
-
Compatibility with Standard Synthesis: 2'-FU phosphoramidites are compatible with conventional solid-phase oligonucleotide synthesis protocols, although some modifications to the standard cycle are recommended for optimal incorporation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation and properties of 2'-FU modified oligonucleotides.
Table 1: Recommended Coupling Times and Reported Efficiencies for 2'-Fluoro Phosphoramidites
| Phosphoramidite Type | Recommended Coupling Time | Reported Coupling Efficiency | Activator |
| 2'-Fluoro-2'-deoxy-pyrimidine Phosphoramidites | Not specified (standard protocol) | 70-75% | Not specified |
| 2'-Fluoro Phosphoramidites | 2-5 minutes | High (not specified) | Tetrazole derivative |
| 2'-Fluoro and 4'-Thio Amidites | 10-30 minutes | High (not specified) | 4,5-Dicyanoimidazole (0.50 M) or 5-Ethylthiotetrazole (0.25 M) |
Note: The electronegativity of the fluorine atom can affect the reactivity of the phosphoramidite, often requiring longer coupling times to achieve high efficiencies compared to standard DNA phosphoramidites.[1]
Table 2: Thermal Stability (Tm) Enhancement by 2'-FU Modification
| Modification Type | Tm Increase per Modification (vs. DNA/RNA) | Target Strand |
| 2'-F-RNA | ~2°C | RNA |
| 2'-Fluoro-N3'→P5' phosphoramidate | ~4°C | DNA |
| 2'-Fluoro-N3'→P5' phosphoramidate | ~5°C | RNA |
| 2'-F-L-DNA (single modification) | +0.5°C | L-DNA |
| 2'-F-L-DNA (two modifications) | +0.7°C | L-DNA |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-FU Modified Oligonucleotides
This protocol details the automated solid-phase synthesis of oligonucleotides containing 2'-FU modifications using standard phosphoramidite chemistry.
Workflow for Solid-Phase Synthesis of 2'-FU Modified Oligonucleotides
Caption: Automated solid-phase synthesis cycle for 2'-FU modified oligonucleotides.
Materials and Reagents:
-
2'-Deoxy-2'-fluorouridine phosphoramidite dissolved in anhydrous acetonitrile (B52724) (0.1 M)
-
Standard DNA/RNA phosphoramidites (for chimeric sequences)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) or 0.5 M Dicyanoimidazole (DCI) in anhydrous acetonitrile)[1]
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)[1]
-
Capping solutions (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine/Water)[5]
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Preparation: Ensure the oligonucleotide synthesizer is clean and properly maintained. Install fresh reagents and the 2'-FU phosphoramidite.
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition. a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[1][6] This exposes the 5'-hydroxyl group for the next coupling reaction. b. Coupling: The 2'-FU phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] Note: Due to the electronic effects of the 2'-fluoro group, it is recommended to extend the coupling time to 2-5 minutes to ensure high coupling efficiency.[6] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[1][6] This prevents the formation of deletion mutations in the final product.[1] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[6]
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
Protocol 2: Cleavage and Deprotection
This protocol outlines the steps for cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.
Logical Flow for Cleavage and Deprotection of 2'-FU Oligonucleotides
Caption: Decision tree for cleavage and deprotection of 2'-FU oligonucleotides.
Common Deprotection Reagents and Conditions:
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) solution at 65°C for 10 minutes provides a rapid deprotection method.[6]
-
Aqueous Methylamine: Treatment at 35°C for 30 minutes is effective for removing base and phosphate protecting groups.[6][7]
-
Ammonium Hydroxide/Ethanol: A 3:1 (v/v) mixture at 55°C for 16 hours is a standard deprotection method.[6][8]
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a suitable reaction vessel.
-
Add the chosen deprotection reagent (e.g., AMA).
-
Incubate the mixture at the recommended temperature and time.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude oligonucleotide pellet.
Protocol 3: Purification of 2'-FU Modified Oligonucleotides
Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method.
Workflow for Purification of 2'-FU Oligonucleotides
Caption: General workflow for the purification of 2'-FU modified oligonucleotides.
Procedure (using Reversed-Phase HPLC):
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate).
-
HPLC Analysis:
-
Equilibrate the reversed-phase HPLC column with the starting mobile phase.
-
Inject the dissolved sample.
-
Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in the aqueous buffer.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the full-length product peak.
-
Desalting: Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry and verify its identity and purity by mass spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Insufficient coupling time- Degraded phosphoramidite or activator- Moisture in reagents or lines | - Increase coupling time for 2'-FU phosphoramidite- Use fresh, high-quality reagents- Ensure all reagents and the synthesizer are anhydrous |
| Incomplete Deprotection | - Insufficient deprotection time or temperature- Inappropriate deprotection reagent | - Adhere to recommended deprotection conditions- Select a deprotection method compatible with all modifications present in the oligonucleotide |
| Presence of Deletion Sequences | - Inefficient capping | - Ensure capping reagents are fresh and active- Optimize capping time if necessary |
Conclusion
The incorporation of 2'-Deoxy-2'-fluorouridine into oligonucleotides offers a reliable strategy to enhance their therapeutic and diagnostic potential. By optimizing the solid-phase synthesis protocol, particularly the coupling step, and employing appropriate deprotection and purification methods, high-quality 2'-FU modified oligonucleotides can be routinely produced. The protocols and data presented in these application notes provide a solid foundation for researchers and developers working with this valuable modification.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 8. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'-Deoxy-2'-fluorouridine for Robust RNA Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, often referred to as "chemical antibodies," are single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, enabling them to bind to a wide array of target molecules with high affinity and specificity.[1][2] However, the therapeutic application of unmodified RNA aptamers is severely hampered by their rapid degradation by nucleases present in biological fluids, with a half-life that can be as short as a few seconds in human serum.[1][3] To overcome this critical limitation, chemical modifications are introduced into the aptamer structure. One of the most effective and widely adopted strategies is the substitution of the 2'-hydroxyl (2'-OH) group of pyrimidine (B1678525) nucleosides (Cytidine and Uridine) with a 2'-fluoro (2'-F) group.[1]
The incorporation of 2'-deoxy-2'-fluorouridine (B118953) (and 2'-deoxy-2'-fluorocytidine) offers two primary advantages:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides a steric shield, protecting the phosphodiester backbone from nuclease-mediated hydrolysis. This dramatically increases the stability of the aptamer in biological fluids like serum.[1][4][5][6]
-
Improved Binding Affinity: The electronegative fluorine atom locks the ribose sugar in a C3'-endo pucker, which is characteristic of an A-form helix. This pre-organization of the oligonucleotide backbone can lead to more stable secondary structures and, consequently, higher binding affinities to the target molecule.[1][2][7]
These properties make 2'-fluoro-modified RNA aptamers highly attractive candidates for therapeutic and diagnostic applications. This document provides detailed protocols and data for the selection of 2'-fluoro-modified RNA aptamers using the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.
Data Presentation
Table 1: Impact of 2'-Fluoro Modification on Aptamer Properties
| Property | Unmodified RNA Aptamer | 2'-Fluoro Pyrimidine Modified RNA Aptamer | Fold Improvement | Reference(s) |
| Serum Half-life | Seconds to minutes | > 48 - 80 hours | > 1000x | [1][5][8] |
| Binding Affinity (Kd) | Target-dependent (nM to µM) | Often several-fold lower (pM to nM) | 2-10x | [1][6] |
| Thermal Stability (Tm) | Sequence-dependent | Increased by ~2°C per modification | Variable | [7] |
| Nuclease Resistance | Low | High | Significantly Increased | [4][8][9] |
Table 2: Key Reagents for 2'-Fluoro-Modified RNA Aptamer SELEX
| Reagent | Specification | Purpose |
| ssDNA Library | e.g., 5'-PrimerA-(N40)-PrimerB-3' | Initial source of sequence diversity. |
| PCR Primers | Forward and Reverse, complementary to primer binding sites. | Amplification of the DNA template. |
| dNTP Mix | dATP, dGTP, dCTP, dTTP | Building blocks for PCR. |
| Taq DNA Polymerase | Thermostable DNA polymerase | DNA amplification during PCR. |
| Mutant T7 RNA Polymerase | Y639F variant | Efficiently incorporates 2'-F-modified pyrimidines during in vitro transcription.[3][10] |
| Ribonucleotide Mix | ATP, GTP, 2'-F-dUTP, 2'-F-dCTP | Building blocks for in vitro transcription of the modified RNA pool.[1][3] |
| DNase I | RNase-free | Removal of the DNA template after in vitro transcription.[1] |
| Reverse Transcriptase | Conversion of selected RNA aptamers back to cDNA for amplification. | |
| Target Molecule | Immobilized on a solid support (e.g., magnetic beads, filter) | For partitioning of binding sequences from non-binding sequences. |
Experimental Workflows and Signaling Pathways
Mechanism of Nuclease Resistance
The 2'-hydroxyl group in natural RNA is crucial for its susceptibility to nuclease-mediated cleavage. The introduction of a 2'-fluoro group at this position sterically hinders the access of nucleases to the adjacent phosphodiester bond, thereby preventing hydrolysis and degradation of the RNA strand.
Caption: 2'-F modification blocks nuclease access to the phosphodiester backbone.
SELEX Workflow for 2'-Fluoro Modified RNA Aptamers
The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is an iterative in vitro selection method used to isolate aptamers with high affinity for a specific target from a large random library of nucleic acid sequences. The workflow is adapted for the generation of 2'-fluoro modified RNA aptamers by incorporating modified nucleotides during the transcription step.
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 8. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synoligo.com [synoligo.com]
- 10. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2'-Deoxy-2'-fluorouridine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine is a synthetic nucleoside analog with demonstrated antiviral and potential anticancer properties. As a derivative of the pyrimidine (B1678525) nucleoside uridine, its mechanism of action primarily involves its incorporation into cellular DNA and RNA, leading to the inhibition of nucleic acid synthesis and subsequent cellular processes. This document provides detailed protocols for the in vitro evaluation of 2'-Deoxy-2'-fluorouridine's cytotoxic effects on common cancer cell lines, outlines its impact on key signaling pathways, and presents a framework for assessing its therapeutic potential.
Data Presentation
The cytotoxic activity of 2'-Deoxy-2'-fluorouridine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. While specific IC50 values for 2'-Deoxy-2'-fluorouridine in all common cancer cell lines are not extensively published, the following table provides example data based on studies of closely related fluoropyrimidine nucleosides to illustrate expected ranges. Researchers are strongly encouraged to determine the precise IC50 values for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| HeLa | Cervical Cancer | 2'-Deoxy-2'-fluorouridine | To be determined | 5-Fluorouracil | ~1-10 |
| A549 | Lung Cancer | 2'-Deoxy-2'-fluorouridine | To be determined | 5-Fluorouracil | ~5-20 |
| MCF-7 | Breast Cancer | 2'-Deoxy-2'-fluorouridine | To be determined | 5'-deoxy-5-fluorouridine | 35[1] |
Note: The IC50 values for 2'-Deoxy-2'-fluorouridine are presented as "To be determined" to emphasize the necessity of experimental validation. The provided reference values for related compounds are for comparative purposes.
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining healthy cancer cell lines in culture, a prerequisite for reliable cytotoxicity testing.
Materials:
-
HeLa, A549, or MCF-7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate basal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Incubation: Place the culture flask in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks at a lower density.
Cytotoxicity Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cultured cancer cells (HeLa, A549, or MCF-7)
-
2'-Deoxy-2'-fluorouridine stock solution (in DMSO or PBS)
-
Complete growth medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2'-Deoxy-2'-fluorouridine in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with 2'-Deoxy-2'-fluorouridine.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2'-Deoxy-2'-fluorouridine at concentrations around the predetermined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method determines the effect of 2'-Deoxy-2'-fluorouridine on cell cycle progression.
Materials:
-
Treated and control cells
-
Cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2'-Deoxy-2'-fluorouridine for a desired period (e.g., 24 hours).
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
2'-Deoxy-2'-fluorouridine, as a nucleoside analog, primarily exerts its cytotoxic effects by interfering with DNA and RNA synthesis. Upon cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into elongating DNA and RNA chains by polymerases, leading to chain termination and the inhibition of nucleic acid replication and transcription. This disruption of fundamental cellular processes ultimately triggers apoptosis.
Based on studies of the closely related compound 5'-fluoro-2'-deoxycytidine, 2'-Deoxy-2'-fluorouridine likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and BAK, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in programmed cell death. The process can be influenced by the tumor suppressor protein p53, although p53-independent mechanisms have also been observed.
Caption: Proposed signaling pathway for 2'-Deoxy-2'-fluorouridine-induced apoptosis.
Caption: Experimental workflow for in vitro testing of 2'-Deoxy-2'-fluorouridine.
References
Synthesis of 2'-Deoxy-2'-fluorouridine Phosphoramidite: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2'-Deoxy-2'-fluorouridine phosphoramidite (B1245037), a critical building block for the production of modified oligonucleotides used in various therapeutic and diagnostic applications. The introduction of a fluorine atom at the 2'-position of the ribose sugar confers desirable properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target RNA. This application note details the chemical synthesis pathway, provides step-by-step experimental protocols, and presents key quantitative data in a structured format. Furthermore, visual diagrams of the synthetic pathway and experimental workflow are included to facilitate a clear understanding of the process.
Introduction
Oligonucleotides containing 2'-fluoro modifications have emerged as powerful tools in molecular biology and drug development. The fluorine substitution at the 2'-position of the sugar moiety induces an A-form helical conformation, similar to RNA, which is advantageous for applications targeting RNA molecules, such as antisense therapy and siRNA. The synthesis of high-quality 2'-Deoxy-2'-fluorouridine phosphoramidite is a crucial first step in the solid-phase synthesis of these modified oligonucleotides. This protocol outlines a reliable method for its preparation, starting from commercially available precursors.
Synthesis Pathway
The synthesis of 2'-Deoxy-2'-fluorouridine phosphoramidite typically involves a multi-step process that includes protection of the 5'-hydroxyl group, fluorination of the 2'-position, and subsequent phosphitylation of the 3'-hydroxyl group.
Caption: Synthetic pathway for 2'-Deoxy-2'-fluorouridine phosphoramidite.
Experimental Protocols
Materials and Reagents
-
L-type 2,2'-anhydrouridine
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Diethylaminosulfur trifluoride (DAST)
-
Toluene, anhydrous
-
Amberlite IR-120 (H+) resin
-
Pyridine (B92270), anhydrous
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Protocol 1: Synthesis of 3',5'-di-O-tetrahydropyranyl-2,2'-anhydrouridine
-
Suspend L-type 2,2'-anhydrouridine (1.0 eq) in anhydrous DCM.
-
Add 3,4-dihydro-2H-pyran (2.5 eq) and pyridinium p-toluenesulfonate (0.1 eq).
-
Stir the mixture at room temperature for 12-16 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected anhydrouridine.
Protocol 2: Synthesis of 2'-Deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-L-uridine
-
Dissolve the protected anhydrouridine (1.0 eq) in anhydrous toluene.
-
Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 110°C and stir for 2-3 hours.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography.
Protocol 3: Deprotection of the 3' and 5' hydroxyl groups
-
Dissolve the fluorinated intermediate in a mixture of methanol and water.
-
Add Amberlite IR-120 (H+) resin and stir the suspension at room temperature overnight.[1]
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate to obtain the deprotected 2'-deoxy-2'-fluorouridine.
Protocol 4: 5'-O-Dimethoxytritylation
-
Co-evaporate the deprotected nucleoside with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with methanol and concentrate.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the 5'-O-DMT protected nucleoside.
Protocol 5: 3'-O-Phosphitylation
-
Dissolve the 5'-O-DMT protected nucleoside (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0°C.[1][2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer, concentrate, and purify by flash chromatography on silica gel pre-treated with triethylamine to obtain the final 2'-Deoxy-2'-fluorouridine phosphoramidite.
Experimental Workflow
The overall experimental workflow involves a series of sequential reactions followed by purification steps to isolate the desired intermediates and the final product.
Caption: Experimental workflow for the synthesis of 2'-Deoxy-2'-fluorouridine phosphoramidite.
Data Presentation
| Step | Intermediate/Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Protection | 3',5'-di-O-tetrahydropyranyl-2,2'-anhydrouridine | 85-95 | >95 | TLC, NMR |
| Fluorination | 2'-Deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-L-uridine | 60-70 | >95 | TLC, NMR, MS |
| Deprotection | 2'-Deoxy-2'-fluorouridine | 80-90 | >98 | HPLC, NMR |
| 5'-O-DMT Protection | 5'-O-DMT-2'-Deoxy-2'-fluorouridine | 75-85 | >97 | TLC, NMR |
| 3'-O-Phosphitylation | 2'-Deoxy-2'-fluorouridine Phosphoramidite | 80-90 | >98 | 31P NMR, HPLC, MS |
Yields and purities are approximate and may vary depending on reaction conditions and purification efficiency.
Application in Oligonucleotide Synthesis
The synthesized 2'-Deoxy-2'-fluorouridine phosphoramidite is suitable for use in automated solid-phase oligonucleotide synthesis. A slightly extended coupling time of 3-5 minutes is recommended to ensure high coupling efficiency due to the electronic effects of the 2'-fluoro substituent.[2][3] Standard deprotection and cleavage protocols using ammonium (B1175870) hydroxide (B78521) can be employed, although care should be taken to avoid prolonged heating which may lead to degradation.[4]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2'-Deoxy-2'-fluorouridine phosphoramidite. By following the outlined procedures, researchers can produce high-purity phosphoramidite suitable for the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. The provided diagrams and data tables serve as a valuable resource for planning and executing the synthesis.
References
Application Notes and Protocols for In Vitro Transcription with 2'-Fluoro-Modified Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-fluoro (2'-F) modifications into RNA molecules during in vitro transcription (IVT) is a powerful strategy to enhance their therapeutic potential. This chemical modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, imparts desirable properties to the RNA, including increased nuclease resistance and enhanced thermal stability of duplexes.[1][2][3] These characteristics are critical for applications such as siRNA, antisense oligonucleotides, and aptamers, where stability in biological fluids is paramount for efficacy.[2][4] This document provides detailed application notes and protocols for the synthesis, purification, and handling of 2'-fluoro-modified RNA.
Principle of the Method
In vitro transcription is a cell-free method to synthesize RNA from a DNA template. The reaction is catalyzed by a bacteriophage RNA polymerase, most commonly T7 RNA polymerase.[5][6] To incorporate 2'-fluoro-modified nucleotides, standard NTPs are substituted with their 2'-fluoro analogs (e.g., 2'-F-dCTP and 2'-F-dUTP).[7][8] While wild-type T7 RNA polymerase can incorporate these modified nucleotides to some extent, engineered variants, such as the Y639F mutant, exhibit significantly improved efficiency and are recommended for this purpose.[9][10][11] The 2'-fluoro modification pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes, thereby contributing to increased duplex stability.[2][3]
Key Advantages of 2'-Fluoro Modification
-
Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance and alters the sugar conformation, making the phosphodiester backbone less susceptible to cleavage by nucleases.[1][4][12] This significantly increases the half-life of the RNA in biological fluids.
-
Increased Thermal Stability: The C3'-endo sugar pucker adopted by 2'-fluoro-modified nucleotides enhances the stability of RNA duplexes, as reflected by an increased melting temperature (Tm).[1][3][13] This improved stability can lead to higher affinity for target sequences.
-
Modulated Immunogenicity: 2'-fluoro modifications can alter the interaction of RNA with pattern recognition receptors (PRRs) of the innate immune system. The incorporation of 2'-fluoro pyrimidines has been shown to abrogate the activation of Toll-like receptors (TLR) 3 and 7, while enhancing the activity of RIG-I-like receptors.[14][15] This differential modulation allows for the fine-tuning of the immune response to RNA therapeutics.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative effects of 2'-fluoro modification on RNA properties.
| Property | Unmodified RNA | 2'-Fluoro-Modified RNA | Fold Change/Increase | Reference |
| Thermal Stability (Tm) | Duplex-dependent | Increase of ~1.8 °C per modification | Additive | [13] |
| Nuclease Resistance | Low (rapid degradation) | High (significantly increased half-life) | Substantial | [1][4][12] |
| TLR3/7 Activation | High | Abrogated | Reduction | [14] |
| RIG-I Activation | Moderate | Enhanced | Increase | [14] |
| Transcription Yield | High | Generally lower than unmodified | Varies | [11][16] |
Experimental Protocols
Protocol 1: In Vitro Transcription of 2'-Fluoro-Modified RNA
This protocol is optimized for the synthesis of 2'-fluoro-modified RNA using a mutant T7 RNA polymerase (e.g., Y639F).
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)[5]
-
ATP and GTP solution (100 mM each)
-
T7 RNA Polymerase (Y639F mutant recommended) (50 U/µL)[11]
-
RNase Inhibitor (40 U/µL)
-
DNase I (RNase-free) (1 U/µL)
-
EDTA (0.5 M)
Procedure:
-
Reaction Assembly: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
ATP (100 mM): 2 µL
-
GTP (100 mM): 2 µL
-
2'-F-dCTP (100 mM): 2 µL
-
2'-F-dUTP (100 mM): 2 µL
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase (Y639F): 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.[] Longer incubation times may increase yield but can also lead to higher levels of byproducts.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purification: Proceed immediately to purification of the 2'-fluoro-modified RNA (see Protocol 2).
Protocol 2: Purification of 2'-Fluoro-Modified RNA
Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template. Denaturing polyacrylamide gel electrophoresis (PAGE) is recommended for high-purity RNA.
Materials:
-
Denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 8 M urea)
-
TBE Buffer (Tris-borate-EDTA)
-
RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Gel Elution Buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), 1 mM EDTA)
-
Ethanol (B145695) (100% and 70%)
-
Sodium Acetate (3 M, pH 5.2)
Procedure:
-
Sample Preparation: Add an equal volume of RNA loading dye to the IVT reaction product. Heat at 95°C for 5 minutes and then place on ice.
-
Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the gel in TBE buffer until the desired separation is achieved.
-
Visualization and Excision: Visualize the RNA bands by UV shadowing. Carefully excise the gel slice containing the full-length product using a clean scalpel.[18]
-
Elution: Crush the gel slice and place it in a microcentrifuge tube. Add 300-500 µL of Gel Elution Buffer and incubate overnight at 37°C with gentle agitation.[18]
-
Recovery: Centrifuge the tube to pellet the gel debris. Transfer the supernatant to a new tube.
-
Ethanol Precipitation: Add 3 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate to the supernatant. Mix well and incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA. Discard the supernatant and wash the pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend the purified 2'-fluoro-modified RNA in nuclease-free water or a suitable buffer.
Visualizations
Caption: Experimental workflow for in vitro transcription of 2'-fluoro-modified RNA.
Caption: Modulation of innate immune signaling by 2'-fluoro-modified RNA.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. themoonlab.org [themoonlab.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. 2'-Fluoro-dUTP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]
- 8. 2'-Fluoro-dCTP, 2'-Fluoro-2'-NTPs - Jena Bioscience [jenabioscience.com]
- 9. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]
- 16. 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: 2'-Deoxy-2'-fluorouridine as a Tool for Studying Viral Polymerases
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Deoxy-2'-fluorouridine (B118953) (2'-FdU) and its derivatives are powerful tools for the detailed investigation of viral polymerase activity and the screening of potential antiviral therapeutics. These nucleoside analogs, after intracellular conversion to their triphosphate form, act as substrates for viral RNA-dependent RNA polymerases (RdRps) and reverse transcriptases (RTs). Incorporation of the 2'-fluoro-modified nucleotide into the nascent viral RNA or DNA chain typically leads to chain termination, thereby inhibiting viral replication. This document provides detailed application notes and experimental protocols for utilizing 2'-Deoxy-2'-fluorouridine and its analogs in virology research.
Mechanism of Action
2'-Deoxy-2'-fluorouridine, a pyrimidine (B1678525) nucleoside analog, must be intracellularly phosphorylated to its active triphosphate form (2'-FdUTP) to exert its antiviral effect. This process is initiated by cellular kinases. The resulting 2'-FdUTP mimics the natural substrate (dUTP or UTP) and is recognized by viral polymerases. The presence of the fluorine atom at the 2' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the growing nucleic acid chain. This mechanism makes 2'-FdU and its analogs effective inhibitors of a broad range of viral polymerases.
Caption: Intracellular activation and mechanism of action of 2'-Deoxy-2'-fluorouridine.
Quantitative Data Summary
The following tables summarize the inhibitory activity of 2'-deoxy-2'-fluorouridine analogs against various viral polymerases and in cell-based assays.
Table 1: Kinetic Parameters of 2'-Deoxy-2'-β-fluoro-4'-azidocytidine Triphosphate (FNC-TP) Incorporation by Viral Polymerases [1]
| Viral Polymerase | Natural Substrate | Vmax (fraction/min) | Km (µM) | Vmax/Km | Selectivity (Natural/Analog) |
| HCV RdRp | CTP | 0.29 ± 0.01 | 0.13 ± 0.02 | 2.2 ± 0.4 | - |
| FNC-TP | 0.28 ± 0.01 | 2.4 ± 0.4 | 0.12 ± 0.02 | 19 ± 2.4 | |
| DENV-2 RdRp | CTP | 0.27 ± 0.02 | 0.7 ± 0.2 | 0.4 ± 0.1 | - |
| FNC-TP | 0.11 ± 0.01 | 15 ± 4 | 0.007 ± 0.002 | 56 ± 22 | |
| RSV RdRp | CTP | 0.18 ± 0.01 | 0.21 ± 0.04 | 0.8 ± 0.2 | - |
| FNC-TP | 0.12 ± 0.01 | 3.8 ± 0.8 | 0.03 ± 0.01 | 27 ± 7 | |
| HIV-1 RT | dCTP | 0.38 ± 0.01 | 0.04 ± 0.01 | 9 ± 1 | - |
| FNC-TP | 0.35 ± 0.01 | 0.13 ± 0.02 | 2.7 ± 0.4 | 3.4 ± 0.6 | |
| SARS-CoV-2 RdRp | CTP | 0.12 ± 0.01 | 1.1 ± 0.3 | 0.11 ± 0.04 | - |
| FNC-TP | 0.003 ± 0.001 | 10 ± 8 | 0.0003 ± 0.0003 | 370 ± 290 |
Note: FNC-TP is a close structural analog of 2'-FdUTP.
Table 2: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC)
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | Reporter Assay | 0.061 ± 0.018 | >100 | >1639 | [2][3] |
| La Crosse Virus (LACV) | Vero | CPE Inhibition | 9.7 | >100 | >10.3 | [4] |
| Maporal Virus | Vero | CPE Inhibition | 2.2 | >100 | >45.5 | [4] |
| Punta Toro Virus | Vero | CPE Inhibition | 5.4 | >100 | >18.5 | [4] |
| Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 3.2 | >100 | >31.3 | [4] |
| San Angelo Virus | Vero | CPE Inhibition | 4.8 | >100 | >20.8 | [4] |
| Heartland Virus | Vero | Virus Yield Reduction | 0.9 | >100 | >111 | [4] |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Virus Yield Reduction | 3.7 | >100 | >27 | [4] |
Note: 2'-FdC is the cytidine (B196190) analog of 2'-FdU. The antiviral activity is expected to be similar for viruses that utilize CTP or UTP interchangeably in certain contexts, or after metabolic conversion.
Experimental Protocols
Protocol 1: In Vitro Viral Polymerase Primer Extension Assay
This protocol is designed to assess the ability of a viral polymerase to incorporate 2'-FdUTP and to determine the mechanism of inhibition (e.g., chain termination).
Caption: Workflow for the in vitro viral polymerase primer extension assay.
Materials:
-
Fluorescently labeled DNA or RNA primer (e.g., 5'-FAM or 5'-Cy5)
-
RNA or DNA template strand
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 50 mM KCl)
-
dNTP or NTP mix (dATP, dCTP, dGTP, and dTTP or UTP)
-
2'-Deoxy-2'-fluorouridine-5'-triphosphate (2'-FdUTP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Fluorescence gel scanner
Procedure:
-
Primer-Template Annealing:
-
Mix the fluorescently labeled primer and the template strand in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl) at a 1:1.2 molar ratio.
-
Heat at 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction:
-
4 µL of 5x Reaction Buffer
-
2 µL of annealed primer-template (e.g., 1 µM stock)
-
2 µL of dNTP/NTP mix (concentration will depend on the experiment, e.g., 10 µM of each)
-
Variable concentrations of 2'-FdUTP or control dUTP/UTP.
-
Nuclease-free water to 18 µL.
-
-
-
Initiate Reaction:
-
Add 2 µL of purified viral polymerase (concentration to be optimized for linear product formation) to each reaction tube.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).
-
-
Termination:
-
Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
-
Denaturation:
-
Heat the samples at 95°C for 5 minutes immediately before loading on the gel.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the desired position.
-
-
Visualization and Analysis:
-
Visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Quantify the intensity of the full-length product and any terminated products.
-
Plot the percentage of inhibition against the concentration of 2'-FdUTP to determine the IC50 value. The presence of shorter bands in the presence of 2'-FdUTP indicates chain termination.
-
Protocol 2: In Vitro Transcription Assay with T7 RNA Polymerase
This protocol is for assessing the ability of a viral RNA polymerase (or a surrogate like T7 RNA polymerase for initial studies) to incorporate 2'-FdUTP into a longer RNA transcript.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
NTP mix (ATP, CTP, GTP, UTP)
-
2'-FdUTP
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
-
Denaturing agarose (B213101) or polyacrylamide gel
Procedure:
-
Reaction Setup:
-
In an RNase-free tube, assemble the following reaction on ice (for a 20 µL reaction):
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
2 µL of 100 mM DTT
-
2 µL of each 10 mM NTP (ATP, CTP, GTP)
-
Variable concentrations of UTP and 2'-FdUTP (e.g., a mix of 1 mM UTP and 1 mM 2'-FdUTP)
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
Nuclease-free water to 20 µL.
-
-
-
Incubation:
-
Incubate at 37°C for 2 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
-
RNA Purification:
-
Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[7]
-
-
Analysis:
-
Resuspend the purified RNA in RNase-free water.
-
Analyze the size and integrity of the RNA transcripts on a denaturing agarose or polyacrylamide gel. A decrease in the amount of full-length transcript and the appearance of shorter products in the presence of 2'-FdUTP indicates incorporation and chain termination.
-
Protocol 3: HCV Replicon Assay with Luciferase Reporter
This cell-based assay measures the inhibitory effect of 2'-FdU on viral RNA replication in a cellular context.
Caption: Workflow for the HCV replicon assay with a luciferase reporter.
Materials:
-
Huh-7 cells permissive for HCV replication
-
HCV replicon plasmid containing a luciferase reporter gene (e.g., Firefly or Renilla)[8][9][10][11]
-
In vitro transcription kit (e.g., T7 MEGAscript Kit)
-
Electroporator and cuvettes
-
Cell culture medium and supplements
-
2'-Deoxy-2'-fluorouridine (2'-FdU)
-
Luciferase assay reagent
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo)
-
Luminometer
Procedure:
-
Preparation of HCV Replicon RNA:
-
Linearize the HCV replicon plasmid downstream of the poly(A) tail.
-
Perform in vitro transcription to generate replicon RNA.
-
Purify the RNA and verify its integrity.
-
-
Cell Transfection:
-
Harvest and wash Huh-7 cells.
-
Resuspend cells in a suitable buffer (e.g., PBS).
-
Mix the cells with the in vitro transcribed HCV replicon RNA.
-
Electroporate the cells using optimized settings.
-
-
Compound Treatment:
-
Immediately after electroporation, seed the cells into 96-well plates.
-
Prepare serial dilutions of 2'-FdU in cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include a no-drug control (DMSO vehicle) and a positive control inhibitor.
-
Prepare a parallel plate for cytotoxicity assessment.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.
-
-
Luciferase Assay:
-
Remove the medium from the antiviral assay plate.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assay:
-
Perform a cell viability assay on the parallel plate according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to the no-drug control.
-
Plot the percentage of inhibition against the log of the 2'-FdU concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Similarly, determine the CC50 value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Troubleshooting
Table 3: Common Issues and Solutions in Viral Polymerase Assays
| Issue | Possible Cause | Recommended Solution |
| No or low product in primer extension assay | Inactive polymerase | Use a fresh aliquot of enzyme; verify activity with a positive control template/primer. |
| Suboptimal reaction conditions | Optimize Mg²⁺ concentration, pH, and temperature. | |
| Poor primer-template annealing | Optimize annealing temperature and time. | |
| Degraded primer or template | Check nucleic acid integrity on a denaturing gel. | |
| High background in primer extension assay | Nuclease contamination | Use nuclease-free reagents and sterile techniques. |
| Non-specific primer binding | Increase annealing temperature; redesign primer. | |
| Variability in HCV replicon assay | Inconsistent transfection efficiency | Optimize electroporation parameters; use high-quality RNA. |
| Cell health issues | Ensure cells are healthy and in the exponential growth phase. | |
| Edge effects in 96-well plates | Avoid using the outer wells or fill them with PBS. | |
| High cytotoxicity observed | Compound insolubility | Check the solubility of 2'-FdU in the culture medium; use a lower concentration of DMSO. |
| Off-target effects | Test in different cell lines to assess cell-type-specific toxicity. |
References
- 1. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of tag-free SARS-CoV-2 RNA-dependent RNA polymerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and efficient purification of SARS-CoV-2 RNA dependent RNA polymerase complex expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: 2'-Deoxy-2'-fluorouridine in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine, also known as Floxuridine (FdUrd), is a fluorinated pyrimidine (B1678525) analogue of deoxyuridine.[1][2] As an antimetabolite, it is a key chemotherapeutic agent used in the treatment of various cancers, particularly gastrointestinal adenocarcinomas and metastatic colorectal cancer.[1][3][4][5] Its mechanism of action centers on the disruption of DNA synthesis, making it particularly effective against rapidly proliferating cancer cells.[4][6] These notes provide a detailed overview of its application in cancer research models, including its mechanism of action, relevant signaling pathways, and protocols for in vitro and in vivo studies.
Mechanism of Action
The anticancer effects of 2'-Deoxy-2'-fluorouridine are exerted through its metabolic conversion and subsequent interference with DNA synthesis.[3][6]
-
Metabolic Activation: Upon administration, FdUrd is phosphorylated by thymidine (B127349) kinase into its active form, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).[4][6]
-
Enzyme Inhibition: FdUMP is a potent inhibitor of thymidylate synthase (TS). It forms a stable ternary complex with the enzyme and a folate cofactor, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[3][4][6]
-
Disruption of DNA Synthesis: The inhibition of TS leads to a depletion of the intracellular pool of thymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[3][4] This lack of thymidine results in "thymineless death," causing DNA fragmentation and inducing apoptosis in rapidly dividing cancer cells.[3]
-
Incorporation into Nucleic Acids: FdUrd metabolites can also be incorporated into both DNA and RNA.[3][6] This incorporation disrupts RNA processing and leads to DNA strand breaks, further contributing to the drug's cytotoxicity.[3][6]
References
- 1. Floxuridine - Wikipedia [en.wikipedia.org]
- 2. 5-Fluoro-2′-deoxyuridine - 2′-Deoxy-5-fluorouridine, FUDR [sigmaaldrich.com]
- 3. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 4. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 5. Floxuridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
Detecting 2'-Deoxy-2'-fluorouridine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluorouridine (2'-dFU) is a synthetic pyrimidine (B1678525) nucleoside analog with significant potential as an antiviral and anticancer agent. Its structural similarity to natural nucleosides allows it to be incorporated into DNA and RNA, thereby disrupting viral replication and tumor growth.[1] Accurate and sensitive detection of 2'-dFU in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide detailed methodologies for the quantification of 2'-dFU in biological samples, primarily focusing on the robust and widely used technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Protocols for sample preparation from plasma and tissues are outlined, along with a summary of analytical method validation parameters.
Metabolic Pathway of 2'-Deoxy-2'-fluorouridine
Understanding the metabolic fate of 2'-dFU is essential for interpreting bioanalytical data. Upon cellular uptake, 2'-dFU is sequentially phosphorylated by cellular kinases to its active mono-, di-, and triphosphate forms. 2'-Deoxy-2'-fluorouridine monophosphate (2'-dFUMP) can inhibit thymidylate synthase, a critical enzyme in DNA synthesis. The triphosphate form, 2'-Deoxy-2'-fluorouridine triphosphate (2'-dFUTP), can be incorporated into DNA by polymerases, leading to chain termination and cytotoxicity.[2][3][4] Additionally, 2'-dFU can be a metabolite of other fluoropyrimidine prodrugs.[5]
Analytical Methodologies
LC-MS/MS is the preferred method for the quantification of 2'-dFU in biological matrices due to its high sensitivity, selectivity, and specificity. This technique allows for the accurate measurement of low concentrations of the analyte and its metabolites, even in complex sample matrices.
Experimental Workflow
The general workflow for the analysis of 2'-dFU in biological samples involves sample preparation to remove interfering substances and enrich the analyte, followed by chromatographic separation and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of 2'-dFU and its analogs in biological matrices. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Reference Analyte(s) |
| Linearity Range | 1 - 5000 ng/mL | 2',2'-difluorodeoxyuridine, Trifluridine |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 5-fluoro-2'-deoxycytidine (B1672315), 5-fluorouracil (B62378) |
| Accuracy (% Bias) | Within ±15% | Gemcitabine, Trifluridine |
| Precision (% RSD) | < 15% | Gemcitabine, Trifluridine |
| Recovery | > 85% | Trifluridine |
Data synthesized from multiple sources for related fluoropyrimidine nucleosides.[6][7][8][9]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol is suitable for the extraction of 2'-dFU from plasma samples.
Materials:
-
Human plasma (or other species)
-
2'-Deoxy-2'-fluorouridine analytical standard
-
Stable isotope-labeled internal standard (e.g., 2'-Deoxy-2'-fluorouridine-d2)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >12,000 x g and 4°C)
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Sample Preparation from Tissue (Homogenization and Protein Precipitation)
This protocol is designed for the extraction of 2'-dFU from tissue samples.
Materials:
-
Tissue sample (e.g., liver, tumor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard solution
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Homogenization: Add ice-cold PBS (e.g., 3 volumes of the tissue weight, e.g., 300 µL for 100 mg of tissue) and homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout the process.
-
Aliquoting: Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a pre-weighed microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the homogenate.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL for 100 µL of homogenate).
-
Vortexing and Incubation: Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Proceed with evaporation and reconstitution as described in Protocol 1 (steps 9-11).
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of 2'-dFU. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
2'-dFU: Q1: m/z 247.1 -> Q3: m/z 113.1 (Quantifier), m/z 131.1 (Qualifier)
-
2'-dFU-d2 (IS): Q1: m/z 249.1 -> Q3: m/z 115.1
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, source temperature, gas flows).
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of 2'-Deoxy-2'-fluorouridine in various biological matrices. The detailed protocols for sample preparation and analysis, along with an understanding of the compound's metabolic pathway, will aid researchers, scientists, and drug development professionals in conducting accurate pharmacokinetic and pharmacodynamic assessments of this promising therapeutic agent. Method validation should always be performed according to regulatory guidelines to ensure data quality and reliability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 2'-Deoxy-2'-fluorouridine (2'-dFU) in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2'-Deoxy-2'-fluorouridine (2'-dFU) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2'-dFU in aqueous solutions?
A1: The principal chemical degradation pathway for 2'-dFU in aqueous solutions is the hydrolysis of the N-glycosidic bond that connects the 2'-deoxy-2'-fluororibose sugar to the uracil (B121893) base. This reaction is particularly susceptible to acid catalysis, leading to the formation of 2-deoxy-2-fluoro-D-ribose and uracil.
Q2: What are the key factors that influence the stability of 2'-dFU in solution?
A2: The main factors affecting the stability of 2'-dFU in solution are pH and temperature. The rate of hydrolytic degradation of the N-glycosidic bond is significantly influenced by the pH of the solution, with increased degradation observed in acidic conditions. Higher temperatures also accelerate the degradation rate, following the principles of chemical kinetics.
Q3: How does the 2'-fluoro substitution impact the stability of the molecule compared to 2'-deoxyuridine?
A3: The fluorine atom at the 2' position generally enhances the stability of the nucleoside against enzymatic degradation by nucleases. The strong electron-withdrawing nature of fluorine can also influence the stability of the glycosidic bond.
Q4: What are the recommended storage conditions for 2'-dFU solutions?
A4: For short-term storage, a sterile 2% solution of a related compound, 5-fluoro-2'-deoxyuridine, in water (pH 4.5-5.0) is stable for up to two weeks at 2-8°C when protected from light.[1] For long-term stability, it is recommended to prepare aliquots of the 2'-dFU solution and store them frozen at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q5: Can buffer components affect the stability of 2'-dFU?
A5: Yes, buffer species can potentially influence the stability of 2'-dFU. It is crucial to select a buffer system that maintains the desired pH and does not catalyze the degradation of the nucleoside. Phosphate and citrate (B86180) buffers are commonly used, but their compatibility should be confirmed for your specific formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of 2'-dFU potency in an acidic formulation. | Acid-catalyzed hydrolysis of the N-glycosidic bond. | Adjust the pH of the solution to a neutral or slightly basic range (pH 7.0-8.0) if compatible with the application. Use a suitable buffer to maintain the target pH. |
| Inconsistent results in stability studies at elevated temperatures. | Accelerated degradation at higher temperatures. Inconsistent temperature control. | Ensure precise and consistent temperature control during the experiment. Perform kinetic studies at multiple temperatures to understand the temperature dependence of degradation. |
| Precipitation of 2'-dFU from solution upon storage. | Poor solubility in the chosen solvent system. Change in temperature affecting solubility. | Confirm the solubility of 2'-dFU in the chosen solvent. Consider the use of co-solvents or other formulation strategies to enhance solubility. Store at a constant temperature. |
| Appearance of unknown peaks in HPLC analysis of stored solutions. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method capable of resolving 2'-dFU from its degradants. |
Quantitative Stability Data (for Structurally Related Compounds)
Disclaimer: The following data is for structurally related compounds and is provided for illustrative purposes. It is highly recommended to perform specific stability studies for 2'-Deoxy-2'-fluorouridine to obtain accurate degradation kinetics.
Table 1: Hydrolysis of 5-Trifluoromethyl-2'-deoxyuridine in Phosphate-Buffered Saline at 37°C
| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
Data from a study on the hydrolysis of 5-trifluoromethyl-2'-deoxyuridine.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of 2'-dFU
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of 2'-dFU and to establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2'-dFU in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic or basic samples.
-
Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the remaining 2'-dFU and detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate 2'-dFU from its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a PDA detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of 2'-dFU (e.g., 260 nm) and also collect spectra across a range to detect impurities with different UV profiles.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.
Visualizations
Caption: Primary chemical degradation pathway of 2'-Deoxy-2'-fluorouridine in solution.
Caption: General experimental workflow for assessing the stability of 2'-dFU.
Caption: A logical workflow for troubleshooting instability issues with 2'-dFU solutions.
References
Troubleshooting low yield in 2'-Deoxy-2'-fluorouridine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2'-Deoxy-2'-fluorouridine (B118953).
Troubleshooting Guides
Issue 1: Low Yield in the Fluorination Step
Question: We are experiencing a low yield of our desired 2'-deoxy-2'-fluorouridine after the fluorination reaction using DAST or Deoxo-Fluor. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the fluorination of the 2'-hydroxyl group of a protected uridine (B1682114) derivative are a common challenge. The primary causes often revolve around the choice of fluorinating agent, reaction conditions, and the stability of the starting material and intermediates.
Potential Causes and Solutions:
-
Suboptimal Fluorinating Agent:
-
DAST (Diethylaminosulfur Trifluoride): While widely used, DAST can be thermally unstable and may lead to side reactions if not handled properly.[1]
-
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride): Generally considered more thermally stable than DAST, potentially leading to cleaner reactions and higher yields.[1]
-
PyFluor (2-Pyridinesulfonyl fluoride): A more recent reagent that offers high chemoselectivity with minimal elimination byproducts and superior thermal stability.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For DAST, reactions are typically run at low temperatures (e.g., -78°C to 0°C) to minimize side reactions.[1] Increasing the temperature can lead to the formation of elimination and rearrangement byproducts.[3]
-
Solvent: Anhydrous, non-polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used.[4] The presence of moisture can decompose the fluorinating agent.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may increase byproduct formation. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
-
Side Reactions:
-
Elimination: Formation of a 2',3'-unsaturated nucleoside is a common side reaction, particularly with hindered substrates or at elevated temperatures.[3]
-
Rearrangement: Wagner-Meerwein rearrangements can occur in certain substrates when using DAST.[6]
-
Formation of Anhydronucleosides: Neighboring group participation from the uracil (B121893) base can lead to the formation of a 2,2'-anhydrouridine (B559692) intermediate, which upon reaction with fluoride (B91410) can yield the desired product but may also lead to other byproducts.[4]
-
Troubleshooting Workflow for Low Fluorination Yield:
Issue 2: Difficulties in Deprotection
Question: We are observing incomplete deprotection of the 3' and 5' hydroxyl protecting groups, or the formation of byproducts during this step. What could be the problem?
Answer:
Deprotection can be a challenging step, and its success depends on the choice of protecting groups and the deprotection conditions.
Common Protecting Groups and Deprotection Methods:
| Protecting Group | Common Deprotection Reagents | Potential Issues |
| Acetyl (Ac) | Sodium methoxide (B1231860) (NaOMe) in methanol (B129727); Ammonia in methanol | Incomplete reaction with sterically hindered groups; Base-labile substrates may degrade.[5] |
| Benzoyl (Bz) | Sodium methoxide (NaOMe) in methanol; Ammonia in methanol | More stable than acetyl, may require harsher conditions or longer reaction times. |
| TBDMS (tert-butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid | Potential for silicon migration; Incomplete removal with insufficient reagent. |
| Trityl (Tr) | Acetic acid; Trifluoroacetic acid (TFA) | Depurination in purine (B94841) nucleosides under harsh acidic conditions. |
Troubleshooting Deprotection Issues:
-
Incomplete Deprotection:
-
Insufficient Reagent: Increase the equivalents of the deprotecting agent.
-
Reaction Time: Monitor the reaction by TLC until the starting material is consumed.[5]
-
Steric Hindrance: For bulky protecting groups, consider increasing the reaction temperature or using a stronger deprotecting agent.
-
-
Byproduct Formation:
-
Harsh Conditions: High temperatures or strong acids/bases can lead to degradation of the nucleoside.[5]
-
Orthogonality: Ensure that the protecting groups used are orthogonal, meaning one can be removed without affecting the others. For instance, silyl (B83357) ethers are generally stable under basic conditions used for acetyl group removal.[5]
-
Issue 3: Challenges in Purification
Question: We are struggling to obtain pure 2'-Deoxy-2'-fluorouridine after the final deprotection step. What are the recommended purification methods?
Answer:
Purification of the final product can be challenging due to the presence of closely related impurities.
Recommended Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining high-purity 2'-Deoxy-2'-fluorouridine.
-
Solvent System: A common solvent system for crystallization is ethanol/water or methanol/water.
-
Optimization: The optimal crystallization conditions (solvent ratio, temperature, concentration) may need to be determined empirically.[7]
-
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used.
-
Mobile Phase: A gradient of methanol in dichloromethane is often effective for separating the product from less polar impurities.
-
-
Purification via Acetylation/Deacetylation:
-
A strategy to improve purity involves re-acetylating the crude product to form the 3',5'-diacetyl derivative, which can be more easily crystallized. Subsequent deacetylation then yields the highly pure final product.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting groups are most suitable for the 3' and 5' hydroxyls in 2'-Deoxy-2'-fluorouridine synthesis?
A1: The choice of protecting groups is critical for a successful synthesis. Acetyl (Ac) and Benzoyl (Bz) groups are commonly used and can be removed under basic conditions. Silyl protecting groups like TBDMS are also effective and are removed with fluoride ions, offering orthogonality to many other protecting groups. The selection depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
Q2: How can I effectively monitor the progress of the fluorination and deprotection reactions?
A2: Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes for protected intermediates, or methanol/dichloromethane for the final product) should be developed to clearly separate the starting material, product, and any major byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion and purity of the product.
Q3: What are the key safety precautions when working with fluorinating agents like DAST and Deoxo-Fluor?
A3: DAST and Deoxo-Fluor are hazardous reagents and must be handled with extreme care in a well-ventilated fume hood. They are sensitive to moisture and can release toxic HF gas. DAST, in particular, is known to be thermally unstable and can decompose violently at elevated temperatures.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
General Protocol for Fluorination with DAST
This protocol is a general guideline and may require optimization based on the specific substrate.
-
Preparation: Under an inert atmosphere (e.g., Argon), dissolve the 3',5'-di-O-protected uridine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) (10-20 mL/mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.1-1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Deprotection of Acetyl Groups
-
Dissolution: Dissolve the 3',5'-di-O-acetyl-2'-deoxy-2'-fluorouridine (1.0 equivalent) in anhydrous methanol (5-10 mL/mmol).
-
Addition of Base: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents of a 25 wt% solution in methanol).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization: Neutralize the reaction with an acidic resin (e.g., Dowex 50WX8) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography.
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]
- 4. High-throughput Protein Purification and Quality Assessment for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Incorporation of 2'-Deoxy-2'-fluorouridine
Welcome to the technical support center for challenges related to the enzymatic incorporation of 2'-Deoxy-2'-fluorouridine (2'-dFU) and its triphosphate form (2'-F-dUTP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the enzymatic incorporation of 2'-F-dUTP so challenging?
The primary challenge lies in the structure of the nucleotide itself. The fluorine atom at the 2' position of the sugar ring is highly electronegative, which alters the sugar pucker conformation. This change can make it a poor substrate for many DNA polymerases, which are highly specific to the geometry of natural deoxynucleoside triphosphates (dNTPs). Many polymerases exhibit lower efficiency, stall, or terminate the chain after incorporation.[1][2]
Q2: Which type of DNA polymerase is best suited for incorporating 2'-F-dUTP?
The choice of polymerase is critical. While many standard polymerases struggle, some exhibit better performance. Generally, engineered polymerases or those known to accept modified nucleotides are preferred. For instance, Vent (exo-) DNA polymerase has been shown to efficiently incorporate various modified dUTPs.[3] Conversely, some high-fidelity polymerases with strong proofreading (3'→5' exonuclease) activity may be less efficient, as they can excise the modified nucleotide after incorporation.[2] Screening several polymerases is often a necessary first step.
Q3: Can 2'-F-dUTP incorporation lead to chain termination?
Yes, for some polymerases, the incorporation of a 2'-fluoro-modified nucleotide can act as a chain terminator.[1][4] This is because the altered sugar conformation can prevent the enzyme from efficiently catalyzing the formation of the next phosphodiester bond. If you observe a high frequency of shorter-than-expected products, premature chain termination by the polymerase is a likely cause.
Q4: How does 2'-F-dUTP compare to other uridine (B1682114) analogs like dUTP in terms of incorporation?
Even the incorporation of dUTP (lacking the 2'-fluoro modification) can be inefficient for some thermostable polymerases compared to dTTP.[2] The addition of the 2'-fluoro group adds another layer of difficulty. However, studies on the related 5-fluoro-2'-deoxyuridine (B1346552) triphosphate have shown that it can be efficiently utilized by certain polymerases, like calf thymus DNA polymerases α and β, with binding affinities (Km) comparable to natural substrates.[5] This highlights the high degree of enzyme-specificity.
Troubleshooting Guide
Problem 1: Low or No Incorporation of 2'-F-dUTP
If your assay shows minimal or no product containing the 2'-fluoro modification, consult the following troubleshooting workflow and table.
Caption: Troubleshooting workflow for low 2'-F-dUTP incorporation.
| Potential Cause | Recommended Solution | Rationale |
| Incompatible Polymerase | Screen a panel of DNA polymerases. Start with enzymes known to accept modified nucleotides, such as Vent (exo-) or Klenow Fragment. Avoid high-fidelity proofreading enzymes initially. | Polymerase active sites have high steric and electronic specificity. Some, like certain archaeal polymerases, are strongly inhibited by dU-containing DNA.[6] |
| Suboptimal Mg²⁺ Concentration | Titrate MgCl₂ concentration. Start from the standard 1.5-2.0 mM but test higher concentrations, up to 7.0 mM.[3] | The triphosphate moiety of dNTPs chelates Mg²⁺. Modified nucleotides may alter the required geometry or concentration of the ion for catalysis.[7][8] |
| Incorrect Annealing Temperature | Perform a gradient PCR to determine the optimal annealing temperature (Ta). High GC-content templates may require a Ta significantly higher than calculated.[9] | Suboptimal Ta can lead to no amplification or nonspecific products, consuming reagents. Additives like DMSO can also alter the optimal Ta.[9] |
| Poor 2'-F-dUTP Quality | Verify the concentration and purity of your 2'-F-dUTP stock. Ensure it has not undergone multiple freeze-thaw cycles. | Degradation of the triphosphate can reduce its effective concentration and inhibit the reaction. |
| Complex Template Structure | For GC-rich or templates with strong secondary structures, add a co-solvent like 5% DMSO to the reaction mix.[9] | Additives can help denature complex secondary structures that may cause the polymerase to stall. |
Problem 2: Products are Shorter than Expected (Chain Termination)
Observing a smear or distinct bands that are shorter than the full-length product suggests the polymerase is stalling or terminating after incorporating 2'-F-dUTP.
Caption: Logical steps to troubleshoot premature chain termination.
| Potential Cause | Recommended Solution | Rationale |
| Polymerase Stalling | Switch to a different DNA polymerase. An enzyme that is capable of incorporation may not be efficient at extending the chain beyond the modification. | The 2'-fluoro modification can position the 3'-end of the primer unfavorably in the active site for the next nucleotide addition, effectively causing termination for that specific enzyme.[1] |
| Consecutive Incorporations | If your template requires multiple, sequential incorporations of 2'-F-dUTP, this is a known challenge. Try lowering the ratio of 2'-F-dUTP to natural dTTP. | Some polymerases can incorporate a single modified nucleotide but stall when faced with incorporating a second one immediately after.[3] |
| Suboptimal Reaction Kinetics | Increase the extension time during your PCR or primer extension protocol. | A slower catalytic rate for the modified nucleotide means the enzyme may need more time to process the incorporation and move to the next position. |
Quantitative Data & Protocols
Table 1: Polymerase Suitability for Modified Uridine Triphosphates
This table summarizes findings on the incorporation efficiency of 2'-F-dUTP and its close analog, 5-F-dUTP. Direct comparison data is scarce, and efficiency is highly dependent on the specific template and conditions.
| Polymerase | Nucleotide Analog | Relative Performance | Key Findings / Km (µM) | Reference |
| Calf Thymus Pol α | 5-F-dUTP | High | Apparent Km = 4.3 µM (Comparable to natural dNTPs) | [5] |
| Calf Thymus Pol β | 5-F-dUTP | High | Apparent Km = 15.4 µM (Comparable to natural dNTPs) | [5] |
| Vent (exo-) | Various 5-modified dUTPs | High | Efficiently incorporates all five modified dUTPs tested. Supports PCR amplification. | [3] |
| Thermus aquaticus (Taq) | dUTP | Good | Efficiently amplifies products using dUTP in place of dTTP. | [2] |
| Pyrococcus furiosus (Pfu) | dUTP | Inefficient | Low incorporation and potential dUTPase activity in some preparations can limit PCR.[2][6] | [2][6] |
| HIV-1 RT | 2'-F-azidocytidine-TP | High | Showed the highest relative incorporation efficiency among several viral polymerases tested. | [1] |
| SARS-CoV-2 RdRp | 2'-F-azidocytidine-TP | Very Low | Was a very poor substrate for this polymerase. | [1] |
Protocol: Example PCR with Modified dUTP
This protocol is adapted from a study that successfully used Vent (exo-) DNA polymerase to amplify DNA using dUTPs modified at the 5-position.[3] It serves as a robust starting point for optimizing 2'-F-dUTP incorporation.
Reaction Mixture (20 µL final volume):
| Component | Final Concentration | Volume |
| 5X ThermoPol Buffer | 1X | 4 µL |
| dATP (10 mM) | 0.2 mM | 0.4 µL |
| dCTP (10 mM) | 0.2 mM | 0.4 µL |
| dGTP (10 mM) | 0.2 mM | 0.4 µL |
| 2'-F-dUTP (10 mM) | 0.2 mM | 0.4 µL |
| Forward Primer (10 µM) | 0.75 µM | 1.5 µL |
| Reverse Primer (10 µM) | 0.75 µM | 1.5 µL |
| DNA Template | ~50 ng | 1.0 µL |
| MgSO₄ (100 mM) | 5 mM (in addition to buffer) | 1.0 µL* |
| Vent (exo-) Polymerase | 2 units | 1.0 µL |
| Nuclease-Free Water | - | to 20 µL |
_Note on Mg²⁺: The standard 1X ThermoPol buffer contains 2 mM MgSO₄. This protocol adds an additional 5 mM for a total of 7 mM Mg²⁺ . This high concentration may be crucial for success.[3]
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 58°C for 15 seconds (adjust based on primer Tm)
-
Extension: 75°C for 40 seconds (adjust based on amplicon length)
-
-
Final Extension: 75°C for 5 minutes
-
Hold: 4°C
Analysis:
Analyze 5 µL of the PCR product on a 2% agarose (B213101) gel with a suitable DNA ladder. Successful incorporation should yield a band of the expected size.
References
- 1. researchgate.net [researchgate.net]
- 2. Low incorporation of dUMP by some thermostable DNA polymerases may limit their use in PCR amplifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Utilization of 5-fluoro-2'-deoxyuridine triphosphate and 5-fluoro-2'-deoxycytidine triphosphate in DNA synthesis by DNA polymerases alpha and beta from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Distinct Roles of the Active-site Mg2+ Ligands, Asp882 and Asp705, of DNA Polymerase I (Klenow Fragment) during the Prechemistry Conformational Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of 2'-fluoro-modified aptamer selection.
Welcome to the technical support center for enhancing the efficiency of 2'-fluoro-modified aptamer selection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process for 2'-fluoro-modified aptamers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the selection process, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Amplification Product (PCR Step)
Question: After several rounds of selection, I'm seeing very faint bands or no band at all on my agarose (B213101) gel following PCR amplification. What could be the cause?
Answer:
This is a common issue that can stem from several factors throughout the SELEX cycle.
Potential Causes & Solutions:
-
Inefficient Elution: The aptamers bound to the target may not be efficiently recovered.
-
Solution: Increase the temperature and/or duration of the elution step. For instance, heating at 80°C for 5 minutes can be effective for recovering bound RNA species.[1] Consider using a chemical denaturant like urea (B33335) or formamide (B127407) in the elution buffer, ensuring it's removed before the enzymatic steps.
-
-
Loss of Nucleic Acids: Significant sample loss can occur during purification or transfer steps.
-
Solution: Use low-retention tubes and pipette tips. Optimize purification methods to maximize recovery. Consider magnetic bead-based purification which can minimize transfer losses.
-
-
PCR Inhibition: Components from the selection buffer or elution buffer may be inhibiting the DNA polymerase.
-
Solution: Ensure thorough purification of the eluted aptamers before PCR. A phenol-chloroform extraction followed by ethanol (B145695) precipitation is a robust method to remove protein and other contaminants.
-
-
Suboptimal PCR Conditions: The PCR parameters may not be optimized for the specific library and primers.
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Solution: Re-optimize the PCR conditions, including annealing temperature, extension time, and MgCl₂ concentration. Run a gradient PCR to find the optimal annealing temperature. Asymmetric PCR, if used, requires careful optimization of primer ratios and cycle numbers to avoid nonspecific amplification.[2]
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Issue 2: High Background or Non-Specific Binding
Question: My selection seems to be enriching for sequences that bind to the separation matrix (e.g., magnetic beads, nitrocellulose filters) instead of my target. How can I reduce this non-specific binding?
Answer:
High non-specific binding can mask the enrichment of true binders and stall the selection process. Implementing counter-selection and optimizing binding conditions are key.
Potential Causes & Solutions:
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Inadequate Blocking: The surfaces of your matrix or reaction vessels may have sites available for non-specific interaction.
-
Solution: Increase the concentration or incubation time of blocking agents like Bovine Serum Albumin (BSA) or salmon sperm DNA.
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-
Insufficient Washing: Wash steps may not be stringent enough to remove weakly bound, non-specific sequences.
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Solution: Increase the number of washes, the volume of wash buffer, and/or the duration of each wash.
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-
Lack of Counter-Selection: The library has not been depleted of sequences that bind to components other than the target.
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Inappropriate Buffer Conditions: Electrostatic or hydrophobic interactions are promoting non-specific binding.
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Solution: Adjust the selection buffer composition. Adding a non-ionic surfactant like Tween-20 can reduce hydrophobic interactions.[5] Increasing the salt (e.g., NaCl) concentration can minimize non-specific electrostatic interactions.[3][5] Including a non-specific competitor like polyinosinic acid (poly(I)) can also be effective.[4]
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Issue 3: No Enrichment of Binders Over Multiple Rounds
Question: I've completed 8-12 rounds of SELEX, but binding assays show no significant increase in affinity of the selected pool compared to the initial library. What's going wrong?
Answer:
A lack of enrichment indicates that the selection pressure is not sufficient to favor high-affinity binders or that the diversity of the library has been lost.
Potential Causes & Solutions:
-
Selection Stringency is Too Low: The conditions are not challenging enough to differentiate between strong and weak binders.
-
Solution: Gradually increase the selection stringency in later rounds. This can be achieved by decreasing the target concentration, reducing incubation time, or increasing the washing intensity.
-
-
PCR Bias: During amplification, certain sequences are preferentially amplified regardless of their binding affinity, leading to a loss of library diversity.
-
Inefficient Enzymatic Steps: The reverse transcription or in vitro transcription steps are inefficient, leading to a bottleneck.
-
Solution: Optimize the efficiency of the reverse transcriptase and T7 RNA polymerase. The use of a mutant T7 RNA polymerase (Y639F) is often necessary for efficient incorporation of 2'-fluoro-modified pyrimidines.[7] Ensure the purity of the DNA template for transcription.
-
-
Target Instability or Inactivity: The target protein may be denatured or inactive under the selection conditions.
-
Solution: Verify the integrity and activity of your target protein before each selection round. Ensure the selection buffer is compatible with maintaining the target's native conformation.
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Frequently Asked Questions (FAQs)
Q1: Why should I use 2'-fluoro (2'-F) modifications for aptamer selection?
A1: The primary reason for using 2'-fluoro modifications on pyrimidine (B1678525) (or sometimes all) nucleotides is to dramatically increase the aptamer's resistance to degradation by nucleases found in biological fluids like serum or plasma.[8][9][10] This enhanced stability is crucial for therapeutic and diagnostic applications. Unmodified RNA aptamers can have a half-life of only a few minutes in serum, whereas 2'-F modified aptamers can last for many hours.[10] Additionally, these modifications can sometimes improve binding affinity and specificity.[10][11][12]
Q2: Which enzymes are required for a 2'-fluoro-modified RNA aptamer selection?
A2: You will need a reverse transcriptase to convert the selected RNA back to cDNA, a high-fidelity DNA polymerase for PCR amplification, and a mutant T7 RNA Polymerase that can efficiently incorporate 2'-fluoro-modified nucleotides (like 2'-F-UTP and 2'-F-CTP) during in vitro transcription. The Y639F mutant of T7 RNA Polymerase is commonly used for this purpose.[7]
Q3: How many rounds of SELEX are typically needed?
A3: The number of rounds can vary significantly depending on the target and selection strategy, but typically ranges from 8 to 15 rounds.[1][13] It is crucial to monitor the enrichment of the pool after each few rounds using binding assays (e.g., filter binding, SPR). The process should be stopped once the binding affinity of the pool no longer increases, to avoid the over-amplification of non-specific sequences.
Q4: How can I improve the quality and homogeneity of my transcribed 2'-F RNA library?
A4: T7 RNA polymerase can sometimes produce transcripts with heterogeneous 3'-ends. To improve homogeneity, you can incorporate 2'-O-methyl modifications into the first few nucleotides of the T7 promoter region on the DNA template strand.[7] This has been shown to reduce 3'-end heterogeneity.[7] Additionally, performing PAGE purification of the transcribed RNA ensures that only full-length aptamers are used in the selection step.[7]
Q5: Can I automate the 2'-fluoro-modified aptamer selection process?
A5: Yes, robotic platforms have been developed to automate the SELEX process.[1] Automation offers greater reproducibility through standardized procedures and can significantly speed up the generation of aptamers by performing up to 12 consecutive selection cycles without manual intervention.[1] These systems handle all steps including incubation, separation, washing, recovery, and amplification.[1]
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Enzymatic Steps
| Parameter | Reverse Transcription | PCR Amplification | In Vitro Transcription (2'-F RNA) |
| Enzyme | Reverse Transcriptase (e.g., SuperScript III) | High-Fidelity DNA Polymerase (e.g., GoTaq G2 Flexi) | Mutant T7 RNA Polymerase (Y639F) |
| Template Concentration | Eluted RNA from one selection round | ~10 µL of RT product in 100 µL reaction | ~1 µg of purified PCR product |
| Primer/NTP Concentration | 1 µM reverse primer, dNTPs | 1 µM each primer, dNTPs | 1.5 mM NTP mix (rATP, rGTP, 2'-F-UTP, 2'-F-CTP)[7] |
| Incubation Temperature | 55°C | 95°C (denature), 56°C (anneal), 72°C (extend) | 37°C[1][7] |
| Incubation Time | 10 minutes[1] | 16-19 cycles[1] | 45 minutes to overnight[1][7] |
| Key Buffer Components | Manufacturer's buffer | MgCl₂, KCl | MgCl₂, DTT |
Protocol 1: General 2'-Fluoro-Modified RNA SELEX Cycle
-
Library Incubation: Incubate the 2'-F modified RNA library with the target protein (immobilized on magnetic beads) in selection buffer. Incubation times can be reduced in later rounds to increase stringency.
-
Washing: Pellet the beads using a magnet and discard the supernatant containing unbound sequences. Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution: Resuspend the beads in elution buffer and heat at 80°C for 5 minutes to release the bound aptamers.[1]
-
Reverse Transcription (RT): Use the eluted RNA as a template to synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the cDNA using PCR to generate a sufficient quantity of dsDNA for the next round.
-
In Vitro Transcription: Use the purified PCR product as a template for in vitro transcription with a Y639F mutant T7 RNA Polymerase and a nucleotide mix containing 2'-F-CTP and 2'-F-UTP to generate the enriched 2'-F RNA pool for the next selection round.[7]
-
Purification: Purify the transcribed 2'-F RNA using denaturing PAGE to ensure size homogeneity.
Visualizations
Workflow and Logic Diagrams
Caption: The iterative workflow of 2'-fluoro-modified aptamer SELEX.
Caption: Troubleshooting logic for low PCR yield in a SELEX experiment.
References
- 1. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutralizing Aptamers from Whole-Cell SELEX Inhibit the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 2'-Deoxy-2'-fluorouridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 2'-Deoxy-2'-fluorouridine (2'-FdU) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for 2'-Deoxy-2'-fluorouridine?
A1: 2'-Deoxy-2'-fluorouridine is a nucleoside analog of deoxyuridine.[1][2][3][4][5][6] Its primary on-target effect is the inhibition of DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, 2'-deoxy-5-fluorouridine triphosphate (FdUTP). FdUTP can be incorporated into DNA, leading to chain termination and inhibition of DNA replication. Additionally, its monophosphate form, FdUMP, is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA.[7][8] This dual action makes it effective in rapidly dividing cells, such as cancer cells, and in inhibiting viral replication.[4][5][6]
Q2: What are the primary known off-target effects of 2'-Deoxy-2'-fluorouridine?
A2: The primary off-target effects of 2'-Deoxy-2'-fluorouridine stem from its incorporation into the DNA of non-target cells and its impact on mitochondrial function. Key off-target effects include:
-
Mitochondrial Toxicity: 2'-FdU can be incorporated into mitochondrial DNA (mtDNA), leading to mtDNA depletion, impaired mitochondrial function, and reduced ATP production.[1][9][10][11] This can manifest as cellular stress and altered metabolism.
-
DNA Damage in Non-Target Cells: Incorporation of 2'-FdU into the nuclear DNA of healthy, dividing cells can lead to DNA strand breaks and trigger apoptosis.[2]
-
Cellular Proliferation Inhibition in Healthy Cells: By inhibiting DNA synthesis, 2'-FdU can also affect the proliferation of healthy, rapidly dividing cells in the body, which is a common basis for the side effects of many chemotherapeutic agents.
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A3: Distinguishing between on-target and off-target effects requires careful experimental design and the use of appropriate controls. Here are some strategies:
-
Use of Control Cell Lines: Compare the effects of 2'-FdU in your target cells (e.g., cancer cells) with its effects in non-target, healthy control cell lines, preferably of a similar tissue origin.
-
Rescue Experiments: To confirm that the observed cytotoxicity is due to the on-target mechanism (inhibition of thymidylate synthase), you can try to "rescue" the cells by providing them with an excess of thymidine. If the toxicity is reversed, it is likely on-target.
-
Molecular Knockdowns: Use techniques like siRNA or CRISPR to knock down the expression of enzymes involved in the activation of 2'-FdU (e.g., thymidine kinase). A reduced cytotoxic effect in these cells would suggest the toxicity is dependent on the on-target pathway.
-
Dose-Response Curves: Generate dose-response curves for both target and non-target cells. A significant therapeutic window (a large difference between the effective concentration in target cells and the toxic concentration in non-target cells) suggests on-target specificity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control (non-cancerous/non-infected) cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration of 2'-FdU is too high. | Perform a dose-response experiment to determine the optimal concentration that maximizes on-target effects while minimizing toxicity in control cells. |
| High proliferation rate of control cells. | Use a control cell line with a slower proliferation rate, or induce quiescence in your control cells before treatment, if experimentally feasible. |
| Off-target mitochondrial toxicity. | Assess mitochondrial health using assays for mtDNA content, mitochondrial membrane potential (e.g., TMRE staining), or ATP production.[1][9][11] |
| Activation of DNA damage response. | Measure markers of DNA damage, such as γ-H2AX foci, using immunofluorescence or Western blotting.[2] |
Issue 2: Inconsistent results or lack of reproducibility in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize cell seeding density, passage number, and media composition. Ensure consistent incubation times and conditions. |
| Degradation of 2'-FdU. | Prepare fresh stock solutions of 2'-FdU for each experiment. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity. | Perform cell line authentication to ensure the purity and identity of your cell lines. |
| Differences in cellular metabolism. | Measure the activity of key enzymes involved in 2'-FdU metabolism, such as thymidine kinase and deoxyuridine triphosphatase, in your cell lines.[2] |
Issue 3: Difficulty in translating in vitro results to in vivo models.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties of 2'-FdU. | Consider using a prodrug of 2'-FdU, such as doxifluridine, which is designed for better oral bioavailability.[12] |
| Systemic toxicity in the animal model. | Explore targeted delivery strategies, such as conjugating 2'-FdU to a monoclonal antibody that specifically recognizes a tumor antigen.[13][14] |
| Differences in metabolism between species. | Investigate the metabolic pathways of 2'-FdU in the specific animal model being used. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for 2'-Deoxy-2'-fluorouridine and related compounds in various cell lines. These values can serve as a starting point for designing experiments.
| Compound | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Reference |
| 2'-Deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.006 (as mAb conjugate) | - | [13] |
| 2'-Deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.00051 (free drug) | - | [13] |
| 2'-Deoxy-2'-fluorocytidine | Huh7 | CCHFV Replication | 0.061 | >50 | [15] |
| Sofosbuvir (related fluorinated nucleoside) | Huh7 | Zika Virus Replication | 4.1 | >100 | [16] |
| Sofosbuvir (related fluorinated nucleoside) | Huh7 | West Nile Virus Replication | 1.2 | - | [16] |
| Sofosbuvir (related fluorinated nucleoside) | Huh7 | Dengue Virus Replication | 4.9 (EC50) | - | [16] |
| Uridine Derivative 2 | MDCK | Influenza A (H5N2) Plaque Reduction | 82 | 432 | [17][18] |
| Uridine Derivative 3 | MDCK | Influenza A (H5N2) Plaque Reduction | 100 | 407 | [17][18] |
| Uridine Derivative 4 | MDCK | Influenza A (H5N2) Plaque Reduction | 99 | 480 | [17][18] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA) to assess mitochondrial toxicity.
-
Cell Treatment: Plate cells and treat with various concentrations of 2'-FdU for the desired duration. Include an untreated control.
-
DNA Extraction: Harvest cells and extract total DNA using a commercial DNA extraction kit.
-
qPCR: Perform quantitative PCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and one specific for a nuclear gene (e.g., B2M).
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA amplification to the nDNA amplification. A decrease in the mtDNA/nDNA ratio in treated cells compared to controls indicates mtDNA depletion.
Protocol 2: Detection of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence
This protocol visualizes DNA double-strand breaks, a marker of DNA damage.
-
Cell Treatment: Grow cells on coverslips and treat with 2'-FdU.
-
Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number of γ-H2AX foci per cell. An increase in the number of foci in treated cells indicates an induction of DNA double-strand breaks.
Visualizations
Caption: On-target mechanism of 2'-Deoxy-2'-fluorouridine.
Caption: Troubleshooting workflow for high off-target toxicity.
References
- 1. Effects of 5'-fluoro-2-deoxyuridine on mitochondrial biology in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to fluorodeoxyuridine-induced DNA damage and cytotoxicity correlates with an elevation of deoxyuridine triphosphatase activity and failure to accumulate deoxyuridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-Deoxy-2'-fluorouridine | 784-71-4 | ND06544 | Biosynth [biosynth.com]
- 6. 2'-Deoxy-2'-fluorouridine, 784-71-4 | BroadPharm [broadpharm.com]
- 7. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 5-fluoro-2'-deoxyuridine: requirement for reduced folate cofactors and antagonism by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-2'-deoxyuridine has effects on mitochondria in CEM T-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Doxifluridine - Wikipedia [en.wikipedia.org]
- 13. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective targeting of 2'-deoxy-5-fluorouridine to urokinase positive malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 2'-Deoxy-2'-fluorouridine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2'-Deoxy-2'-fluorouridine (2'-dFU) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of 2'-Deoxy-2'-fluorouridine (2'-dFU)?
A1: 2'-Deoxy-2'-fluorouridine is described as being soluble in water and methanol.[1] However, for in vivo applications requiring higher concentrations in physiologically compatible vehicles, its aqueous solubility can be a limiting factor.
Q2: What are the common strategies for enhancing the solubility of 2'-dFU for in vivo administration?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like 2'-dFU. The primary strategies include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents.[2]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the 2'-dFU molecule within a cyclodextrin to form a more water-soluble inclusion complex.[3]
-
Nanoparticle Formulations: Reducing the particle size of 2'-dFU to the nanometer range to increase surface area and dissolution rate.[4]
-
Liposomal Formulations: Encapsulating 2'-dFU within liposomes, which can carry both hydrophilic and hydrophobic compounds.[5]
Q3: How do I choose the right solubility enhancement technique for my in vivo study?
A3: The choice of method depends on several factors including the required drug concentration, the route of administration, the desired pharmacokinetic profile, and potential toxicity of the excipients.[6][7]
-
Co-solvents are often suitable for early-stage preclinical studies due to their simplicity and ability to achieve high drug loads.[2] However, the potential toxicity of the organic solvents must be considered.
-
Cyclodextrins are generally considered safe and can significantly increase aqueous solubility.[3] They are a good option for oral and parenteral routes.
-
Nanoparticles and Liposomes can offer advantages such as sustained release and targeted delivery, but their formulation development is more complex.[5][8]
Troubleshooting Guides
Issue 1: My 2'-dFU precipitates out of the co-solvent formulation upon dilution or during storage.
-
Possible Cause: The drug concentration exceeds its solubility limit in the final vehicle composition, or the formulation is thermodynamically unstable.
-
Troubleshooting Steps:
-
Optimize Co-solvent Ratios: Systematically vary the percentage of each co-solvent to find a more stable composition.
-
Use a combination of solubilizers: Combining co-solvents with surfactants can sometimes prevent precipitation upon dilution.[9]
-
pH Adjustment: If the final formulation allows, adjusting the pH might improve the solubility of 2'-dFU.
-
Heating and Sonication: Gentle heating and/or sonication can aid in the initial dissolution of the compound.[8] However, ensure the compound is stable at elevated temperatures.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize stability-related issues.[8]
-
Issue 2: The viscosity of my cyclodextrin formulation is too high for injection.
-
Possible Cause: The concentration of cyclodextrin required to solubilize the drug is very high.
-
Troubleshooting Steps:
-
Select a Different Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have higher aqueous solubility and lower viscosity at high concentrations compared to β-cyclodextrin.[10]
-
Optimize Drug-to-Cyclodextrin Ratio: Determine the minimal amount of cyclodextrin needed to achieve the desired drug concentration through phase solubility studies.
-
Consider a Combination Approach: Use a lower concentration of cyclodextrin in combination with a co-solvent to achieve the target solubility.
-
Issue 3: My nanoparticle or liposomal formulation shows particle aggregation and instability.
-
Possible Cause: Issues with the formulation process, improper storage, or interactions with components of the vehicle.[11]
-
Troubleshooting Steps:
-
Optimize Formulation Parameters: Factors such as lipid composition, drug-to-lipid ratio, and surface charge are critical for liposome (B1194612) stability.[5][12] For nanoparticles, parameters like polymer concentration and solvent-to-water ratio during preparation are important.[13]
-
Surface Modification: The use of PEGylated lipids in liposomes can provide a steric barrier to prevent aggregation.[8]
-
Control Storage Conditions: Store formulations at the recommended temperature (often 2-8°C) and protect from light. Avoid freezing unless the formulation is designed for it.[12]
-
Characterize Formulations Thoroughly: Regularly measure particle size, polydispersity index (PDI), and zeta potential to monitor stability.[1]
-
Quantitative Data: Solubility of 2'-Deoxy-2'-fluorouridine in In Vivo Formulations
The following table summarizes reported formulations that achieve a solubility of ≥ 2.5 mg/mL for 2'-Deoxy-2'-fluorouridine.[8][12]
| Formulation Component | Percentage |
| Co-solvent System | |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Cyclodextrin System | |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Oil-based System | |
| DMSO | 10% |
| Corn Oil | 90% |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is adapted from a method to achieve a 2'-dFU concentration of at least 2.5 mg/mL.[8]
-
Prepare a Stock Solution: Dissolve 2'-dFU in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Add Co-solvents Sequentially: In a sterile container, add the required volume of the 2'-dFU stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Final Dilution: Add saline to the mixture to reach the final desired volume and concentration.
-
Observation: The final formulation should be a clear solution. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. It is recommended to prepare this formulation fresh on the day of use.[8]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex Formulation
This protocol describes a general method for preparing a drug-cyclodextrin inclusion complex, which can be adapted for 2'-dFU.
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to create a clear solution (e.g., 20% w/v).
-
Prepare Drug Stock Solution: Dissolve 2'-dFU in DMSO.
-
Complexation: Slowly add the 2'-dFU stock solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Allow the mixture to equilibrate for a set period (e.g., 24 hours) at a controlled temperature to ensure maximum complex formation.
-
Filtration (Optional): If any un-dissolved drug is present, filter the solution through a 0.22 µm filter.
-
Characterization: Confirm the formation of the inclusion complex and determine the drug concentration using a suitable analytical method like HPLC.
Protocol 3: Preparation of a Liposomal Formulation for a Hydrophilic Drug
This is a general protocol for encapsulating a hydrophilic drug like 2'-dFU using the thin-film hydration method.[14][15]
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under vacuum to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution containing 2'-dFU by vortexing or sonicating at a temperature above the lipid transition temperature. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.[1]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrins Formulated in Liposomes and Gold and Selenium Nanoparticles on siRNA Stability in Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ardena.com [ardena.com]
- 7. catsci.com [catsci.com]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of functionalized PLGA-PEG nanoparticles for in vivo targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. protocols.io [protocols.io]
Technical Support Center: Refinement of Protocols for 2'-Deoxy-2'-fluorouridine Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of 2'-Deoxy-2'-fluorouridine (2'-FdU).
Troubleshooting Guides
Effective conjugation of 2'-Deoxy-2'-fluorouridine requires careful optimization of reaction conditions. Below are troubleshooting guides for two common conjugation methods: NHS ester coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
NHS Ester Conjugation Troubleshooting
N-Hydroxysuccinimide (NHS) esters are frequently used to conjugate 2'-FdU derivatives containing a primary amine to proteins, oligonucleotides, or other molecules.
Table 1: Troubleshooting Low Yield in 2'-FdU NHS Ester Conjugation
| Potential Cause | Recommended Solution | Key Parameters & Quantitative Data |
| Suboptimal Reaction pH | The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][2] At lower pH, the reaction is slow, while at higher pH, hydrolysis of the NHS ester is rapid.[1][2] Perform a pH optimization study within this range. | Recommended Buffers: 0.1 M Sodium Bicarbonate (pH 8.3-8.5), 0.1 M Phosphate Buffer (pH 7.2-8.0).[3] Avoid buffers containing primary amines like Tris or glycine.[2][4] |
| NHS Ester Instability/Hydrolysis | NHS esters are moisture-sensitive.[4] Prepare fresh solutions of the 2'-FdU-NHS ester in anhydrous, amine-free DMSO or DMF immediately before use.[1][2] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[2] | Storage: Store NHS esters at -20°C to -80°C in a desiccated environment.[2] Stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[3] |
| Low Molar Ratio of 2'-FdU-NHS Ester | A significant molar excess of the NHS ester to the amine-containing molecule is often required to drive the reaction to completion. | Starting Point: Use a 10- to 20-fold molar excess of the 2'-FdU-NHS ester.[5] This may need to be optimized depending on the reactivity of the amine. For proteins, a 15:1 dye:protein molar ratio is a typical starting point.[4] |
| Steric Hindrance | The primary amine on the target molecule may be sterically hindered, preventing efficient reaction with the 2'-FdU-NHS ester.[1] | Consider introducing a longer spacer arm between the 2'-FdU molecule and the NHS ester to improve accessibility.[1] |
| Inefficient Purification | Unreacted 2'-FdU-NHS ester and byproducts can interfere with downstream applications and yield calculations. | Purification Methods: Size-exclusion chromatography (e.g., G-25 columns) is effective for removing unreacted small molecules from larger bioconjugates.[4] Reversed-phase HPLC can be used for smaller conjugates.[3] |
Click Chemistry (CuAAC) Troubleshooting
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for conjugating 2'-FdU modified with an azide (B81097) or alkyne to a complementary molecule.
Table 2: Troubleshooting Low Yield in 2'-FdU Click Chemistry Conjugation
| Potential Cause | Recommended Solution | Key Parameters & Quantitative Data |
| Copper(I) Catalyst Oxidation | The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Include a reducing agent in the reaction mixture to maintain the Cu(I) state. | Reducing Agent: Sodium ascorbate (B8700270) is commonly used at a concentration of 1-5 mM.[6] |
| Ligand Instability or Insufficiency | A ligand is often required to stabilize the Cu(I) catalyst and prevent side reactions. | Common Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are effective ligands.[6] Use a 1:1 molar ratio of ligand to copper sulfate (B86663). |
| Degradation of Oligonucleotides | The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage oligonucleotides.[7] | Use a copper-stabilizing ligand to minimize ROS formation.[7] Consider using copper-free click chemistry (SPAAC) if oligonucleotide integrity is a major concern.[6] |
| Low Reactant Concentration | Insufficient concentration of the 2'-FdU-azide/alkyne or the corresponding reaction partner can lead to a slow reaction rate. | Typical Concentrations: Reactant concentrations in the range of 10 µM to 1 mM are commonly used. For labeling proteins, micromolar concentrations are often employed.[8] |
| Impure Reagents | Impurities in the 2'-FdU derivative or the other reactant can inhibit the catalyst or participate in side reactions. | Ensure high purity of all reactants through appropriate purification methods (e.g., HPLC) before starting the conjugation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a 2'-FdU-NHS ester to a protein?
The optimal pH for NHS ester reactions with primary amines, such as the lysine (B10760008) residues on a protein, is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended to ensure the amine groups are deprotonated and sufficiently nucleophilic.[3] It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the protein for the NHS ester.[2][4]
Q2: My 2'-FdU-NHS ester has been stored for a while. How can I be sure it is still active?
NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[4] They should be stored in a desiccated environment at low temperatures (-20°C to -80°C).[2] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[2] It is best to prepare fresh solutions in anhydrous DMSO or DMF for each experiment.[1][2]
Q3: I am seeing very low yields in my click chemistry reaction with a 2'-FdU-azide derivative. What is the most likely cause?
Low yields in CuAAC reactions are often due to the oxidation of the Cu(I) catalyst.[6] It is essential to include a reducing agent like sodium ascorbate in the reaction mixture to regenerate Cu(I).[6] Additionally, using a copper-stabilizing ligand such as TBTA or THPTA can protect the catalyst and improve efficiency.[6]
Q4: Can I use click chemistry to conjugate 2'-FdU to a live cell?
While standard CuAAC is highly efficient, the copper catalyst can be toxic to cells.[6] For live-cell applications, it is recommended to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6] This involves using a strained cyclooctyne (B158145) derivative that reacts with an azide without the need for a copper catalyst.[6]
Q5: How can I purify my 2'-FdU-oligonucleotide conjugate?
For oligonucleotide conjugates, purification can often be achieved using HPLC.[9] Alternatively, size-exclusion chromatography or precipitation methods can be effective for removing smaller, unreacted molecules.[10] The choice of method will depend on the size and properties of the final conjugate.
Q6: What are some common stability issues with 2'-FdU conjugates?
The stability of the final conjugate depends on the nature of the linkage. NHS ester linkages (amides) are generally very stable.[11] The triazole ring formed during click chemistry is also highly stable.[12] However, the stability of the 2'-FdU molecule itself can be pH-dependent, with some derivatives showing degradation under acidic conditions.[13][14] It is advisable to store the final conjugate in a buffered solution at an appropriate pH and temperature.
Experimental Protocols
Protocol 1: NHS Ester Conjugation of an Amine-Modified 2'-FdU to a Protein
This protocol provides a general method for conjugating a 2'-FdU derivative containing a primary amine to a protein via an NHS ester linkage.
Materials:
-
Protein solution (2-10 mg/mL in a suitable buffer)
-
2'-FdU-NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[1]
-
Prepare the 2'-FdU-NHS Ester Solution: Immediately before use, dissolve the 2'-FdU-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the 2'-FdU-NHS ester solution to the protein solution while gently stirring.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[1] Protect from light if the 2'-FdU derivative is light-sensitive.
-
Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Purify the 2'-FdU-protein conjugate from unreacted reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer.[4]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a 2'-FdU-Azide to an Alkyne-Modified Oligonucleotide
This protocol describes the conjugation of a 2'-FdU-azide to an alkyne-modified oligonucleotide.
Materials:
-
2'-FdU-azide
-
Alkyne-modified oligonucleotide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer
Procedure:
-
Prepare Reactants: Dissolve the 2'-FdU-azide and the alkyne-modified oligonucleotide in the Reaction Buffer to their desired final concentrations.
-
Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of the catalyst components. For a final reaction volume of 100 µL, you might add:
-
1 µL of 100 mM CuSO₄
-
1 µL of 100 mM THPTA
-
10 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
Initiate the Reaction: Add the catalyst premix to the solution containing the 2'-FdU-azide and the alkyne-modified oligonucleotide.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.
-
Purification: Purify the 2'-FdU-oligonucleotide conjugate using reversed-phase HPLC or other suitable chromatographic techniques to remove the catalyst and unreacted starting materials.[9]
Visualizations
Caption: General experimental workflows for NHS ester and click chemistry (CuAAC) conjugation of 2'-Deoxy-2'-fluorouridine.
Caption: A logical troubleshooting workflow for addressing low yield in 2'-Deoxy-2'-fluorouridine conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 11. glenresearch.com [glenresearch.com]
- 12. idtdna.com [idtdna.com]
- 13. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing cytotoxicity issues with 2'-Deoxy-2'-fluorouridine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluorouridine (FdUrd). The information is designed to help address common cytotoxicity-related issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of FdUrd in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Higher than expected cytotoxicity in multiple cell lines. | Incorrect concentration: Calculation error or improper dilution of FdUrd stock solution. | Verify the concentration of your FdUrd stock solution. Prepare fresh dilutions and perform a dose-response curve to determine the accurate IC50 value for your specific cell line. |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to FdUrd. | Start with a wide range of FdUrd concentrations to establish the sensitivity of your particular cell line. Consult literature for reported IC50 values in similar cell types as a starting point. | |
| Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle-only control in your experiments. | |
| Inconsistent or not reproducible cytotoxicity results. | Variable cell health and density: Inconsistent cell seeding number, passage number, or using cells that are not in the logarithmic growth phase can lead to variability. | Standardize your cell culture and seeding protocols. Ensure a consistent cell seeding density and use cells within a specific passage number range for all experiments. |
| Compound stability: FdUrd may degrade with improper storage or multiple freeze-thaw cycles. | Prepare fresh working solutions of FdUrd from a properly stored stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Assay variability: Inconsistent incubation times or procedural variations in the cytotoxicity assay. | Strictly adhere to a standardized protocol for your cytotoxicity assay, ensuring consistent incubation times and reagent additions. | |
| No observed cytotoxicity. | Insufficient drug concentration or incubation time: The concentration of FdUrd may be too low or the treatment duration too short to induce a cytotoxic effect. | Perform a dose-response experiment with a broad range of concentrations and consider extending the incubation period (e.g., 24, 48, and 72 hours). |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to FdUrd. | This can be due to factors like low expression of activating enzymes or high expression of drug efflux pumps. Consider using a different cell line or investigating the mechanisms of resistance in your current model. | |
| Assay insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of FdUrd. | Consider using a more sensitive assay or a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis). | |
| Distinguishing between cytotoxic and cytostatic effects. | Endpoint assay limitations: Some assays, like MTT, primarily measure metabolic activity and may not distinguish between cell death and inhibition of proliferation. | To differentiate, combine a proliferation assay with a direct measure of cell death, such as a trypan blue exclusion assay, an LDH release assay, or flow cytometry for apoptosis (Annexin V/PI staining). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2'-Deoxy-2'-fluorouridine (FdUrd) cytotoxicity?
A1: The primary mechanism of FdUrd cytotoxicity involves its conversion into fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This inhibition leads to a depletion of thymidine (B127349) triphosphate (dTTP), a necessary precursor for DNA synthesis, ultimately causing DNA damage and inducing apoptosis.
Q2: How does FdUrd induce apoptosis?
A2: FdUrd-induced DNA damage triggers the DNA Damage Response (DDR) pathway. This can lead to the activation of tumor suppressor proteins like p53. Activated p53 can then initiate the intrinsic apoptotic pathway, which involves the regulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspases, such as caspase-3, leading to programmed cell death.
Q3: Are there ways to mitigate the cytotoxicity of FdUrd in non-target cells?
A3: Research has explored strategies to enhance the selectivity of FdUrd. One approach involves conjugating FdUrd to monoclonal antibodies that target tumor-specific antigens, aiming to deliver the cytotoxic agent more specifically to cancer cells.
Q4: What are typical IC50 values for FdUrd?
A4: The 50% inhibitory concentration (IC50) of FdUrd can vary significantly depending on the cell line and the assay conditions. For example, in a murine Ly-2.1+ve thymoma cell line, the IC50 for free FdUrd was reported to be 0.51 nM[1]. It is crucial to determine the IC50 empirically for each cell line and experimental setup.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2'-Deoxy-5-fluorouridine (FdUrd) | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 0.51 nM | [1] |
| 5-FUdr-anti-Ly-2.1 conjugate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 6 nM | [1] |
| 5-FUdr-succinate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | 5.2 nM | [1] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
2'-Deoxy-2'-fluorouridine (FdUrd)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of FdUrd. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture plates.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A general workflow for assessing the cytotoxicity of 2'-Deoxy-2'-fluorouridine.
Caption: A logical approach to troubleshooting common issues in FdUrd cytotoxicity experiments.
Caption: A proposed signaling cascade for FdUrd-induced apoptosis.
References
Validation & Comparative
A Comparative Guide: 2'-Deoxy-2'-fluorouridine and Gemcitabine in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established chemotherapeutic agent, gemcitabine (B846), with the less-characterized nucleoside analog, 2'-Deoxy-2'-fluorouridine, in the context of pancreatic cancer. It is important to note that while extensive data exists for gemcitabine, direct comparative studies on the efficacy of 2'-Deoxy-2'-fluorouridine in pancreatic cancer cells are limited in publicly available literature. Therefore, this guide will provide a comprehensive overview of gemcitabine's performance, supported by experimental data. For 2'-Deoxy-2'-fluorouridine, this guide will present a hypothetical comparison based on the known mechanisms of structurally similar fluoropyrimidine compounds, such as 5'-deoxy-5-fluorouridine (doxifluridine), to provide a framework for potential future research and evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the cytotoxic and cellular effects of gemcitabine and a related 5'-deoxyuridine (B26244) analog in various pancreatic cancer cell lines. This data is intended to provide a comparative perspective, with the understanding that the data for the 2'-Deoxy-2'-fluorouridine analog is for a structurally related compound and not the specific molecule of interest.
Table 1: Cytotoxicity (IC50) of Gemcitabine and a 5'-deoxy-5-fluorouridine Analog in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Exposure Time | Assay |
| Gemcitabine | PANC-1 | 48.55 ± 2.30 nM | 72 h | MTT Assay |
| Gemcitabine | MIA-PaCa-2 | IC50 not reached | 72 h | MTT Assay |
| Gemcitabine | AsPC-1 | >10 ng/mL | 96 h | Growth Inhibition |
| Gemcitabine | BxPC-3 | ~0.1-1 ng/mL | 96 h | Growth Inhibition |
| 5'-deoxy-5-fluorouridine (analog) | Colo-357 | 150 µM (LD50) | 3 h | Clonogenic Assay |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose 50%) is the dose required to kill half the members of a tested population. Direct comparison of these values should be made with caution due to differing experimental conditions.
Table 2: Effects of Gemcitabine on Cell Cycle and Apoptosis in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction |
| Gemcitabine | Panc-1 | S-phase arrest | Yes |
| Gemcitabine | BxPC-3 | S-phase arrest | Yes |
Mechanisms of Action
Gemcitabine (2',2'-difluorodeoxycytidine)
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[1] It is transported into the cell by nucleoside transporters (hENTs and hCNTs).[1] Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP), and then further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[1]
The primary mechanism of action of gemcitabine is the inhibition of DNA synthesis.[1] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand by DNA polymerase.[1] Once incorporated, it causes masked chain termination, where one more nucleotide is added before DNA synthesis is halted.[1] This makes it difficult for DNA repair enzymes to remove the gemcitabine analog, leading to the induction of apoptosis.[1] Additionally, dFdCDP can inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further depleting the cell of dCTP and enhancing the incorporation of dFdCTP into DNA.[2][3]
2'-Deoxy-2'-fluorouridine (Hypothesized Mechanism)
The direct mechanism of action for 2'-Deoxy-2'-fluorouridine in pancreatic cancer cells is not well-documented. However, based on its structural similarity to other fluoropyrimidine nucleoside analogs like 5'-deoxy-5-fluorouridine (doxifluridine), a plausible mechanism can be hypothesized. Doxifluridine is a prodrug of 5-fluorouracil (B62378) (5-FU).[4] It is converted to 5-FU by thymidine (B127349) phosphorylase, which is often found in higher levels in some tumor tissues.[4]
5-FU is then metabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, both leading to disruption of their normal functions and ultimately inducing cell death.
It is plausible that 2'-Deoxy-2'-fluorouridine could act as a prodrug for a cytotoxic fluoropyrimidine, undergoing intracellular conversion to an active metabolite that disrupts DNA and/or RNA synthesis. However, direct experimental evidence is required to confirm this hypothesis.
Signaling Pathways
The following diagrams illustrate the known signaling pathway of gemcitabine and a hypothesized pathway for 2'-Deoxy-2'-fluorouridine, based on the mechanisms of related compounds.
Experimental Protocols
Detailed methodologies for key experiments that would be used to compare the efficacy of 2'-Deoxy-2'-fluorouridine and gemcitabine are provided below.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA-PaCa-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of 2'-Deoxy-2'-fluorouridine or gemcitabine for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Pancreatic cancer cells are treated with 2'-Deoxy-2'-fluorouridine or gemcitabine at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, late apoptotic/necrotic cells are both Annexin V and PI positive, and necrotic cells are Annexin V negative and PI positive.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of these two compounds.
Conclusion
Gemcitabine remains a cornerstone in the treatment of pancreatic cancer, with a well-understood mechanism of action centered on the inhibition of DNA synthesis. While direct comparative data for 2'-Deoxy-2'-fluorouridine in pancreatic cancer is lacking, the potential for this compound to act as a prodrug for a cytotoxic fluoropyrimidine warrants further investigation. The experimental protocols and workflows outlined in this guide provide a clear path for future research to directly compare the efficacy and mechanisms of these two nucleoside analogs. Such studies are crucial for the development of novel and more effective therapeutic strategies for pancreatic cancer.
References
A Comparative Guide to the Antiviral Activity of 2'-Deoxy-2'-fluorouridine and 2'-Deoxy-2'-fluorocytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activities of two closely related nucleoside analogs: 2'-Deoxy-2'-fluorouridine (FdU) and 2'-Deoxy-2'-fluorocytidine (FdC). Both compounds are fluorinated pyrimidine (B1678525) nucleosides that have been investigated for their potential as antiviral agents. This document summarizes their known antiviral spectra, mechanisms of action, and available quantitative data from in vitro studies.
At a Glance: Key Differences and Similarities
| Feature | 2'-Deoxy-2'-fluorouridine (FdU) | 2'-Deoxy-2'-fluorocytidine (FdC) |
| Primary Antiviral Spectrum | Primarily studied against DNA viruses such as Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Cytomegalovirus (CMV).[1][2] | Broad-spectrum activity against a wide range of RNA viruses, including Influenza viruses, Hepatitis C Virus (HCV), Norovirus, Bunyaviruses, and SARS-CoV-2.[3][4] |
| Mechanism of Action | Acts as a thymidylate synthase inhibitor after intracellular conversion.[5] Also, its triphosphate form can be incorporated into viral DNA. | Functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor after intracellular phosphorylation to its triphosphate form.[6] |
| Metabolic Relationship | Can be formed from FdC via deamination.[7] | Can be deaminated to FdU.[7] |
| Clinical Development | Primarily investigated in the context of cancer chemotherapy. Limited recent antiviral development. | Has garnered renewed interest for its potent activity against emerging RNA viruses, with some analogs progressing to clinical trials for HCV.[6] |
Quantitative Antiviral Activity
The following tables summarize the reported in vitro antiviral activities of FdU and FdC against various viruses. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions, cell lines, and assay methods across different studies.
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluorouridine (FdU)
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | Potent Inhibition | Not Specified | Not Specified | [1] |
| Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | Potent Inhibition | Not Specified | Not Specified | [1] |
| Hepatitis B Virus (HBV) | Human Hepatoblastoma | PCR | 0.90 | 344.3 | 382.6 | [2] |
| Human Cytomegalovirus (HCMV) | Not Specified | Not Specified | Potent Inhibition | Not Specified | Not Specified | [8] |
Table 2: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (FdC)
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | Replicon Assay | 5.0 (EC90) | >100 | >20 | [9] |
| Influenza A (H1N1) | MDCK | Not Specified | 3.2 | >100 | >31.25 | |
| Influenza A (H3N2) | MDCK | Not Specified | 0.59 | >100 | >169.5 | |
| Influenza A (H5N1) | MDCK | Not Specified | 1.4 | >100 | >71.4 | |
| Influenza B | MDCK | Not Specified | 1.9 | >100 | >52.6 | |
| Murine Norovirus 1 (MNV-1) | RAW 264.7 | Not Specified | 20.92 | 1768 | 84.5 | |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh-7 | Reporter Assay | 0.061 | >50 | >819 | |
| Rift Valley Fever Virus (RVFV) | Not Specified | CPE Assay | ~2.2 - 9.7 | Not Specified | Not Specified | [3] |
| SARS-CoV-2 | Vero CCL-81 | Fluorescent Image-based | 175.2 | >300 | >1.7 | [4] |
Mechanism of Action
Both FdU and FdC are prodrugs that require intracellular activation through phosphorylation to exert their antiviral effects. However, their ultimate molecular targets and mechanisms of inhibition differ significantly.
2'-Deoxy-2'-fluorouridine (FdU)
The primary antiviral mechanism of FdU against DNA viruses is believed to be the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine (B127349) nucleotides required for DNA replication.[5] FdU is phosphorylated intracellularly to its monophosphate form, which then inhibits the enzyme. Additionally, the triphosphate form of FdU can be incorporated into the growing viral DNA chain, leading to chain termination.
2'-Deoxy-2'-fluorocytidine (FdC)
FdC exerts its broad-spectrum activity against RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp). Following its entry into the host cell, FdC is converted to its active triphosphate form (FdC-TP) by host cell kinases. FdC-TP then acts as a competitive inhibitor of the natural nucleotide substrate for the viral RdRp. Incorporation of FdC-TP into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[6]
A key metabolic pathway involves the deamination of FdC monophosphate to FdU monophosphate, which can then be further phosphorylated. This suggests a potential dual mechanism of action where both the cytidine (B196190) and uridine (B1682114) nucleotide analogs contribute to the overall antiviral effect.[7]
Signaling and Metabolic Pathways
The activation of both FdU and FdC is dependent on cellular phosphorylation pathways. The following diagram illustrates the general metabolic activation of these nucleoside analogs.
Caption: Metabolic activation pathway of FdU and FdC.
Experimental Protocols
The antiviral activity and cytotoxicity of nucleoside analogs are typically evaluated using a variety of in vitro assays. The choice of assay depends on the virus, the host cell line, and the specific research question. Below are generalized protocols for common assays mentioned in the referenced literature.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
Workflow Diagram:
Caption: Workflow for a CPE reduction assay.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells in 96-well microtiter plates.
-
Compound Addition: After 24 hours of incubation, add serial dilutions of the test compound to the wells. Include appropriate controls (cells only, cells with compound, and virus only).
-
Virus Inoculation: Infect the cells with a predetermined titer of the virus.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication.
-
CPE Assessment: Monitor the plates for the development of CPE. When the virus control wells show significant CPE, the assay is terminated.
-
Quantification: Cell viability is quantified using a colorimetric or fluorometric method, such as Neutral Red uptake, Crystal Violet staining, or an MTT assay.
-
Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of a compound.
Workflow Diagram:
Caption: Workflow for a virus yield reduction assay.
Methodology:
-
Infection and Treatment: Infect a monolayer of susceptible cells with the virus and simultaneously treat with various concentrations of the test compound.
-
Incubation: Incubate the cells for a single replication cycle of the virus.
-
Harvesting: Collect the supernatant containing the newly produced virus particles.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral titer by 50% compared to the untreated control.
Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Workflow Diagram:
Caption: Workflow for a plaque reduction assay.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells in multi-well plates.
-
Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques.
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of the test compound.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Visualization: Fix and stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50.
Conclusion
2'-Deoxy-2'-fluorocytidine has demonstrated broad-spectrum antiviral activity, particularly against a range of RNA viruses, by targeting the viral RdRp. Its potent in vitro activity against several high-consequence viruses has led to renewed interest in its development. In contrast, 2'-Deoxy-2'-fluorouridine has been primarily studied for its activity against DNA viruses, with a mechanism centered on the inhibition of thymidylate synthase. The metabolic conversion of FdC to FdU suggests a complex interplay that may contribute to the overall antiviral effect.
While the available data provide valuable insights into the individual activities of these compounds, direct comparative studies under identical experimental conditions are needed to definitively assess their relative potency and therapeutic potential. Further research into the in vivo efficacy, pharmacokinetics, and safety profiles of these nucleoside analogs is warranted to fully elucidate their promise as antiviral therapeutics.
References
- 1. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of therapy for cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Efficacy of 2'-Deoxy-2'-fluorouridine as a Viral Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Deoxy-2'-fluorouridine and its analogs as viral polymerase inhibitors, supported by experimental data. It is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antiviral agents.
Mechanism of Action: Chain Termination
2'-Deoxy-2'-fluorouridine is a nucleoside analog, a synthetic molecule that mimics the natural building blocks of viral genetic material (RNA or DNA). The core mechanism by which many of these analogs, including 2'-Deoxy-2'-fluorouridine and its close relatives, inhibit viral replication is through chain termination .[1][2][3]
Once inside a host cell, these nucleoside analogs are converted by cellular enzymes into their active triphosphate form. This active form can then be mistakenly incorporated by the viral polymerase into the growing viral RNA or DNA strand. The presence of the fluorine atom at the 2' position of the sugar ring sterically hinders the addition of the next nucleotide, effectively halting the replication process.[4] This premature termination of the viral genome prevents the production of new, infectious virus particles.
The following diagram illustrates the metabolic activation and mechanism of action of nucleoside analog inhibitors targeting viral RNA-dependent RNA polymerase (RdRp).
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of 2'-Deoxy-2'-fluorouridine and its analogs against a range of viruses, alongside other well-known viral polymerase inhibitors for comparison. Efficacy is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the compound required to inhibit viral replication by 50%.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Reference(s) |
| 2'-Deoxy-2'-fluorouridine | Respiratory Syncytial Virus (RSV) | HEp-2 | >100 | [5] |
| 2'-Deoxy-2'-fluorocytidine (B130037) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 0.061 | [6] |
| Influenza A (H1N1) | MDCK | 3.2 | [7] | |
| Influenza A (H3N2) | MDCK | 0.59 | [7] | |
| Influenza A (H5N1) | MDCK | 1.4 | [7] | |
| Influenza B | MDCK | 1.9 | [7] | |
| SARS-CoV-2 | Vero | 175.2 | [8] | |
| Bunyaviruses (various) | Various | 2.2 - 9.7 | [9] | |
| Remdesivir | SARS-CoV-2 | Vero | 35.4 | [8] |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | 0.014 - 0.11 | [10] |
| Zika Virus | Huh7 | 4.1 | [10] | |
| West Nile Virus | Huh7 | 1.2 | [10] | |
| Dengue Virus | Huh7 | 4.9 | [10] | |
| Favipiravir | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 1.03 | [6] |
| Ribavirin | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 12.5 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the viral RNA polymerase.
Principle: A purified viral RdRp enzyme is incubated with a template RNA strand, nucleotide triphosphates (NTPs, including a labeled one for detection), and the test compound. The amount of newly synthesized RNA is quantified to determine the inhibitory effect of the compound.
Detailed Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT), a defined concentration of the RNA template-primer, and the desired concentration of the test compound (dissolved in a suitable solvent like DMSO).
-
Enzyme Addition: Add the purified recombinant viral RdRp to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding a mixture of NTPs, including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled NTP).
-
Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quench buffer (e.g., EDTA-containing buffer).
-
Product Analysis: The newly synthesized radiolabeled or fluorescently labeled RNA is separated from unincorporated nucleotides, typically by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).
-
Quantification: The amount of incorporated label in the synthesized RNA is quantified using a phosphorimager or a fluorescence scanner.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the test compound-treated reactions to that of a vehicle control (e.g., DMSO). The IC₅₀ value is determined by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a dose-response curve.[11][12]
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit viral replication in a cellular context.
Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the compound's antiviral efficacy.
Detailed Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, MDCK) in multi-well plates and grow them to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in a cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of virus (multiplicity of infection - MOI) in the presence of the different concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After the adsorption period, remove the virus-containing medium and add an overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell type.
-
Plaque Visualization: After incubation, the cells are fixed (e.g., with 4% formaldehyde) and stained with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear, unstained areas where cells have been killed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.[13][14][15][16][17]
The following diagram illustrates the general workflow for validating a viral polymerase inhibitor.
References
- 1. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. protocols.io [protocols.io]
- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 2'-fluoro modified nucleosides in aptamer selection.
For researchers, scientists, and drug development professionals, the selection of appropriate nucleotide modifications is a critical step in the development of robust and effective aptamers for therapeutic and diagnostic applications. This guide provides a comparative analysis of 2'-fluoro (2'-F) modified nucleosides in aptamer selection, supported by experimental data and detailed protocols.
The introduction of chemical modifications to nucleic acid aptamers is a key strategy to overcome their inherent susceptibility to nuclease degradation and to enhance their binding affinity and specificity. Among the various modifications at the 2' position of the ribose sugar, the substitution of the hydroxyl group with a fluorine atom has emerged as a widely adopted and effective approach. This modification confers remarkable resistance to endonucleases, significantly extending the aptamer's half-life in biological fluids, a crucial prerequisite for in vivo applications.[1][2] Furthermore, the high electronegativity of the fluorine atom influences the sugar pucker conformation, pre-organizing the aptamer into an A-form helix, which can lead to enhanced binding affinity for its target.[3]
Performance Comparison: 2'-F vs. Other Modifications
The primary advantages of incorporating 2'-fluoro pyrimidines into aptamers are significantly improved nuclease resistance and enhanced binding affinity.[1][4][5] The following tables summarize the performance of 2'-F modified aptamers in comparison to unmodified RNA, DNA, and other common modifications like 2'-O-methyl (2'-OMe).
Nuclease Resistance
The stability of aptamers in serum is a critical parameter for their therapeutic potential. Unmodified RNA is rapidly degraded by nucleases, with a half-life of only seconds to minutes.[6] While DNA aptamers are more stable, 2'-F modification of RNA aptamers provides a substantial increase in serum half-life.[6]
| Oligonucleotide Type | Modification | Half-life in Human Serum | Half-life in Mouse Serum |
| RNA | Unmodified | Seconds to Minutes[6] | - |
| DNA | Unmodified | ~1-9 hours[6] | ~1.7 hours[6] |
| 2'-Fluoro RNA (fYrR) | 2'-F pyrimidines | ~8-12 hours[6] | ~2.2 hours[6] |
| 2'-O-Methyl RNA | 2'-OMe A, C, U & 2'-F G | >240 hours[7] | - |
Table 1: Comparative serum half-life of different oligonucleotide modifications. Data is compiled from multiple sources and specific values can vary based on the aptamer sequence and experimental conditions.
Binding Affinity
The 2'-fluoro modification can also lead to a significant improvement in the binding affinity of an aptamer to its target, as indicated by a lower dissociation constant (Kd). This is attributed to the fluorine's influence on the sugar conformation, which can result in a more favorable binding structure.[3][4]
| Aptamer Target | Modification | Dissociation Constant (Kd) | Fold Improvement (vs. Unmodified) |
| Thrombin | Unmodified DNA | 25-100 nM | - |
| Thrombin | 2'-F-ANA | ~5-10 nM[8] | ~4-5 fold[8] |
| HIV-1 Integrase | Unmodified DNA/RNA | >10 nM | - |
| HIV-1 Integrase | 2'-F-ANA | 50-100 pM[4][9] | >100 fold[4][9] |
| Human Neutrophil Elastase | Unmodified RNA | >1 µM[10] | - |
| Human Neutrophil Elastase | 2'-NH2 pyrimidines | 7-30 nM[10] | >30 fold[10] |
Table 2: Comparison of binding affinities (Kd) for aptamers with and without 2'-fluoro and other modifications. Data is compiled from various studies and represents examples of affinity enhancement.
Experimental Workflows and Protocols
The selection of high-affinity 2'-fluoro modified aptamers is achieved through an iterative in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Experimental Protocol: SELEX for 2'-Fluoro Modified RNA Aptamers
This protocol outlines a general procedure for the in vitro selection of 2'-fluoro modified RNA aptamers. Optimization of specific parameters such as incubation times, temperatures, and buffer compositions is essential for each target.
Materials:
-
ssDNA Library: A synthetic single-stranded DNA library containing a central random region (e.g., N30-N40) flanked by constant primer binding sites.
-
PCR Primers: Forward and reverse primers complementary to the constant regions of the ssDNA library.
-
dNTPs: Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP).
-
Taq DNA Polymerase and Buffer.
-
Mutant T7 RNA Polymerase: A variant capable of incorporating 2'-modified nucleotides (e.g., Y639F mutant).
-
2'-Fluoro-NTPs: 2'-Fluoro-CTP (2'-F-CTP) and 2'-Fluoro-UTP (2'-F-UTP).
-
ATP and GTP.
-
Transcription Buffer: e.g., 40 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine.
-
DNase I (RNase-free).
-
Reverse Transcriptase and Buffer.
-
Target Molecule: Immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane).
-
Selection Buffer: e.g., Phosphate-buffered saline (PBS) with 5 mM MgCl₂.
-
Wash Buffer: Same as the selection buffer.
-
Elution Buffer: e.g., High salt buffer (e.g., 1 M NaCl), a solution containing a competitive binder, or a denaturing agent (e.g., 7 M urea).
Procedure:
-
Initial DNA Template Preparation: The ssDNA library is amplified by PCR to generate a sufficient amount of double-stranded DNA (dsDNA) template.
-
In vitro Transcription: The dsDNA template is transcribed into a 2'-fluoro modified RNA pool using a mutant T7 RNA polymerase in the presence of ATP, GTP, 2'-F-CTP, and 2'-F-UTP.
-
RNA Pool Purification: The resulting RNA pool is treated with DNase I to remove the DNA template and then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Binding: The purified and folded RNA pool is incubated with the immobilized target molecule in the selection buffer to allow for binding.
-
Partitioning: Unbound and weakly bound RNA sequences are removed by washing the solid support with the wash buffer. The stringency of the washing steps can be increased in later rounds of selection.
-
Elution: The RNA molecules that are tightly bound to the target are eluted.
-
Reverse Transcription: The eluted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase and the reverse primer.
-
PCR Amplification: The cDNA is then amplified by PCR to enrich the population of sequences that bind to the target.
-
Iteration: The enriched dsDNA from the PCR is used as the template for the next round of transcription, and steps 2-8 are repeated for 8-15 cycles.
-
Sequencing and Characterization: After the final round of selection, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized.[1][11][12][13][14]
Experimental Protocol: Nuclease Resistance Assay
This assay is used to determine the half-life of aptamers in the presence of nucleases, typically in serum.
Materials:
-
5'-end labeled aptamer: The aptamer of interest (unmodified, 2'-F modified, etc.) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Serum: Human or fetal bovine serum (FBS).
-
Incubation Buffer: e.g., PBS.
-
Quenching/Loading Buffer: e.g., Formamide with EDTA.
-
Denaturing Polyacrylamide Gel.
-
Phosphorimager or Fluorescence Scanner.
Procedure:
-
Reaction Setup: The labeled aptamer is incubated in the incubation buffer containing a defined concentration of serum (e.g., 10-90%) at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h, 48h).
-
Quenching: The reaction in each aliquot is stopped by adding the quenching/loading buffer.
-
Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel to separate the intact aptamer from degraded fragments.
-
Analysis: The gel is visualized using a phosphorimager or fluorescence scanner, and the intensity of the band corresponding to the full-length aptamer is quantified for each time point.
-
Half-life Calculation: The percentage of intact aptamer at each time point is plotted against time, and the data is fitted to an exponential decay curve to calculate the half-life of the aptamer.[1][15]
Logical Relationships in Aptamer Performance Enhancement
The decision to use 2'-fluoro modified nucleosides is based on a logical progression of requirements for developing a successful aptamer-based therapeutic or diagnostic.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 2'-Deoxy-2'-fluorouridine and favipiravir.
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics, both 2'-Deoxy-2'-fluorouridine and Favipiravir (B1662787) have emerged as compounds of significant interest due to their broad-spectrum activity against a range of RNA viruses. This guide provides an objective, data-driven comparison of these two molecules, focusing on their antiviral performance, mechanisms of action, and pharmacokinetic profiles to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat viral diseases.
At a Glance: Key Differences
| Feature | 2'-Deoxy-2'-fluorouridine | Favipiravir |
| Drug Class | Nucleoside Analog (Uridine derivative) | Nucleoside Analog (Purine analog) |
| Primary Mechanism | RNA chain termination and inhibition of viral RNA-dependent RNA polymerase (RdRp). | Inhibition of viral RNA-dependent RNA polymerase (RdRp) through lethal mutagenesis and chain termination. |
| Spectrum of Activity | Active against a range of RNA viruses, including Bunyaviruses, Influenza viruses, and Coronaviruses. | Broad-spectrum activity against Influenza viruses, Arenaviruses, Bunyaviruses, Filoviruses, and Coronaviruses. |
| Development Status | Primarily in preclinical and investigational stages for various viral infections. | Approved for influenza in Japan and has been used under emergency provisions for COVID-19 in several countries. |
Antiviral Performance: A Quantitative Comparison
The in vitro efficacy of 2'-Deoxy-2'-fluorouridine and Favipiravir has been evaluated against several viral pathogens. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: In Vitro Antiviral Activity (EC50 in µM)
| Virus | Cell Line | 2'-Deoxy-2'-fluorouridine/cytidine (B196190) | Favipiravir | Reference |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 0.061 ± 0.018 (2'-Deoxy-2'-fluorocytidine) | 1.03 ± 0.16 | [1] |
| Influenza A (H1N1) | MDCK | 3.2 (2'-Deoxy-2'-fluorocytidine) | ~0.19 - 0.76 | [2] |
| Influenza A (H3N2) | MDCK | 0.59 (2'-Deoxy-2'-fluorocytidine) | ~0.45 | [2] |
| Influenza B | MDCK | 1.9 (2'-Deoxy-2'-fluorocytidine) | ~0.039 - 0.089 (µg/mL) | [2] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | > 100 | - | [3] |
| SARS-CoV-2 | Vero CCL-81 | 175.2 ± 1.3 (2'-Deoxy-2'-fluorocytidine) | 61.88 | [4][5] |
| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | - | 0.6203 | [6] |
Note: Data for 2'-Deoxy-2'-fluorocytidine is included as a close structural and functional analog of 2'-Deoxy-2'-fluorouridine.
Table 2: In Vitro Cytotoxicity (CC50 in µM)
| Cell Line | 2'-Deoxy-2'-fluorouridine/cytidine | Favipiravir | Reference |
| Vero E6 | - | >400 | [7] |
| MDCK | >100 (2'-Deoxy-2'-fluorocytidine) | >2000 µg/mL | [2][7] |
| Huh7 | >100 | - | [8] |
| Caco-2 | - | >1000 | [7] |
| A549 | - | >1000 | [7] |
| Calu-3 | - | >50 | [9] |
Mechanism of Action: Distinct Modes of RdRp Inhibition
Both 2'-Deoxy-2'-fluorouridine and Favipiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. However, their precise mechanisms of inhibition differ, which may account for variations in their antiviral potency and spectrum.
2'-Deoxy-2'-fluorouridine , as a uridine (B1682114) analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp. The presence of the 2'-fluoro group on the ribose sugar sterically hinders the addition of the next nucleotide, leading to premature chain termination and the cessation of viral replication.
Favipiravir is a prodrug that is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[10] This active metabolite is recognized by the viral RdRp as a purine (B94841) nucleotide and is incorporated into the viral RNA.[10] The incorporation of favipiravir-RTP is believed to induce lethal mutagenesis, leading to the production of non-viable viral genomes and subsequent inhibition of viral proliferation.[10] Some evidence also suggests it can act as a chain terminator.
Pharmacokinetic Profiles
A comparative summary of the available pharmacokinetic parameters in humans is presented below. It is important to note that direct human pharmacokinetic data for 2'-Deoxy-2'-fluorouridine is limited, and the data presented here is for a closely related analog, 5-fluoro-2'-deoxycytidine, which may not be fully representative.
Table 3: Human Pharmacokinetic Parameters
| Parameter | 2'-Deoxy-2'-fluorouridine (as 5-fluoro-2'-deoxycytidine) | Favipiravir | Reference |
| Bioavailability (Oral) | ~10% (with THU) | Generally good, but variable | [11] |
| Time to Peak (Tmax) | - | 1.5 hours (on Day 1) | |
| Elimination Half-life (t1/2) | 22 - 56 minutes (IV) | ~4.8 - 5.6 hours | [11] |
| Apparent Clearance (CL/F) | ~15 mL/min/kg (IV) | 5.11 L/h (highly variable) | [11][12] |
| Apparent Volume of Distribution (Vd/F) | - | 41.6 L | [12] |
THU (Tetrahydrouridine) is a cytidine deaminase inhibitor co-administered to increase bioavailability.
Experimental Protocols
The following sections outline generalized methodologies for the key experiments cited in this comparison.
In Vitro Antiviral Efficacy Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of the antiviral compound required to inhibit virus-induced cell death (cytopathic effect or CPE).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 [mdpi.com]
- 5. Effectiveness of favipiravir in COVID-19: a live systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of favipiravir in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2'-Deoxy-2'-fluorouridine and Other Pyrimidine Analogs
This guide provides a detailed comparison of the therapeutic efficacy of 2'-Deoxy-2'-fluorouridine against other notable pyrimidine (B1678525) analogs, namely Gemcitabine (B846), Cytarabine, and 5-Fluorouracil. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of these compounds' performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 2'-Deoxy-2'-fluorouridine and other pyrimidine analogs against various cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of Pyrimidine Analogs against various cancer cell lines.
| Cell Line | 2'-Deoxy-2'-fluorouridine | Gemcitabine | 5-Fluorouracil | Cytarabine |
| Pancreatic Cancer | ||||
| AsPC-1 | Data not available | ~0.04 | Data not available | Data not available |
| BxPC-3 | Data not available | ~0.02 | Data not available | Data not available |
| Capan-1 | Data not available | ~0.01 | Data not available | Data not available |
| Panc-1 | Data not available | ~0.03 | Data not available | Data not available |
| MiaPaca-2 | Data not available | 24.2 ± 1.3[1] | 13.2 ± 1.1[1] | Data not available |
| Colon Cancer | ||||
| WiDr | Data not available | 0.468 (1 hr exposure) | Data not available | Data not available |
| C26-10 | Data not available | 1.133 (1 hr exposure) | Data not available | Data not available |
| Ovarian Cancer | ||||
| A2780 | Data not available | 0.031 (1 hr exposure) | Data not available | Data not available |
| Thyroid Cancer | ||||
| ARO | Data not available | 0.731 - 0.986 (72 hr exposure)[2] | Data not available | Data not available |
| WRO | Data not available | 0.731 - 0.986 (72 hr exposure)[2] | Data not available | Data not available |
| NPA | Data not available | 0.731 - 0.986 (72 hr exposure)[2] | Data not available | Data not available |
| Leukemia | ||||
| CCRF-CEM | Data not available | 0.001 µg/mL | Data not available | Data not available |
Table 2: Antiviral and Cytotoxic Effects of 2'-Fluoro-2'-deoxycytidine (2FdC) and Gemcitabine.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2FdC | SARS-CoV-2 | Vero CCL-81 | 175.2[3] | >300[3] | >1.7 |
| Gemcitabine | SARS-CoV-2 | Vero CCL-81 | 1.2[3] | >300[3] | >250 |
Note: While this data is from an antiviral study, it provides a direct comparison of the cytotoxicity of a closely related compound (2FdC) and Gemcitabine in a vertebrate cell line.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pyrimidine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and determine the IC50 of a compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: The pyrimidine analogs are serially diluted in culture medium to a range of concentrations (e.g., 0.01 µM to 100 µM). The existing medium is removed from the cells and replaced with the medium containing the drug dilutions. Control wells with vehicle-only are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.[2][5]
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to measure drug-induced cytotoxicity.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with various concentrations of the pyrimidine analogs for a defined period.
-
Cell Fixation: After drug exposure, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. The IC50 is calculated from the dose-response curve of the percentage of cell growth inhibition.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of the compared pyrimidine analogs.
Caption: Intracellular activation pathways of pyrimidine analogs leading to apoptosis.
This diagram illustrates that all four pyrimidine analogs are prodrugs that require intracellular phosphorylation to become active cytotoxic agents. 2'-Deoxy-2'-fluorouridine can be incorporated into both RNA and DNA.[6] Gemcitabine primarily acts through incorporation into DNA, causing "masked chain termination," and its diphosphate (B83284) form inhibits ribonucleotide reductase.[7] Cytarabine's active triphosphate form is a potent inhibitor of DNA polymerase and also gets incorporated into DNA, leading to chain termination.[8] 5-Fluorouracil has a dual mechanism of inhibiting thymidylate synthase, crucial for DNA synthesis, and being incorporated into RNA, which disrupts RNA function.
References
- 1. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of 2',2'-difluorodeoxycytidine (gemcitabine) in poorly differentiated thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the antitumor activity of gemcitabine (2',2'-difluoro-2'-deoxycytidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between 2'-Deoxy-2'-fluorouridine and Other Nucleoside Analogs
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides an objective comparison of the cross-resistance profiles of 2'-Deoxy-2'-fluorouridine (FdUrd), a pyrimidine (B1678525) nucleoside analog, with other nucleoside-based chemotherapeutic agents. By examining the underlying molecular mechanisms and presenting supporting experimental data, this document aims to be a valuable resource in the development of novel therapeutic strategies to overcome chemoresistance.
Comparative Analysis of Cross-Resistance
The development of resistance to FdUrd can significantly impact the efficacy of subsequent treatments with other nucleoside analogs. The pattern of cross-resistance is not uniform and is largely dictated by the specific molecular mechanism underlying the initial resistance to FdUrd. Experimental data from various cancer cell lines reveal distinct cross-resistance profiles, which are summarized below.
Cross-Resistance in FdUrd-Resistant Colorectal Cancer Cell Lines
Studies utilizing human colorectal cancer cell lines have been instrumental in elucidating the cross-resistance patterns of FdUrd. The data highlights that the mechanism of acquired resistance to FdUrd dictates the spectrum of cross-resistance to other fluoropyrimidines.
| Cell Line | Resistance Mechanism | 5-Fluorouracil (5-FU) | 5-Trifluorothymidine (F3dThd) | Reference |
| DLD-1/FdUrd | 7-fold increase in thymidylate synthase (TS) mRNA | 3-fold increased resistance | 9-fold increased resistance | [1] |
| HCT-8 (Fd9XR) | Thymidine (B127349) Kinase (TK) deficiency | No cross-resistance | Not Reported | [2] |
| HCT-8 | Impaired nucleoside transport | Sensitive (no cross-resistance) | Not Reported | [3] |
In contrast, cells that develop resistance to 5-FU exhibit a different cross-resistance profile. For instance, 5-FU resistant HCT-8 cells were found to be fully cross-resistant to FdUrd[3]. This unidirectional cross-resistance underscores the importance of understanding the initial driver of resistance.
Cross-Resistance in Other Cancer Cell Lines
Beyond colorectal cancer, studies in other cancer models provide further insights into the complexities of nucleoside analog cross-resistance.
| Cell Line | Primary Resistance | Cross-Resistance to FdUrd | Mechanism | Reference |
| MCF7/Adr (Breast Cancer) | Adriamycin | 67-fold cross-resistance | Increased Thymidylate Synthase (TS) | [2] |
| H9 (Lymphocytic Leukemia) | Dideoxycytidine (ddC) | 4-fold and 2000-fold collateral resistance | Reduced Thymidine Kinase (TK) and Deoxycytidine Kinase (dCK) | |
| K562/ADM (Leukemia) | Adriamycin | Not directly tested, but showed resistance to AZT and ddC | Increased drug efflux | [4] |
These findings suggest that alterations in key enzymes involved in nucleoside metabolism, such as thymidine kinase and deoxycytidine kinase, as well as changes in drug transporters, are critical determinants of cross-resistance patterns.[2]
Mechanisms of Resistance and Cross-Resistance
The efficacy of FdUrd and other nucleoside analogs is dependent on their intracellular activation and subsequent interference with DNA and RNA synthesis. Resistance can emerge through various mechanisms that often lead to cross-resistance with other analogs that share similar activation or metabolic pathways.
Key Mechanisms of FdUrd Resistance:
-
Increased Thymidylate Synthase (TS) Expression: As the primary target of FdUrd's active metabolite, FdUMP, increased levels of TS can sequester the inhibitor, rendering the drug less effective. This mechanism often leads to cross-resistance to other fluoropyrimidines like 5-FU that also target TS.[1][2]
-
Deficiency or Alteration of Thymidine Kinase (TK): FdUrd requires phosphorylation by TK to become activated. The loss or reduced activity of TK prevents this conversion, leading to high-level resistance. This can also confer resistance to other nucleoside analogs that are substrates for TK.[2]
-
Impaired Nucleoside Transport: Reduced expression or function of nucleoside transporters can limit the intracellular accumulation of FdUrd and other nucleoside analogs, thereby conferring broad cross-resistance.[3]
-
Alterations in Deoxycytidine Kinase (dCK): While TK is the primary activator of FdUrd, dCK plays a crucial role in the activation of other nucleoside analogs like gemcitabine, cytarabine, and fludarabine. Although not a primary mechanism of FdUrd resistance, alterations in dCK in cells resistant to other nucleosides can influence their sensitivity to FdUrd.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of cross-resistance between nucleoside analogs.
Establishment of Drug-Resistant Cell Lines
A common approach to study drug resistance is to generate resistant cell lines through continuous exposure to a specific drug.
-
Initial Culture: Begin with a parental cancer cell line known to be sensitive to the desired nucleoside analog (e.g., FdUrd).
-
Stepwise Drug Exposure: Culture the cells in the presence of a low concentration of the drug (e.g., the IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the drug in the culture medium.
-
Isolation of Resistant Clones: After several months of continuous exposure and dose escalation, isolate and expand individual clones to establish stable resistant cell lines.
-
Verification of Resistance: Confirm the level of resistance by performing cytotoxicity assays and comparing the IC50 value of the resistant line to the parental cell line.
Cytotoxicity Assays
To determine the sensitivity of cell lines to various nucleoside analogs and to quantify the degree of cross-resistance, cytotoxicity assays are employed. The MTT assay is a widely used colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nucleoside analogs for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth). The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Visualizing the Pathways
To better understand the mechanisms of action and resistance, the following diagrams illustrate the key molecular pathways.
References
- 1. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cross-resistance between nucleoside analogues and vincristine or daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-resistance to anti-HIV nucleoside analogs in multidrug-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: 2'-Deoxy-2'-fluorouridine Oligonucleotides Versus Key Analogs
For researchers, scientists, and drug development professionals, the quest for stable, high-affinity oligonucleotides is paramount. Among the arsenal (B13267) of chemical modifications, 2'-Deoxy-2'-fluorouridine stands out as a critical component in enhancing the therapeutic potential of oligonucleotides. This guide provides an in-depth structural comparison of oligonucleotides containing 2'-Deoxy-2'-fluorouridine against unmodified oligonucleotides and those with other common modifications, supported by experimental data and detailed protocols.
The strategic incorporation of a fluorine atom at the 2' position of the ribose sugar profoundly influences the structural and functional properties of an oligonucleotide. This single substitution steers the sugar pucker towards an RNA-like C3'-endo conformation, pre-organizing the oligonucleotide into an A-form helical geometry. This conformational preference is a key determinant of its enhanced binding affinity to complementary RNA targets and its notable resistance to nuclease degradation, particularly when combined with a phosphorothioate (B77711) backbone.
Comparative Performance Data
To facilitate a clear understanding of the advantages conferred by the 2'-fluoro modification, the following tables summarize key quantitative data comparing its performance against unmodified DNA and RNA, as well as the widely used 2'-O-methyl modification.
Thermal Stability: A Measure of Binding Affinity
The melting temperature (Tm) of a duplex is a direct indicator of its thermal stability and, by extension, the binding affinity between the two strands. The data consistently shows that 2'-fluoro modifications increase the Tm of duplexes, signifying stronger binding.
| Oligonucleotide Duplex | Modification | Tm (°C) per modification | Reference |
| DNA:DNA | 2'-Deoxy-2'-fluoro | +1.3 | [1] |
| RNA:RNA | 2'-Deoxy-2'-fluoro | +1.8 | [2] |
| DNA:RNA | 2'-O-methyl | - | [3] |
| DNA:RNA | Phosphorothioate | -11.2 (for a 15-mer) | [1][4] |
Note: The exact Tm can vary depending on the sequence, length, and salt concentration.
Nuclease Resistance: Enhancing In Vivo Longevity
The susceptibility of oligonucleotides to degradation by nucleases is a major hurdle in their therapeutic application. The 2'-fluoro modification, especially in conjunction with phosphorothioate linkages, significantly enhances nuclease resistance, prolonging the oligonucleotide's half-life in biological fluids.
| Oligonucleotide | Modification | Half-life in Human Serum | Reference |
| Unmodified DNA | None | ~1.5 hours | [5] |
| Phosphorothioate DNA | Phosphorothioate Backbone | 35-50 hours (long half-life component) | [6][7] |
| 2'-fluoro/Phosphorothioate | 2'-F sugar + PS backbone | >12 hours (protein-bound) | [8] |
Note: Half-life can be influenced by the specific sequence and the extent of modification.
Structural and Functional Comparison
The distinct structural features imparted by the 2'-fluoro modification translate into a unique combination of functional advantages compared to other common oligonucleotide analogs.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Antisense Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
Unveiling the Potency of 2'-Deoxy-2'-fluorouridine: An In Vitro and In Vivo Correlation of its Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo activity of 2'-Deoxy-2'-fluorouridine (FdUrd), a promising nucleoside analog. We delve into its performance against various cancers and viruses, comparing it with key alternatives and presenting supporting experimental data, detailed protocols, and visual representations of its mechanism of action.
Executive Summary
2'-Deoxy-2'-fluorouridine (FdUrd), a fluorinated pyrimidine (B1678525) nucleoside, has demonstrated significant potential as both an anticancer and antiviral agent. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thereby disrupting DNA synthesis and repair.[1][2][3] This guide synthesizes available data to provide a clear correlation between its activity in laboratory cell cultures (in vitro) and in living organisms (in vivo), offering valuable insights for further research and development.
In Vitro Activity: A Potent Cytotoxic Agent
In vitro studies have consistently highlighted the cytotoxic effects of FdUrd across a range of cancer cell lines and its inhibitory activity against various viruses.
Anticancer Activity
Comparisons with the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) have shown varied results depending on the cell line. In some murine tumor and human pancreatic cancer cell lines, FdUrd has been found to be more efficient than 5-FU.[4] However, in other cell lines, the two drugs have shown comparable efficacy.[4] The concentration required to reduce tumor cell survival by 50% (IC50) after a 24-hour exposure ranged from 5-32 µM for both FdUrd and 5-FU in murine cell lines, and 30-210 µM in human pancreatic cancer cell lines.[4] One study on a murine thymoma cell line reported an IC50 of 0.51 nM for free FdUrd.[5]
Antiviral Activity
FdUrd has also been investigated for its antiviral properties. While specific EC50 values for FdUrd are not extensively reported in the provided search results, its analog, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), has shown potent antiviral activity. For instance, 2'-FdC exhibited an EC50 of 61 ± 18 nM against Crimean-Congo hemorrhagic fever virus (CCHFV), proving to be significantly more potent than ribavirin (B1680618) and favipiravir.[6][7] Another study reported a marginal anti-SARS-CoV-2 activity for 2'-FdC with an EC50 of 175.2 μM.[8]
In Vivo Efficacy: Preclinical Insights
In vivo studies in animal models provide crucial information on the therapeutic potential and limitations of FdUrd.
Anticancer Efficacy
In animal models of colorectal cancer, intermittent high-bolus administration of FdUrd demonstrated better antitumor activity compared to equivalent toxic doses of 5-FU.[9] This enhanced effect is attributed to prolonged inhibition of thymidylate synthase.[9] However, in a study using SCCVII tumors in mice, FdUrd was found to be less efficient than 5-FU.[4] Notably, FdUrd was also reported to be less toxic than 5-FU in C3H/He mice.[4]
Data Presentation: Comparative Efficacy
Table 1: In Vitro Anticancer Activity of FdUrd vs. 5-FU
| Cell Line Type | Compound | IC50 Range (24h exposure) | Reference |
| Murine Tumor Cell Lines | FdUrd | 5 - 32 µM | [4] |
| 5-FU | 5 - 32 µM | [4] | |
| Human Pancreatic Cancer Cell Lines | FdUrd | 30 - 210 µM | [4] |
| 5-FU | 30 - 210 µM | [4] | |
| Murine Ly-2.1+ve Thymoma | FdUrd | 0.51 nM | [5] |
Table 2: In Vitro Antiviral Activity of a Related Compound (2'-FdC)
| Virus | Compound | EC50 | Reference |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 2'-FdC | 61 ± 18 nM | [6][7] |
| SARS-CoV-2 | 2'-FdC | 175.2 µM | [8] |
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary mechanism of action for FdUrd and other fluoropyrimidines is the inhibition of thymidylate synthase (TS). Upon entering the cell, FdUrd is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of dTMP, leading to a depletion of the thymidine (B127349) nucleotide pool necessary for DNA replication and repair, ultimately inducing cell death.[1][3] Studies on the related compound 5'-fluoro-2'-deoxycytidine suggest that the intrinsic apoptotic pathway is involved in the induced cell death.[10][11][12]
Caption: Mechanism of action of 2'-Deoxy-2'-fluorouridine (FdUrd).
The following diagram illustrates a typical workflow for evaluating the in vitro and in vivo efficacy of an anticancer drug like FdUrd.
Caption: General experimental workflow for anticancer drug evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of FdUrd on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of FdUrd in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of FdUrd. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo anticancer activity of FdUrd.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, FdUrd, and a comparator drug like 5-FU).
-
Drug Administration: Administer the drugs according to the planned schedule and route (e.g., intravenous, intraperitoneal). Doses should be based on prior toxicity studies or literature data.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the general health of the mice (e.g., body weight, signs of distress) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment groups and the control group. Calculate the tumor growth inhibition (TGI) for each treatment. Analyze survival data if applicable.
Conclusion
2'-Deoxy-2'-fluorouridine demonstrates significant promise as an anticancer and antiviral agent. While its in vitro potency can be comparable to or even exceed that of established drugs like 5-FU in certain contexts, its in vivo efficacy appears to be more variable and dependent on the specific cancer model and administration schedule. The favorable toxicity profile observed in some preclinical studies is an encouraging aspect that warrants further investigation. This guide provides a foundational understanding of the activity of FdUrd, highlighting the importance of a thorough evaluation of both in vitro and in vivo data to accurately predict its clinical potential. Future research should focus on optimizing dosing regimens and exploring combination therapies to fully harness the therapeutic benefits of this compound.
References
- 1. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 5-fluoro-2'-deoxyuridine and 5-fluorouracil in the treatment of murine colon cancer; effects on thymidylate synthase. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 5-fluorouracil and 5-fluoro-2'-deoxyuridine as an effector in radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 [mdpi.com]
- 9. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effect of 5’-Fluoro-2’-Deoxycytidine and Sodium Butyrate on the Gene Expression of the Intrinsic Apoptotic Pathway, p21, p27, and p53 Genes Expression, Cell Viability, and Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 5'-fluoro-2'-deoxycytidine and sodium butyrate on the genes of the intrinsic apoptotic pathway p21 p53 cell viability and apoptosis in human hepatocellular carcinoma cell lines - Iranian Journal of Pediatric Hematology and Oncology [ijpho.ssu.ac.ir]
A Comparative Guide to the Metabolic Pathways of 2'-Deoxy-2'-fluorouridine and 2'-Deoxy-2'-fluorocytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic activation and downstream effects of two important fluorinated nucleoside analogs: 2'-Deoxy-2'-fluorouridine (B118953) (FdUrd) and 2'-Deoxy-2'-fluorocytidine (B130037) (FdCyd). Understanding their distinct metabolic fates is crucial for the rational design and application of these compounds in antiviral and anticancer therapies.
Metabolic Pathways: A Tale of Two Salvage Routes
Both FdUrd and FdCyd are prodrugs that must be anabolized to their triphosphate forms to exert their biological activity. This activation occurs through the cellular nucleoside salvage pathways. However, the initial steps and subsequent branching of their metabolic routes differ significantly.
2'-Deoxy-2'-fluorocytidine (FdCyd) metabolism can proceed via two primary pathways:
-
Direct Phosphorylation: FdCyd is a substrate for deoxycytidine kinase (dCK), which phosphorylates it to 2'-deoxy-2'-fluorocytidine monophosphate (FdCMP).[1][2] This is followed by sequential phosphorylation by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, to yield the diphosphate (FdCDP) and the active triphosphate (FdCTP) forms.[3][4]
-
Deamination followed by Phosphorylation: FdCyd can be deaminated by cytidine (B196190) deaminase (CDA) to form 2'-Deoxy-2'-fluorouridine (FdUrd).[5][6] This FdUrd molecule then enters the uridine (B1682114) salvage pathway. Alternatively, FdCMP, the product of the initial phosphorylation, can be deaminated by deoxycytidylate deaminase to form 2'-deoxy-2'-fluorouridine monophosphate (FdUMP).[3][4]
The active metabolite, 2'-deoxy-2'-fluorocytidine 5'-triphosphate (dCflTP or FdCTP), can be incorporated into DNA by various DNA polymerases, leading to chain termination or dysfunction.[5][7][8]
2'-Deoxy-2'-fluorouridine (FdUrd) metabolism follows the pyrimidine (B1678525) salvage pathway for uridine nucleosides:
-
Phosphorylation: FdUrd, either administered directly or produced from the deamination of FdCyd, is phosphorylated by thymidine (B127349) kinase (TK) to 2'-deoxy-2'-fluorouridine monophosphate (FdUMP).[6] Subsequent phosphorylations by cellular kinases lead to the formation of 2'-deoxy-2'-fluorouridine diphosphate (FdUDP) and the active triphosphate (FdUTP).[9]
The active metabolite, 2'-deoxy-2'-fluorouridine 5'-triphosphate (dUflTP or FdUTP), can be incorporated into both DNA and RNA, leading to cytotoxicity.[9][10]
The following diagrams illustrate these metabolic pathways.
Comparative Performance Data
The differential metabolism of FdUrd and FdCyd translates to variations in their biological activity, including cytotoxicity and antiviral efficacy. The following tables summarize key quantitative data from published studies.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 | Reference |
| 2'-Deoxy-2'-fluorocytidine | HeLa | Less potent than FCyd at lower concentrations | [11] |
| 2'-Deoxy-2'-fluorocytidine | HT29 | Dose-dependent inhibition | [11] |
| 2'-Deoxy-2'-fluorocytidine | SW480 | Less potent than FCyd at higher concentrations | [11] |
| 2'-Deoxy-2'-fluorouridine | HeLa | Significantly less efficient than 5-FU at high doses | [11] |
| 2'-Deoxy-2'-fluorouridine | SW480 | Dose-dependent cytotoxicity | [11] |
| 5-fluoro-2'-deoxyuridine (B1346552) | Murine lymphoma L5178Y | Reversible cytotoxic effect | [12] |
Table 2: Antiviral Efficacy
| Compound | Virus | Cell Line | EC50 | CC50 | Reference |
| 2'-Deoxy-2'-fluorocytidine | CCHFV | Huh7 | 61 nM | >50.0 µM | [13][14] |
| 2'-Deoxy-2'-fluorocytidine | CCHFV/ZsG | Huh7 | 31 nM | >50.0 µM | [13] |
| 2'-Deoxy-2'-fluorocytidine | Influenza A (H1N1) | MDCK | 3.2 µM | >100 µM | [15] |
| 2'-Deoxy-2'-fluorocytidine | Influenza A (H3N2) | MDCK | 0.59 µM | >100 µM | [15] |
| 2'-Deoxy-2'-fluorocytidine | Influenza A (H5N1) | MDCK | 1.4 µM | >100 µM | [15] |
| 2'-Deoxy-2'-fluorocytidine | Influenza B | MDCK | 1.9 µM | >100 µM | [15] |
Table 3: Enzyme Kinetics
| Substrate | Enzyme | Apparent Km | Reference |
| dCflTP | DNA polymerase alpha | 7 mM | [7] |
| dCflTP | AMV reverse transcriptase | 7 µM | [7] |
| dCTP | DNA polymerase alpha | 0.6 µM | [7] |
| dCTP | AMV reverse transcriptase | 0.14 µM | [7] |
| l(−)Fd4C | Cytoplasmic deoxycytidine kinase | 100 µM | [1][2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying the metabolism and activity of nucleoside analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density to ensure exponential growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., FdUrd or FdCyd) in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48 to 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Deoxycytidine Deaminase Activity Assay
This assay measures the conversion of a deoxycytidine analog to its corresponding deoxyuridine form.
Protocol:
-
Enzyme Preparation: Partially purify human deoxycytidine deaminase from a relevant source, such as the liver, as previously described.[1]
-
Reaction Mixture: Prepare a reaction mixture containing Tris buffer (e.g., 25 mM, pH 7.5), the enzyme, and the substrate (e.g., 0.5 mM FdCyd or deoxycytidine as a positive control).[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 22 hours).[1]
-
Reaction Termination and Sample Preparation: Stop the reaction, for example, by methanol (B129727) extraction.[1]
-
Analysis by HPLC: Analyze the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and the product (e.g., FdUrd).[1] The retention times of the compounds are compared to known standards.
Conclusion
The metabolic pathways of 2'-Deoxy-2'-fluorouridine and 2'-Deoxy-2'-fluorocytidine are intricately linked, with the potential for FdCyd to be converted to FdUrd or its monophosphate. This metabolic crossover, combined with the direct phosphorylation of FdCyd, results in a complex intracellular pool of active metabolites that can be incorporated into nucleic acids. The relative efficiencies of these pathways can be cell-type dependent, influenced by the expression levels of key enzymes such as deoxycytidine kinase, cytidine deaminase, and thymidine kinase. A thorough understanding of these metabolic nuances is essential for optimizing the therapeutic application of these potent nucleoside analogs.
References
- 1. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Fluoro-2'-deoxyuridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 10. 2'-Deoxy-2'-fluorouridine-5'-triphosphates: a possible substrate for E. coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
A Comparative Analysis of Cytotoxicity: 2'-Deoxy-2'-fluorouridine vs. 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of two prominent fluoropyrimidine antimetabolites: 2'-Deoxy-2'-fluorouridine (FdUrd, Floxuridine) and 5-Fluorouracil (B62378) (5-FU). By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and cancer research endeavors.
Executive Summary
Both 2'-Deoxy-2'-fluorouridine and 5-Fluorouracil are foundational agents in chemotherapy, exerting their anticancer effects primarily through the disruption of DNA synthesis and function. While structurally related, their efficacy can vary significantly across different cancer cell types. In vitro studies have demonstrated a range of cytotoxic potencies for both compounds, with neither universally superior to the other. FdUrd has been shown to be more effective in some human colorectal cancer cell lines and animal tumor models, while 5-FU has demonstrated greater potency in others.[1][2] The choice between these agents is often dictated by the specific cancer type, administration route, and desired therapeutic outcome.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for FdUrd and 5-FU across various cancer cell lines as reported in the literature. These values highlight the differential sensitivity of cancer cells to these two agents.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time | Assay Type | Reference |
| Murine Tumor Lines | Murine Tumor | 5-FU | 5 - 32 | 24 h | Colony Assay | [1] |
| FdUrd | 5 - 32 | 24 h | Colony Assay | [1] | ||
| Human Pancreatic Cancer Lines | Pancreatic Cancer | 5-FU | 30 - 210 | 24 h | Colony Assay | [1] |
| FdUrd | 30 - 210 | 24 h | Colony Assay | [1] | ||
| HCT116 | Colon Cancer | 5-FU | ~1.2 - 185 | 72 h | MTT Assay | [3][4] |
| HT-29 | Colon Cancer | 5-FU | ~85.37 | 72 h | MTT Assay | [4] |
| HeLa | Cervical Cancer | 5-FU | ~43.34 | Not Specified | Not Specified | [4] |
| 47-DN | Breast Carcinoma | 5'-dFUrd | 32 | 3 h | Clonogenic Assay | [5] |
| MCF-7 | Breast Carcinoma | 5'-dFUrd | 35 | 3 h | Clonogenic Assay | [5] |
| MG-63 | Osteosarcoma | 5'-dFUrd | 41 | 3 h | Clonogenic Assay | [5] |
| HCT-8 | Colon Tumor | 5'-dFUrd | 200 | 3 h | Clonogenic Assay | [5] |
| Colo-357 | Pancreatic Tumor | 5'-dFUrd | 150 | 3 h | Clonogenic Assay | [5] |
| HL-60 | Promyelocytic Leukemia | 5'-dFUrd | 470 | 3 h | Clonogenic Assay | [5] |
| Ehrlich Ascites Tumor | Ascites Tumor | 5'-dFUrd* | 48 | 2 h | Clonogenic Assay | [6] |
*Note: 5'-Deoxy-5-fluorouridine (5'-dFUrd) is a prodrug that is converted to 5-FU.
Mechanism of Action and Signaling Pathways
Both 5-FU and FdUrd function as antimetabolites that interfere with DNA synthesis, ultimately leading to cell death.[7][8][9] 5-FU is intracellularly converted into several active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[4][9] This inhibition depletes the cellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair.[4][9] Furthermore, 5-FU metabolites can be incorporated into both RNA and DNA, causing RNA dysfunction and DNA damage, respectively, which contributes to its cytotoxicity.[4][7][9]
FdUrd is thought to exert its cytotoxic effects primarily through the inhibition of thymidylate synthase after its conversion to FdUrd monophosphate (FdUMP).[10] Its action is considered more focused on DNA synthesis inhibition compared to 5-FU, which also has significant effects on RNA.[2] The cytotoxic effects of both compounds culminate in the activation of apoptotic pathways.[7][11]
Below is a simplified diagram illustrating the primary mechanism of action for these fluoropyrimidines.
Caption: Simplified mechanism of action for 5-FU and FdUrd.
The induction of apoptosis by 5-FU can be mediated by various signaling pathways, often involving caspase activation.[11] For instance, in colorectal cancer cells, 5-FU-induced apoptosis has been shown to be dependent on caspase-9 and mediated by the activation of protein kinase C-δ.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the comparison of FdUrd and 5-FU cytotoxicity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (FdUrd or 5-FU), and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to untreated control cells.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.[1][8]
-
Cell Seeding: A known number of cells are seeded into culture dishes or multi-well plates.
-
Drug Exposure: Cells are treated with varying concentrations of the cytotoxic agent for a defined period (e.g., 24 hours).[1]
-
Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh, drug-free medium for a period of 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet. Colonies containing at least 50 cells are then counted.
-
Survival Fraction Calculation: The survival fraction is calculated by normalizing the number of colonies in treated samples to the number of colonies in the untreated control.
Below is a diagram outlining the general workflow for assessing cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion
Both 2'-Deoxy-2'-fluorouridine and 5-Fluorouracil are potent cytotoxic agents with established roles in cancer therapy. The experimental data indicate that their effectiveness is highly dependent on the specific cancer cell line being targeted. While FdUrd may offer advantages in certain contexts due to its more direct action on DNA synthesis, 5-FU's broader mechanism, which also involves RNA-related stress, can be beneficial in other scenarios. The choice between these two agents should be guided by preclinical studies that evaluate their relative efficacy in relevant cancer models. The methodologies and data presented in this guide provide a framework for such comparative evaluations.
References
- 1. Comparison of 5-fluorouracil and 5-fluoro-2'-deoxyuridine as an effector in radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 5-fluoro-2'-deoxyuridine and 5-fluorouracil in the treatment of murine colon cancer; effects on thymidylate synthase. | Semantic Scholar [semanticscholar.org]
- 11. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-Deoxy-2'-fluorouridine: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 2'-Deoxy-2'-fluorouridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
I. Immediate Safety and Hazard Information
2'-Deoxy-2'-fluorouridine is a chemical that requires careful handling due to its potential health hazards. It is crucial to prevent exposure and environmental contamination during its disposal.
Key Hazards:
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Suspected of causing genetic defects.[1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.[1][2]
II. Quantitative Data Summary
For quick reference, the following table summarizes the key identifiers and hazard codes for 2'-Deoxy-2'-fluorouridine.
| Identifier | Value |
| CAS Number | 784-71-4[3][4][5][6] |
| Molecular Formula | C9H11FN2O5[3][4] |
| Hazard Statements | H319, H335, H341 |
| Precautionary Statements | P201, P202, P261, P264, P271, P280, P304+P340, P305+P351+P338, P308+P313, P403+P233, P405, P501[1] |
III. Step-by-Step Disposal Protocol
The disposal of 2'-Deoxy-2'-fluorouridine must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired 2'-Deoxy-2'-fluorouridine powder, as well as grossly contaminated items (e.g., weigh boats, spatulas), and place them in a designated hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: The original container of 2'-Deoxy-2'-fluorouridine must be disposed of as hazardous waste, even if it appears empty.
2. Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be kept securely closed except when adding waste.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "2'-Deoxy-2'-fluorouridine," and the associated hazards (e.g., "Irritant," "Suspected Mutagen").
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
IV. Spill Management Protocol
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: Prevent the spread of the solid material. Avoid creating dust.
-
Cleanup:
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Carefully sweep or scoop up the spilled solid and place it into a designated hazardous waste container for disposal.[1]
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with water.
-
Collect all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 2'-Deoxy-2'-fluorouridine.
Caption: Disposal workflow for 2'-Deoxy-2'-fluorouridine.
References
- 1. fishersci.com [fishersci.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. fishersci.ie [fishersci.ie]
- 4. chemimpex.com [chemimpex.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. 2'-Fluoro-2'-deoxyuridine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxy-2'-fluorouridine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2'-Deoxy-2'-fluorouridine. Adherence to these procedural steps is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2'-Deoxy-2'-fluorouridine in its solid form, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The National Institutes of Health (NIH) recommends that the preparation of injectable antineoplastic drugs, a category that includes nucleoside analogs like 2'-Deoxy-2'-fluorouridine, should be performed in a Class II laminar flow biological safety cabinet.[1] Personnel involved in handling should wear appropriate personal protective gear.[1]
A. Engineering Controls
| Control Type | Specification | Purpose |
| Ventilation | Handle in a well-ventilated area.[1] | To minimize dust concentration in the air. |
| Containment | Use in a Class II laminar flow biological safety cabinet.[1] | To provide a contained workspace and protect both the user and the product. |
B. Personal Protective Apparel
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Ensure gloves are tested according to EN 374.[2] Select gloves with a breakthrough time appropriate for the duration of the task. | To prevent skin contact with the chemical. Nitrile gloves are a common choice for handling many laboratory chemicals and offer good resistance to a variety of substances.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | For handling powder outside of a containment system, a respirator with a particulate filter (e.g., N95, P95, or P100) is recommended.[3][5] | To prevent inhalation of the powdered chemical, which is a primary route of exposure. |
| Body Protection | Laboratory coat, long-sleeved | --- | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | --- | To protect feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 2'-Deoxy-2'-fluorouridine is crucial for minimizing exposure risk.
A. Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any airborne particles.[1]
-
PPE Donning: Before handling, don all required PPE as specified in the table above.
-
Weighing: If weighing the powder, do so on a tared, disposable weigh paper or within a containment vessel to prevent contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
B. Spill Management In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.
1. Minor Spills:
-
Evacuate: If necessary, evacuate the immediate area.
-
Isolate: Cordon off the spill area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with an absorbent material to prevent the spread of dust.
-
Clean-up: Gently sweep or vacuum the solid material into a labeled, sealed container for hazardous waste disposal. Avoid dry sweeping which can generate dust.[1]
-
Decontamination: Decontaminate the spill area using a suitable cleaning agent, such as a 10% bleach solution followed by a water rinse.[6][7]
2. Major Spills:
-
Evacuate: Evacuate the laboratory immediately and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste contaminated with 2'-Deoxy-2'-fluorouridine must be treated as hazardous chemical waste.[1]
A. Waste Segregation and Collection
| Waste Type | Collection Container | Labeling |
| Solid Waste | Lined, leak-proof, and puncture-resistant container | "Hazardous Chemical Waste: 2'-Deoxy-2'-fluorouridine" |
| Contaminated Sharps | Approved sharps container | "Hazardous Chemical Waste: Sharps" and "2'-Deoxy-2'-fluorouridine" |
| Contaminated PPE | Lined, leak-proof container | "Hazardous Chemical Waste: 2'-Deoxy-2'-fluorouridine" |
| Liquid Waste | Sealable, chemical-resistant container | "Hazardous Chemical Waste: 2'-Deoxy-2'-fluorouridine" (and list solvent) |
B. Disposal Procedure
-
Segregation: At the point of generation, segregate all contaminated waste from non-hazardous waste.
-
Containment: Place waste into the appropriate, labeled containers as detailed in the table above.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is the recommended method for the destruction of cytotoxic wastes.[1]
Visual Workflow for Safe Handling of 2'-Deoxy-2'-fluorouridine
Caption: Workflow for the safe handling of 2'-Deoxy-2'-fluorouridine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
